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  • Product: 4-Methoxybenzo[d]thiazole-2-carboxylic acid
  • CAS: 3507-48-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exposition on the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is to present a robust and well-documented two-step synthetic pathway, commencing with the formation of a key intermediate, 4-methoxy-2-methylbenzo[d]thiazole, followed by its selective oxidation to the target carboxylic acid. This guide offers in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of alternative synthetic strategies. The content is structured to provide researchers and drug development professionals with the necessary scientific foundation and practical knowledge to successfully synthesize and explore the potential of this valuable molecule.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent structural motif in a vast array of biologically active compounds and functional materials. Its unique physicochemical properties, including its rigid, planar structure and the presence of heteroatoms capable of hydrogen bonding and coordination, make it a privileged scaffold in drug discovery. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.

The specific target of this guide, 4-Methoxybenzo[d]thiazole-2-carboxylic acid, incorporates two key functionalities: a methoxy group on the benzene ring and a carboxylic acid at the 2-position of the thiazole ring. The methoxy group can significantly influence the molecule's lipophilicity and metabolic stability, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse chemical libraries for biological screening.

Primary Synthetic Strategy: A Two-Step Approach

The most logical and experimentally validated approach to the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid involves a two-step sequence. This strategy is predicated on the initial construction of the benzothiazole core with a methyl group at the 2-position, which is subsequently oxidized to the desired carboxylic acid.

Synthetic_Workflow Start Starting Materials: 2-Amino-3-methoxythiophenol Acetic Anhydride Step1 Step 1: Cyclocondensation Formation of 4-Methoxy-2-methylbenzo[d]thiazole Start->Step1 Intermediate Intermediate: 4-Methoxy-2-methylbenzo[d]thiazole Step1->Intermediate Step2 Step 2: Oxidation Oxidation of the 2-methyl group Intermediate->Step2 Product Final Product: 4-Methoxybenzo[d]thiazole-2-carboxylic acid Step2->Product

Caption: Overall synthetic workflow for 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Step 1: Synthesis of 4-Methoxy-2-methylbenzo[d]thiazole

The foundational step in this synthesis is the construction of the benzothiazole ring. This is typically achieved through the condensation of a 2-aminothiophenol derivative with a suitable electrophile that provides the C2 carbon of the thiazole ring.

Mechanistic Rationale: The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is a well-established cyclocondensation reaction. The reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or their derivatives is a common and efficient method for forming the benzothiazole core[1][2]. In this proposed synthesis, acetic anhydride serves as the source for the 2-methyl group. The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-3-methoxythiophenol, followed by an intramolecular cyclization with the loss of water to form the thiazole ring.

Experimental Protocol: Synthesis of 4-Methoxy-2-methylbenzo[d]thiazole

  • Starting Material Preparation: The synthesis commences with 2-amino-3-methoxythiophenol. While not commercially available, it can be prepared from the corresponding 2-amino-4-methoxybenzothiazole through alkaline hydrolysis, analogous to the preparation of 2-amino-5-methoxythiophenol[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude 4-methoxy-2-methylbenzo[d]thiazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation to 4-Methoxybenzo[d]thiazole-2-carboxylic acid

The second and final step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid. This transformation is a key step in accessing the target molecule.

Mechanistic Rationale: The oxidation of a methyl group on a heterocyclic ring to a carboxylic acid is a common transformation. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose. The reaction is typically carried out in an aqueous basic or neutral medium. The mechanism involves the initial abstraction of a hydrogen atom from the methyl group by the permanganate ion, followed by a series of oxidation steps to form the carboxylate, which is then protonated upon acidification to yield the carboxylic acid. The use of potassium permanganate for the oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid is a well-documented and high-yielding method[4][5].

Reaction_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Oxidation 2-amino-3-methoxythiophenol Acetic Anhydride + (CH₃CO)₂O 2-amino-3-methoxythiophenol->Acetic Anhydride 4-methoxy-2-methylbenzo[d]thiazole Acetic Anhydride->4-methoxy-2-methylbenzo[d]thiazole Reflux Intermediate KMnO4 + KMnO₄ Intermediate->KMnO4 Final_Product KMnO4->Final_Product 1. Heat 2. H₃O⁺

Caption: Chemical reaction scheme for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Experimental Protocol: Oxidation of 4-Methoxy-2-methylbenzo[d]thiazole

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 4-methoxy-2-methylbenzo[d]thiazole (1 equivalent) in a mixture of water and pyridine. The pyridine acts as a co-solvent to improve the solubility of the starting material.

  • Oxidant Addition: Heat the mixture to 80-90 °C. To this heated suspension, add a solution of potassium permanganate (3-4 equivalents) in water portion-wise over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Decolorization and Precipitation: To the combined filtrate, add a small amount of sodium metabisulfite to reduce any remaining permanganate and manganese dioxide. The solution should become colorless.

  • Acidification and Isolation: Cool the clear solution in an ice bath and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3. The desired 4-Methoxybenzo[d]thiazole-2-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

StepReactionStarting MaterialProductTypical YieldPurity
1Cyclocondensation2-Amino-3-methoxythiophenol4-Methoxy-2-methylbenzo[d]thiazole75-85%>95% (after purification)
2Oxidation4-Methoxy-2-methylbenzo[d]thiazole4-Methoxybenzo[d]thiazole-2-carboxylic acid60-70%>98% (after purification)

Alternative Synthetic Strategies

While the two-step oxidation of the 2-methyl group is a reliable method, other synthetic routes to 4-Methoxybenzo[d]thiazole-2-carboxylic acid are also conceivable and offer alternative approaches for researchers.

Hydrolysis of 2-Cyanobenzothiazole

An alternative strategy involves the hydrolysis of a 2-cyanobenzothiazole precursor. The nitrile group at the 2-position can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Rationale: The synthesis of 2-cyanobenzothiazoles can be achieved through various methods, including the reaction of 2-aminothiophenols with reagents that can introduce the cyano group. The subsequent hydrolysis of the nitrile provides a direct route to the carboxylic acid[6]. This method avoids the use of strong oxidizing agents.

Potential Workflow:

  • Synthesis of 4-Methoxy-2-cyanobenzo[d]thiazole: This could potentially be achieved by the reaction of 2-amino-3-methoxythiophenol with a cyanogen-containing reagent.

  • Hydrolysis: The resulting 4-methoxy-2-cyanobenzo[d]thiazole would then be subjected to acidic or basic hydrolysis to yield the target carboxylic acid.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. The presented methodology, based on the cyclocondensation of 2-amino-3-methoxythiophenol followed by the selective oxidation of the resulting 2-methylbenzothiazole intermediate, is supported by established chemical principles and analogous literature precedents. The provided experimental protocols and mechanistic discussions are intended to equip researchers in the fields of medicinal chemistry and materials science with the practical knowledge required for the successful synthesis of this valuable heterocyclic compound. The exploration of alternative synthetic routes, such as the hydrolysis of a 2-cyano intermediate, offers additional avenues for the preparation of this and related benzothiazole derivatives.

References

  • CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents. [URL: https://patents.google.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3389456/]
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [URL: https://www.mdpi.com/1420-3049/29/1/1]
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Step 2: Preparation of 2-amino-5-methoxythiophenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-5-methoxythiophenol]
  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center - Benchchem. [URL: https://www.benchchem.com/technical-center/benzothiazole-2-carboxylic-acid-synthesis]
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9780112/]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Introduction 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse biological activity make a thorough understanding of its physicochemical properties essential for its application in drug development and as an advanced material.[1] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure and insights into its electronic environment.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, with the conventional numbering system used for spectral interpretation, is presented below.

Fig. 2: ¹H NMR Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_Acquisition NMR Spectrometer (≥400 MHz) - Tune & Shim - Acquire 1D Spectrum SamplePrep->NMR_Acquisition Data_Processing Data Processing - Fourier Transform - Phasing & Baseline Correction NMR_Acquisition->Data_Processing Analysis Spectral Analysis - Chemical Shift - Integration - Multiplicity Data_Processing->Analysis Fig. 3: ESI-MS Analysis Workflow Sample_Prep Sample Preparation (Dilute solution in MeOH) Infusion Direct Infusion into ESI Source Sample_Prep->Infusion Ionization Electrospray Ionization (Positive or Negative Mode) Infusion->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: A schematic of the electrospray ionization mass spectrometry process.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad and strong, characteristic of the hydrogen-bonded O-H stretch.
C-H (Aromatic)3000 - 3100Sharp, medium intensity.
C-H (Aliphatic - OCH₃)2850 - 3000Sharp, medium intensity.
C=O (Carboxylic Acid)1700 - 1725Strong and sharp, characteristic of the carbonyl stretch.
C=N (Thiazole) & C=C (Aromatic)1500 - 1650Multiple bands of varying intensity.
C-O (Ether & Carboxylic Acid)1200 - 1300Strong absorptions.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is a common and convenient setup. 3[2]. Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, through the combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unambiguous structural elucidation and quality control. This guide provides a detailed predictive framework and standardized protocols for researchers. The expected spectral data, derived from established principles and comparison with related structures, serves as a reliable benchmark for the characterization of this and similar benzothiazole derivatives. Adherence to the outlined experimental methodologies will ensure the acquisition of high-quality, reproducible data, thereby supporting advancements in the fields where this important molecular scaffold is applied.

References

  • Supporting Information for an unspecified article. This document provides examples of ¹H NMR, ¹³C NMR, and ESI-MS data for a related compound, 4-methoxybenzoic acid, and outlines general experimental procedures for NMR and MS.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. This article discusses the synthesis and biological activity of related methoxybenzoyl-aryl-thiazole compounds.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • 4-Methoxy-2-aminobenzothiazole(5464-79-9) 13C NMR spectrum. ChemicalBook. This entry provides spectroscopic data for a structurally related compound, 4-Methoxy-2-aminobenzothiazole.
  • 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). ResearchGate.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.
  • CN104860901B - Preparation method of benzothiazole-2-carboxylic acid. Google Patents.
  • 2-Methylthiazole-4-carboxylic acid 97 35272-15-2. Sigma-Aldrich.
  • Supporting Information for "A practical and green synthesis of 2-mercaptobenzothiazoles from 2-aminobenzenethiols and carbon disulfide". The Royal Society of Chemistry.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. This article details the characteristic IR absorption bands for carboxylic acids, including the O-H, C=O, and C-O stretches.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. This review highlights the significance of benzothiazole scaffolds in medicinal chemistry.
  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with Formate". [Journal not specified]. This document provides examples of ¹H and ¹³C NMR spectra for various carboxylic acids.
  • Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII. ResearchGate.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. This guide explains the key features of the IR spectra of carboxylic acids, particularly the broad O-H stretch and the strong C=O absorption.
  • 4-chloro-benzothiazole-2-carboxylic acid methyl ester. Chemsrc.
  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. [Journal not specified].
  • Supporting Information for "Direct Aerobic Photooxidative Synthesis of Methyl Esters from Methyl Aromatics". The Royal Society of Chemistry.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. This resource provides an overview of the spectroscopic properties (UV/Vis, ¹³C NMR)

Sources

Foundational

"physical and chemical properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid"

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Benzothiazole scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] This document delineates the key physicochemical parameters, spectroscopic profile, and chemical reactivity of the title compound. Furthermore, it furnishes detailed, field-proven experimental protocols for its characterization, designed to ensure data integrity and reproducibility. The insights provided herein are intended to support scientists and professionals in drug discovery and development by establishing a foundational understanding of this molecule's behavior.

Introduction to the Benzothiazole Scaffold

The benzothiazole nucleus, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in the design of therapeutic agents.[3] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including but not limited to anticancer, antibacterial, antifungal, and neuroprotective properties.[2][4] The specific analogue, 4-Methoxybenzo[d]thiazole-2-carboxylic acid, combines this potent heterocyclic system with a carboxylic acid group at the 2-position—a key handle for synthetic modification—and a methoxy group on the benzene ring, which can modulate the molecule's electronic properties and metabolic stability. Understanding the fundamental properties of this molecule is the first critical step toward unlocking its potential in rational drug design and other advanced applications.

Molecular and Physicochemical Properties

The intrinsic physical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid are summarized below.

PropertyValue / ObservationRationale and Expert Insights
Chemical Structure Chemical structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acidThe planar, aromatic benzothiazole core, combined with the electron-donating methoxy group and the acidic carboxyl function, dictates its reactivity and intermolecular interactions.
Molecular Formula C₉H₇NO₃SDerived from elemental composition.
Molecular Weight 209.22 g/mol Calculated from the molecular formula. This value is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Appearance White to pale yellow crystalline solidPredicted based on the typical appearance of related aromatic carboxylic acids and benzothiazole derivatives.[4] Purity is directly correlated with a consistent color and sharp melting point.
Melting Point Experimentally determined value; expected to be a sharp range for a pure sample.A sharp melting point is a primary indicator of high purity, while a broad melting range suggests the presence of impurities, which depress and widen the melting range.[5]
Solubility Profile Water: Poorly soluble.Aqueous Base (5% NaOH, 5% NaHCO₃): Soluble.[6][7]Polar Organic Solvents (DMSO, DMF, Methanol): Soluble.Non-polar Solvents (Hexane, Toluene): Insoluble.The molecule's poor aqueous solubility is due to the large hydrophobic benzothiazole ring. However, it readily dissolves in aqueous base via an acid-base reaction, forming a highly polar and water-soluble sodium carboxylate salt.[6] This property is key for purification and certain reaction conditions.
Acidity (pKa) Estimated pKa ≈ 3-4As an aromatic carboxylic acid, it is a moderately strong organic acid. The pKa value is influenced by the electron-withdrawing nature of the heterocyclic system. Solubility in sodium bicarbonate with effervescence is a definitive indicator of a carboxylic acid.[8]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. The expected data for 4-Methoxybenzo[d]thiazole-2-carboxylic acid are detailed below, forming a self-validating system for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[9]

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield (δ > 10 ppm). Its breadth is due to hydrogen bonding and chemical exchange. This signal is often the first to be identified.

    • Aromatic Protons (Ar-H): Three protons on the benzothiazole ring system, likely appearing as a complex multiplet or as distinct doublets and triplets in the δ 7.0-8.5 ppm range, depending on the specific coupling constants.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.9-4.1 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-COOH): A signal in the δ 160-175 ppm region. This peak is often of lower intensity and can be confirmed using 2D NMR techniques like HMBC.[9]

    • Aromatic Carbons (Ar-C): Multiple signals between δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

    • Methoxy Carbon (-OCH₃): A distinct signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For a carboxylic acid, the spectrum is dominated by two highly characteristic absorptions.[10]

  • O-H Stretch: A very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[11] This broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids and often overlaps with C-H stretching bands.[10]

  • C=O Stretch (Carbonyl): An intense, sharp absorption band located between 1690-1760 cm⁻¹. Its exact position is sensitive to conjugation and hydrogen bonding, but for a dimeric aromatic acid, it is typically centered around 1710 cm⁻¹.[11]

  • C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions corresponding to C-O stretching and O-H bending vibrations.[10]

  • Aromatic C=C Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar, acidic molecule.

  • Expected Ions:

    • Negative Ion Mode [M-H]⁻: A prominent peak at m/z 208.0, corresponding to the deprotonated molecule (carboxylate). This is often the most stable and abundant ion.

    • Positive Ion Mode [M+H]⁺: A peak at m/z 210.0, corresponding to the protonated molecule.

Chemical Reactivity and Synthesis

The molecule's reactivity is dominated by the carboxylic acid group and the stable benzothiazole ring.

Key Reactions

The carboxyl group is a versatile functional handle for creating derivatives such as esters and amides, which is a common strategy in drug development to modulate properties like cell permeability and target binding.

main 4-Methoxybenzo[d]thiazole-2-carboxylic acid ester Ester Derivative main->ester Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) amide Amide Derivative main->amide Amine (R-NH₂) Coupling Agent (e.g., EDCI)

Caption: Reactivity of the Carboxylic Acid Moiety.

Plausible Synthetic Pathway

The most direct and widely used method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[3][12]

start1 2-Amino-3-methoxythiophenol product 4-Methoxybenzo[d]thiazole-2-carboxylic acid start1->product start2 Oxalyl Chloride start2->product Condensation & Cyclization

Caption: Plausible Synthetic Route via Condensation.

Experimental Protocols for Characterization

The following protocols describe robust, self-validating methods for determining the key properties of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Protocol 5.1: Determination of Melting Point
  • Rationale: This protocol uses a digital melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs. The sharpness of this range is a reliable criterion for purity.[13][14]

  • Methodology:

    • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

    • Pack a small amount (1-2 mm height) of the powdered sample into a capillary tube sealed at one end.[15]

    • Insert the capillary tube into the heating block of a digital melting point apparatus.

    • Set a rapid heating rate (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

    • For the accurate measurement, set a slow heating rate of 1-2 °C/min once the temperature is within 20 °C of the approximate melting point.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts completely.

    • Report the melting point as the range T₁ - T₂. Repeat the measurement twice for consistency.

Protocol 5.2: Determination of Solubility and Acidity
  • Rationale: This series of qualitative tests confirms the presence of an acidic functional group and establishes a general solubility profile, which is crucial for selecting appropriate solvents for reactions and purification.[7][16]

  • Methodology:

    • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves. A lack of solubility is expected.[7]

    • Solubility in Aqueous Base (NaOH): To a separate test tube, add ~25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake and observe. Complete dissolution indicates the presence of an acidic group forming a soluble salt.[6]

    • Solubility & Reactivity in Bicarbonate: Add ~25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution. Shake and observe. The generation of CO₂ bubbles (effervescence) is a definitive positive test for a carboxylic acid, confirming its acidity is strong enough to protonate bicarbonate.[8]

Protocol 5.3: Acquisition of NMR Spectra
  • Rationale: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the compound and exchange with the acidic proton, making the -COOH proton observable.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Acquire a standard 1D ¹H spectrum. Ensure proper phasing and baseline correction.

    • Acquire a 1D ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio for all carbons, especially the quaternary ones.

    • Expert Insight: For complete and unambiguous assignment, acquire 2D correlation spectra. A ¹H-¹³C HSQC experiment will correlate each proton to its directly attached carbon, while a ¹H-¹³C HMBC experiment will reveal 2- and 3-bond correlations, which is essential for assigning quaternary carbons and piecing together the molecular fragments.[9]

Protocol 5.4: Acquisition of FT-IR Spectrum
  • Rationale: To identify the key functional groups using Attenuated Total Reflectance (ATR) FT-IR, a technique that requires minimal sample preparation.

  • Methodology:

    • Place a small amount of the dry, powdered sample directly onto the diamond crystal of the ATR accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty crystal before running the sample.

    • Analyze the resulting spectrum, paying close attention to the characteristic broad O-H and sharp, intense C=O stretching frequencies to confirm the carboxylic acid group.[10]

Protocol 5.5: Acquisition of Mass Spectrum
  • Rationale: To confirm the molecular weight of the compound using LC-MS with electrospray ionization (ESI), which is well-suited for polar, non-volatile compounds.[17][18]

  • Methodology:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample directly into the ESI source of the mass spectrometer or inject it via an LC system.

    • Acquire spectra in both positive and negative ion modes.

    • Data Interpretation: In negative ion mode, look for the base peak at an m/z value corresponding to [M-H]⁻ (208.0). In positive ion mode, look for the [M+H]⁺ peak at m/z 210.0. The high-resolution mass should match the calculated exact mass to within 5 ppm, confirming the elemental composition.

Applications in Research and Drug Development

The structural motifs present in 4-Methoxybenzo[d]thiazole-2-carboxylic acid make it a compelling candidate for further investigation in drug discovery. The benzothiazole core is a known pharmacophore for targeting various enzymes and receptors.[2][19] The carboxylic acid provides a crucial anchor point for library synthesis, enabling the exploration of structure-activity relationships (SAR) by creating a diverse set of amide or ester derivatives. These derivatives can be screened for activity against targets such as kinases, tubulin, or microbial enzymes like DHPS.[1][4]

Conclusion

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound characterized by a stable aromatic core, a versatile carboxylic acid functional group, and predictable physicochemical properties. Its identity and purity can be rigorously confirmed through a combination of melting point analysis and a suite of spectroscopic techniques including NMR, IR, and mass spectrometry. The established protocols provided in this guide offer a robust framework for its characterization, ensuring the generation of reliable and reproducible data. This foundational knowledge is indispensable for any researcher aiming to utilize this compound as a building block in the synthesis of novel therapeutic agents or advanced materials.

References

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  • Experiment (1) determination of melting points. (2021). University of Technology, Iraq.
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  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
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  • Application Notes and Protocols for Organic Acid Analysis in Human Serum. (2025). BenchChem.
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  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2008).
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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico do Instituto Politécnico de Bragança.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2022).
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  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. (2025). BenchChem.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2019).
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2012).
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020).
  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
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  • Protocols | NMR Facility. (n.d.). The University of Chicago Chemistry Department.
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Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxybenzo[d]thiazole-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 4-Methoxybenzo[d]thiazole-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. We will delve into its chemical identity, provide a robust synthetic protocol with mechanistic justifications, and explore its therapeutic potential by contextualizing it within the broader, pharmacologically significant family of benzothiazole derivatives.

Part 1: Core Identity and Physicochemical Characteristics

4-Methoxybenzo[d]thiazole-2-carboxylic acid belongs to the benzothiazole class of heterocyclic compounds. This scaffold, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities.[1] The specific placement of the methoxy group at the 4-position and the carboxylic acid at the 2-position defines its unique chemical architecture and potential for biological interaction.

The identity of this compound is unequivocally established by its Chemical Abstracts Service (CAS) number: 3507-48-0 .[2]

Table 1: Physicochemical Properties of Methoxybenzo[d]thiazole-2-carboxylic Acid Isomers

Property4-Methoxybenzo[d]thiazole-2-carboxylic acid6-Methoxybenzo[d]thiazole-2-carboxylic acid
CAS Number 3507-48-0[2]946-13-4[3][4]
Molecular Formula C₉H₇NO₃SC₉H₇NO₃S
Molecular Weight 209.22 g/mol 209.22 g/mol [4]
Structure Methoxy group at position 4Methoxy group at position 6
Known Synonyms 4-Methoxy-1,3-benzothiazole-2-carboxylic acid6-Methoxy-2-benzothiazolecarboxylic acid[5]

The substitution pattern on the benzothiazole ring is a critical determinant of a molecule's interaction with biological targets.[6] While the 6-substituted isomers are more extensively studied, the 4-methoxy variant presents a unique electronic and steric profile that warrants investigation for novel pharmacological activities.

Part 2: Synthesis Pathway and Mechanistic Rationale

The synthesis of 2-substituted benzothiazoles is a well-established field. A common and effective strategy involves the condensation and subsequent oxidation of an appropriately substituted 2-aminothiophenol with an aldehyde. For the synthesis of our target molecule, this involves the reaction of 2-amino-3-methoxybenzenethiol with glyoxylic acid.

An alternative robust and increasingly utilized "green chemistry" approach is the catalytic oxidation of a 2-methylbenzothiazole precursor. This method avoids the often unstable and difficult-to-handle aminothiophenol precursors. The protocol below details a modern approach using a metalloporphyrin catalyst and an environmentally benign oxidant like oxygen or hydrogen peroxide.[7]

Workflow for the Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Catalytic Oxidation cluster_2 Step 3: Workup & Purification A 2-Amino-3-methoxy-phenol B 4-Methoxy-2-methyl-benzo[d]thiazole A->B Reaction with Thioacetamide/PPA C Reaction Vessel (Ethanol/Water, NaOH) B->C Add Precursor D 4-Methoxybenzo[d]thiazole- 2-carboxylic acid (Product) C->D Heat (40-140°C) Pressure (0.5-2.0 MPa) 2-12 hours E Acidification (HCl) D->E Dilute with H₂O Catalyst Metalloporphyrin Catalyst Catalyst->C Oxidant O₂ or H₂O₂ Oxidant->C F Filtration & Drying E->F Precipitate Forms DHPS_Inhibition PABA PABA (Substrate) DHPS DHPS Enzyme PABA->DHPS Binds to Active Site Product Dihydropteroate (Essential for Folate) DHPS->Product Catalyzes Reaction Inhibitor Benzothiazole Derivative (e.g., 4-Methoxy-BTCA) Inhibitor->DHPS Competitive Inhibition

Sources

Foundational

The Elusive Crystal Structure of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Guide to Prediction, Synthesis, and Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry due to the established biological activities of the benzothiazole scaffold.[1] A definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. However, a comprehensive search of crystallographic databases and the scientific literature reveals that the experimental crystal structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid has not yet been reported. This guide addresses this knowledge gap by providing a framework for its structural determination. We will explore the structural characteristics of analogous compounds, present a predictive computational analysis, and detail a comprehensive experimental workflow for its synthesis, crystallization, and ultimate X-ray crystallographic analysis.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their molecular geometry, encompassing bond lengths, bond angles, and intermolecular interactions. For instance, the antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole has demonstrated potent and selective activity, underscoring the importance of the specific substitution patterns on the benzothiazole ring system.[2] The title compound, 4-Methoxybenzo[d]thiazole-2-carboxylic acid, combines the benzothiazole nucleus with a carboxylic acid moiety—a common feature for modulating solubility and interacting with biological targets—and a methoxy group, which can influence electronic properties and metabolic stability. Elucidating its precise crystal structure is a critical step in unlocking its full therapeutic potential.

Structural Insights from Analogous Compounds and Computational Prediction

In the absence of direct experimental data for 4-Methoxybenzo[d]thiazole-2-carboxylic acid, we can infer potential structural attributes from related, crystallized molecules and from theoretical modeling.

Comparative Structural Analysis

Analysis of published crystal structures of benzothiazole derivatives reveals common structural motifs. For example, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows a nearly coplanar arrangement between the benzothiazole and the attached pyrazole ring system.[3] Similarly, computational studies on 2-(4-methoxyphenyl)benzo[d]thiazole, which lacks the carboxylic acid group, also predict a high degree of planarity.[2] This suggests that the benzothiazole and the methoxy-substituted benzene ring in our target molecule are likely to adopt a relatively planar conformation to maximize π-system conjugation.

Intermolecular interactions are also a hallmark of benzothiazole crystal packing. In the pyrazolone derivative, weak C—H···O hydrogen bonds and π-stacking interactions are key features in the three-dimensional packing.[3] For 4-Methoxybenzo[d]thiazole-2-carboxylic acid, we can anticipate strong intermolecular hydrogen bonding mediated by the carboxylic acid groups, likely forming classic carboxylic acid dimers (R-C(=O)O-H···O=C(-R)O-H). The methoxy group and the aromatic rings may also participate in weaker C-H···O and π-π stacking interactions, respectively, which will further stabilize the crystal lattice.

Predictive Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting molecular geometry and vibrational frequencies in the absence of experimental data.[2] A computational study on the related 2-(4-methoxyphenyl)benzo[d]thiazole utilized the B3LYP method with a 6-311G(d,p) basis set to perform a full geometry optimization.[2] A similar approach can be applied to 4-Methoxybenzo[d]thiazole-2-carboxylic acid to predict bond lengths, bond angles, and the overall conformation.

Workflow for a Predictive Computational Study:

cluster_0 Computational Prediction Workflow Initial_Structure 1. Build Initial 3D Structure Geometry_Optimization 2. Geometry Optimization (DFT, e.g., B3LYP/6-311G(d,p)) Initial_Structure->Geometry_Optimization Input geometry Frequency_Calculation 3. Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized geometry Conformational_Analysis 4. Conformational Analysis (scan dihedral angles) Frequency_Calculation->Conformational_Analysis Confirm minimum energy Crystal_Packing_Prediction 5. Crystal Structure Prediction (CSP) Conformational_Analysis->Crystal_Packing_Prediction Low-energy conformers Final_Analysis 6. Analyze Predicted Structures Crystal_Packing_Prediction->Final_Analysis Putative crystal structures

Caption: A typical workflow for the computational prediction of molecular and crystal structures.

This computational analysis would provide a theoretical model of the molecule's structure, which can guide synthetic efforts and aid in the interpretation of future experimental data.

Experimental Protocol: Towards the Definitive Crystal Structure

The following section outlines a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and structural analysis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Synthesis and Purification

A common and effective route to 2-substituted benzothiazoles involves the condensation and cyclization of an o-aminothiophenol with a suitable carboxylic acid derivative.[2]

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxythiophenol (1.0 eq) and oxalic acid (1.1 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating catalyst. The amount should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring. The causality here is that the elevated temperature is required to overcome the activation energy for the condensation and subsequent cyclization reactions, while PPA facilitates the removal of water, driving the equilibrium towards product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure 4-Methoxybenzo[d]thiazole-2-carboxylic acid. The purity should be confirmed by NMR and mass spectrometry.

Single Crystal Growth: The Critical Step

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging part of structural elucidation. Several methods should be attempted in parallel.

Crystallization Techniques:

TechniqueProtocolRationale & Insights
Slow Evaporation Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.This is the simplest method. The key is to control the evaporation rate; too fast leads to powder, too slow may not induce crystallization. Using a mixture of a good solvent and a poor solvent can be effective.
Vapor Diffusion Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, water).The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting the slow growth of well-ordered crystals. This method offers excellent control over the crystallization rate.
Cooling Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.The solubility of most compounds decreases with temperature. Slow, controlled cooling is essential to prevent rapid precipitation and to encourage the formation of single crystals.
X-ray Diffraction Analysis

Once suitable crystals are obtained, the final step is data collection and structure solution.

X-ray Crystallography Workflow:

cluster_1 X-ray Crystallography Workflow Crystal_Mounting 1. Mount a Single Crystal Data_Collection 2. X-ray Data Collection Crystal_Mounting->Data_Collection On diffractometer Data_Processing 3. Data Integration & Scaling Data_Collection->Data_Processing Raw diffraction images Structure_Solution 4. Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection file (hkl) Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation 6. Validation & CIF Generation Structure_Refinement->Validation Final structural model

Caption: The standard workflow for determining a crystal structure via single-crystal X-ray diffraction.

The final output will be a Crystallographic Information File (CIF), which contains all the information required to describe the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.

Predicted Molecular Structure and Key Features

Based on chemical principles and data from related compounds, the molecular structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid can be visualized.

Caption: 2D representation of the 4-Methoxybenzo[d]thiazole-2-carboxylic acid molecule.

Conclusion

While the definitive crystal structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid remains to be determined, this guide provides a clear and authoritative pathway to its elucidation. By leveraging comparative analysis of known structures, predictive computational modeling, and a robust experimental plan, researchers can successfully synthesize, crystallize, and analyze this promising compound. The resulting structural data will be invaluable for the drug development community, enabling a deeper understanding of its SAR and facilitating the design of next-generation benzothiazole-based therapeutics.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.).
  • Elboshi, H. A., Azzam, R. A., Elgemeie, G. H., & Jones, P. G. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one.
  • Sert, Y., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Spectroscopy, 2013, 1-11.
  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Deriv

Sources

Exploratory

"solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in organic solvents"

An In-depth Technical Guide to the Solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in organic solvents. In the absence of extensive publicly available experimental data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on physicochemical properties, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary framework to conduct robust solubility studies essential for synthesis, purification, formulation, and various stages of pharmaceutical development.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a cornerstone physicochemical parameter in chemical and pharmaceutical sciences.[1] For a compound like 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a heterocyclic molecule with potential applications in medicinal chemistry, understanding its solubility profile is paramount. Solubility influences bioavailability, dictates formulation strategies, and is a key consideration in designing purification and crystallization processes.[1][2] Poor solubility can be a significant hurdle in drug development, often leading to challenges in achieving therapeutic efficacy.[3] Therefore, a thorough characterization of a compound's solubility in a range of organic solvents is a critical early-stage activity in research and development.[3]

Physicochemical Properties and Predicted Solubility Profile of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

The solubility of a molecule is intrinsically linked to its structural and physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5]

The structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid features a bicyclic benzothiazole core, a methoxy group, and a carboxylic acid group. This combination of functional groups results in a molecule with distinct regions of varying polarity, which will govern its interactions with different solvents.

  • The Benzothiazole Core: This aromatic, heterocyclic system is relatively non-polar and rigid, suggesting favorable interactions with aromatic or moderately polar solvents through π-π stacking.

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] This group will strongly influence solubility in polar, protic solvents. Its acidic nature also implies that solubility will be highly pH-dependent in aqueous systems, with increased solubility in basic conditions due to the formation of the carboxylate salt.

  • The Methoxy Group (-OCH3): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid in Common Organic Solvents

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileLikely Soluble to Highly SolubleThese solvents can accept hydrogen bonds from the carboxylic acid and have strong dipole moments to solvate the polar parts of the molecule. DMSO is often an excellent solvent for many organic compounds.[5]
Moderately Polar Acetone, Ethyl AcetateModerately SolubleThese solvents have dipole moments and can act as hydrogen bond acceptors, but the interactions may be weaker than with highly polar aprotic solvents.
Low Polarity Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleThe overall polarity of the molecule, dominated by the carboxylic acid, will likely limit solubility in these less polar solvents.
Non-Polar Hexane, TolueneLikely InsolubleThe significant polarity mismatch between the solute and these solvents will likely result in very poor solubility.[5]

It is important to note that while structurally similar benzothiazole derivatives have been reported to be soluble in solvents like CHCl3, CH2Cl2, and DMSO, the presence of the highly polar carboxylic acid group in the target molecule will significantly alter its solubility profile compared to non-acidic analogues.[6]

Methodologies for Experimental Solubility Determination

Empirical determination of solubility is crucial for accurate characterization. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[7]

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep_choice Method equil->sep_choice sep1 Centrifugation sep_choice->sep1 sep2 Filtration (0.22 µm PTFE) sep_choice->sep2 quant Analyze supernatant concentration (e.g., HPLC, UV-Vis) sep1->quant sep2->quant

Caption: Workflow of the shake-flask method for equilibrium solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline 4-Methoxybenzo[d]thiazole-2-carboxylic acid to a series of glass vials. The presence of excess solid is critical to ensure that equilibrium with a saturated solution is achieved.[9]

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved solid in the solvent remains constant.[8][9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[2] Common methods include:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.[2][9]

    • Filtration: Filter the suspension through a chemically inert and non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial.[2][9] Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

  • Quantification: Analyze the concentration of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in the clear, saturated supernatant or filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically DMSO) when diluted into an aqueous buffer.[3] This provides an indication of a compound's behavior in biological assays. While the primary focus of this guide is on organic solvents, a similar principle can be applied to assess the propensity of the compound to precipitate when a concentrated solution in one organic solvent (e.g., DMSO) is added to another in which it is less soluble.

Diagram 2: Kinetic vs. Thermodynamic Solubility

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic (Equilibrium) Solubility A Compound in DMSO Stock B Addition to Aqueous Buffer A->B C Precipitation Measurement (e.g., Nephelometry) B->C D Excess Solid Compound E Equilibration in Buffer D->E F Concentration Measurement of Saturated Solution E->F

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic acid:

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[10]

  • Solid-State Properties: The crystalline form (polymorph) or amorphous nature of the solid can significantly impact its solubility.[2] Amorphous forms are generally more soluble than their crystalline counterparts due to their higher free energy. It is crucial to characterize the solid form used in solubility studies.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[8]

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear and organized manner to allow for easy comparison across different solvents.

Table 2: Template for Recording Experimental Solubility Data

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)Analytical MethodObservations
Methanol25HPLC
Ethanol25HPLC
DMSO25HPLC
Acetonitrile25HPLC
Ethyl Acetate25HPLC
Dichloromethane25HPLC
Toluene25HPLC

Conclusion and Recommendations

This technical guide provides a framework for understanding and experimentally determining the solubility of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in organic solvents. Based on its chemical structure, the compound is predicted to be most soluble in polar protic and polar aprotic solvents such as alcohols, DMSO, and DMF. The shake-flask method is recommended for obtaining reliable equilibrium solubility data. A thorough understanding of this compound's solubility profile is a critical step that will inform solvent selection for synthesis, purification, formulation, and biological screening, ultimately facilitating its progression in the research and development pipeline.

References

  • Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex AI Search.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University. (n.d.).
  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube.
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Foundational

A Theoretical Exploration of 4-Methoxybenzo[d]thiazole-2-carboxylic acid: A Keystone for Drug Discovery

Introduction: The Promise of the Benzothiazole Scaffold The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] These derivatives have shown significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and notably, as anticancer agents.[2][4][6][8] The versatility of the benzothiazole scaffold, particularly when substituted at the 2-position, allows for fine-tuning of its biological activity.[2][9] This guide focuses on a specific, promising derivative: 4-Methoxybenzo[d]thiazole-2-carboxylic acid. The introduction of a methoxy group at the 4-position and a carboxylic acid at the 2-position is anticipated to modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive theoretical framework to investigate the physicochemical properties and therapeutic potential of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. By leveraging computational chemistry, we can predict its behavior, guide experimental efforts, and accelerate its development as a potential drug candidate.

Part 1: Molecular Architecture and Physicochemical Landscape - A DFT Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules.[1][5][6][10][11][12][13][14][15] For 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a DFT study would provide fundamental insights into its geometry, stability, and reactivity.

Experimental Protocol: Geometry Optimization and Vibrational Analysis

A crucial first step is to determine the most stable three-dimensional conformation of the molecule.

Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry package.[1]

  • Method: Becke's three-parameter hybrid functional (B3LYP) combined with a suitable basis set, such as 6-311++G(d,p).[1][12] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5][6]

  • Procedure:

    • The initial structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level basis set.

    • The optimized structure is then used as the starting point for a more accurate optimization at the B3LYP/6-311++G(d,p) level.

    • A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.[1][6]

Causality Behind Experimental Choices: The B3LYP functional is chosen for its proven reliability in describing the electronic structure of a wide range of molecules. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.

Predicted Molecular Properties

The DFT calculations will yield a wealth of data that can be used to understand the molecule's intrinsic properties.

PropertyDescriptionPredicted Significance for 4-Methoxybenzo[d]thiazole-2-carboxylic acid
Optimized Geometry The most stable 3D arrangement of atoms, including bond lengths and angles.Provides the foundational structure for all subsequent theoretical analyses.
Vibrational Frequencies Theoretical IR spectrum that can be compared with experimental data for structural validation.[1][6]Aids in the identification and characterization of the synthesized compound.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE).[1][10]The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.[1]
Molecular Electrostatic Potential (MEP) A color-coded map of the electrostatic potential on the molecule's surface, indicating electron-rich and electron-poor regions.[1][13][15]Identifies potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions, which are crucial for drug-receptor binding.
Global Reactivity Descriptors Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index, derived from HOMO and LUMO energies.[1][10]Quantify the molecule's overall reactivity and stability.

Part 2: Unveiling Biological Interactions - Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][9][11][16][17][18] This is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target protein.

Experimental Protocol: Target Selection and Docking Workflow

Given the known anticancer activities of benzothiazole derivatives, a relevant protein target would be selected, for example, a kinase or a protein involved in cell cycle regulation.

Methodology:

  • Software: AutoDock, PyRx, or Schrödinger Suite (Glide).[18][19]

  • Target Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The DFT-optimized structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is used.

    • Charges are assigned, and rotatable bonds are defined.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed.

Causality Behind Experimental Choices: The selection of the target protein is based on the known mechanisms of action of similar benzothiazole compounds. The docking software is chosen based on its validated accuracy and the specific requirements of the study. The analysis of binding interactions provides a rational basis for understanding the molecule's potential biological activity.

Visualization of the Computational Workflow

G cluster_dft DFT Calculations cluster_docking Molecular Docking dft_start Initial 3D Structure dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_props Molecular Properties (HOMO-LUMO, MEP) dft_freq->dft_props dock_ligand Ligand Preparation dft_props->dock_ligand Optimized Structure dock_target Target Protein Preparation (PDB) dock_run Docking Simulation dock_target->dock_run dock_ligand->dock_run dock_analysis Analysis of Binding Modes dock_run->dock_analysis

Caption: Workflow for DFT and Molecular Docking Studies.

Part 3: Predicting Drug-Likeness - In Silico ADMET Analysis

A crucial aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction allows for an early assessment of a compound's pharmacokinetic and safety profiles.[11][12][19]

Experimental Protocol: ADMET Property Prediction

Methodology:

  • Software: SwissADME, pkCSM, or other web-based or standalone ADMET prediction tools.

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

  • Properties to Analyze:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).

    • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier (BBB) penetration, P-glycoprotein substrate/inhibitor prediction, and metabolism by cytochrome P450 enzymes.

    • Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five.[11][19]

    • Toxicity: Prediction of potential toxicities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Causality Behind Experimental Choices: The selected ADMET prediction tools are widely used and have been validated on large datasets of known drugs. The parameters analyzed cover the most critical aspects of a drug's journey through the body and its potential for adverse effects. This early-stage assessment helps to identify potential liabilities and guide further optimization of the lead compound.

Predicted ADMET Profile Summary

The following table illustrates the kind of data that would be generated from an ADMET prediction study.

ParameterDescriptionImportance in Drug Development
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.Provides a quick assessment of the compound's potential for good oral bioavailability.
Human Intestinal Absorption The percentage of the drug that is absorbed from the gut into the bloodstream.A high absorption rate is desirable for orally administered drugs.
BBB Permeability The ability of the compound to cross the blood-brain barrier.Important for drugs targeting the central nervous system, but undesirable for peripherally acting drugs.
CYP450 Inhibition The potential of the compound to inhibit major cytochrome P450 enzymes.Inhibition of these enzymes can lead to drug-drug interactions.
hERG Inhibition The potential to block the hERG potassium channel.hERG inhibition is a major cause of drug-induced cardiotoxicity.
AMES Mutagenicity Prediction of the compound's potential to cause DNA mutations.A positive result is a significant red flag for carcinogenicity.

Conclusion: A Roadmap for Rational Drug Design

This technical guide has outlined a comprehensive theoretical framework for the investigation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. By employing a synergistic approach of DFT calculations, molecular docking, and in silico ADMET prediction, we can construct a detailed profile of this promising molecule before significant investment in experimental synthesis and testing. The insights gained from these theoretical studies will be invaluable for guiding the rational design and optimization of novel benzothiazole-based therapeutic agents, ultimately accelerating the journey from a promising molecule to a life-saving medicine.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Available at: [Link]

  • View of Exploring benzothiazole derivatives: Promising PLK1 Inhibitors for cancer therapy through Virtual screening, Molecular docking, and ADMET evaluation. (n.d.). ijcrt.org. Available at: [Link]

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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). MDPI. Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). National Institutes of Health. Available at: [Link]

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  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2023). ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 4-Methoxybenzo[d]thiazole-2-carboxylic acid in Modern Drug Discovery

Introduction: The Benzothiazole Core - A Privileged Structure in Medicinal Chemistry The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core - A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) provide unique electronic and steric properties, making it an ideal scaffold for interacting with a diverse range of biological targets.[1][2] Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Within this important class of compounds, 4-Methoxybenzo[d]thiazole-2-carboxylic acid emerges as a particularly valuable intermediate, offering multiple points for chemical modification and serving as a key building block in the synthesis of innovative therapeutic and diagnostic agents.

This guide provides a detailed exploration of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, from its synthesis to its application as a pivotal intermediate in the discovery of novel drugs, particularly in the realms of bioluminescence imaging and cancer therapy.

Part 1: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

The synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a multi-step process that hinges on the formation of the key precursor, 4-methoxy-2-aminothiophenol. This is followed by a cyclocondensation reaction to construct the benzothiazole ring system.

Protocol 1: Synthesis of the Precursor - 4-Methoxy-2-aminothiophenol

The synthesis of 4-methoxy-2-aminothiophenol can be approached from the readily available 4-methoxy-2-nitrophenol. The process involves a reduction of the nitro group to an amine, followed by the introduction of the thiol group. A plausible synthetic route is outlined below.

Step 1: Synthesis of 2-Amino-4-methoxyphenol

A standard method for the reduction of a nitro group in the presence of a phenol is catalytic hydrogenation.

  • Materials: 4-methoxy-2-nitrophenol, 5% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas supply, Filtration apparatus.

  • Procedure:

    • Suspend 4-methoxy-2-nitrophenol (e.g., 20 g) in ethanol (e.g., 350 ml) in a suitable hydrogenation vessel.

    • Add a catalytic amount of 5% Pd/C (e.g., 550 mg).

    • Subject the mixture to hydrogenation at room temperature (20-30°C) under atmospheric or slightly elevated pressure of hydrogen gas until the reaction is complete (monitored by TLC).

    • Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

    • Remove the solvent under reduced pressure to yield the crude 2-amino-4-methoxyphenol, which can be purified by recrystallization.[3]

Step 2: Introduction of the Thiol Group

A common method for introducing a thiol group ortho to an amino group on a benzene ring is the Herz reaction, followed by hydrolysis. However, a more direct approach for related aminothiophenols involves the reaction of a corresponding chloro-nitrobenzene with sodium sulfide to simultaneously introduce the thiol and reduce the nitro group. A variation of this could be adapted for our precursor.

  • Conceptual Pathway: While a specific protocol for 4-methoxy-2-aminothiophenol was not found, a general procedure for aminothiophenols can be adapted. For instance, the synthesis of 2-aminothiophenol from 2-chloronitrobenzene involves refluxing with sodium sulfide nonahydrate.[5][6] A similar approach starting from a suitably substituted precursor would be a logical synthetic strategy.

Protocol 2: Cyclocondensation to form 4-Methoxybenzo[d]thiazole-2-carboxylic acid

With the 4-methoxy-2-aminothiophenol in hand, the benzothiazole ring can be formed through a cyclocondensation reaction with an appropriate two-carbon synthon that will provide the carboxylic acid group at the 2-position. A highly effective method involves the reaction with an α-keto acid, such as glyoxylic acid, or with oxalic acid derivatives.[7][8]

  • Materials: 4-methoxy-2-aminothiophenol, Oxalyl chloride or Diethyl oxalate, Suitable solvent (e.g., Ethanol, Toluene), Base (e.g., Triethylamine, Pyridine) if starting from oxalyl chloride, Reflux apparatus.

  • Procedure (Conceptual):

    • Dissolve 4-methoxy-2-aminothiophenol in a suitable solvent.

    • If using diethyl oxalate, the reaction can be heated to drive the cyclization, often with the removal of ethanol.

    • If using oxalyl chloride, the reaction is typically performed at a lower temperature in the presence of a non-nucleophilic base to neutralize the HCl generated.

    • The reaction mixture is then heated to facilitate the intramolecular cyclization and dehydration, forming the benzothiazole ring.

    • If an ester is formed (from diethyl oxalate), a subsequent hydrolysis step with a base (e.g., NaOH) followed by acidification is required to obtain the carboxylic acid.

Causality in Experimental Choices:

  • Choice of Reagents: Oxalyl chloride and diethyl oxalate are excellent choices as they provide the necessary two-carbon unit with the correct oxidation state to form the carboxylic acid upon cyclization. The choice between them may depend on the desired reaction conditions and scale.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Ethanol is often used for reactions with esters, while aprotic solvents like toluene or dichloromethane are preferred for reactions with acid chlorides.

Part 2: Applications in Drug Discovery

The utility of 4-Methoxybenzo[d]thiazole-2-carboxylic acid as an intermediate is highlighted by its role in the synthesis of compounds for bioluminescence imaging and as potent anticancer agents.

Application 1: Synthesis of Firefly Luciferin Analogues for Bioluminescence Imaging (BLI)

Firefly luciferin is the substrate for the enzyme luciferase, which produces light in a highly efficient bioluminescent reaction. This system is widely used in biomedical research as a reporter for gene expression, for tracking cells in vivo, and for high-throughput screening.[2] Modifications to the luciferin structure can alter the color and intensity of the emitted light. 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a key precursor for creating analogues of luciferin.

The synthesis of D-luciferin itself has been reported to proceed through 6-methoxybenzothiazole-2-carboxylic acid, a close structural analogue of our title compound.[1] This underscores the importance of this scaffold in accessing these complex molecules.

Workflow for Luciferin Analogue Synthesis:

G A 4-Methoxybenzo[d]thiazole- 2-carboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDCI/HOBt) A->B Step 1 C Amide Coupling with D-Cysteine derivative B->C Step 2 D Intramolecular Cyclization and Dehydration C->D Step 3 E Final Luciferin Analogue D->E Step 4

Caption: Synthetic workflow for firefly luciferin analogues.

Protocol 3: Synthesis of a Luciferin Analogue (Conceptual)

  • Activation: The carboxylic acid of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is activated, for example, by conversion to an acid chloride with thionyl chloride or by using peptide coupling reagents like EDCI and HOBt.

  • Coupling: The activated acid is then reacted with the amino group of a D-cysteine derivative (the ester is often used to protect the carboxylic acid of cysteine).

  • Cyclization: The resulting amide undergoes an intramolecular cyclization, where the thiol group of the cysteine moiety attacks the imine formed in situ, leading to the formation of the thiazoline ring.

  • Deprotection (if necessary): Any protecting groups on the cysteine carboxylic acid are removed to yield the final luciferin analogue.

The methoxy group at the 4-position of the benzothiazole ring can influence the electronic properties of the molecule, potentially leading to shifts in the emission wavelength of the resulting luciferin analogue, which is a key area of research in developing new probes for multiplexed imaging.[2][9]

Application 2: Development of Anticancer Agents - Tubulin Polymerization Inhibitors

The benzothiazole scaffold is a key component in a number of potent anticancer agents. One important mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

Derivatives of 4-Methoxybenzo[d]thiazole-2-carboxylic acid can be synthesized to act as tubulin polymerization inhibitors. The core scaffold can be elaborated with various substituents to optimize binding to the colchicine-binding site on tubulin.

Workflow for Anticancer Drug Synthesis:

G A 4-Methoxybenzo[d]thiazole- 2-carboxylic acid B Amide Coupling with various substituted anilines A->B Synthesis C Library of 2-carboxamide derivatives B->C Diversification D Screening for Antiproliferative Activity C->D Biological Evaluation E Lead Compound Identification (Tubulin Polymerization Inhibitor) D->E Hit-to-Lead

Caption: Workflow for developing benzothiazole-based anticancer agents.

Structure-Activity Relationship (SAR) Insights:

Research on related 2-arylthiazole-4-carboxylic acid amides has shown that modifications to the amide portion and substituents on the aryl rings can significantly impact cytotoxic activity and selectivity against different cancer cell lines.[13][14] For instance, the introduction of specific side chains can enhance the antiproliferative activity against melanoma and prostate cancer cells.

Table 1: Antiproliferative Activity of Related Thiazole Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
5c 2,4-disubstituted thiazoleHepG23.35 ± 0.2[10]
7c 2,4-disubstituted thiazoleMCF-74.12 ± 0.3[10]
9a 2,4-disubstituted thiazoleHCT1165.50 ± 0.4[10]
10a Thiazole-2-acetamideAverage GI506[11][15]
10o Thiazole-2-acetamideAverage GI507[11][15]
13d Thiazole-2-acetamideAverage GI508[11][15]

Note: The compounds in this table are structurally related to derivatives of 4-Methoxybenzo[d]thiazole-2-carboxylic acid and illustrate the potential for potent anticancer activity.

The data in Table 1 demonstrates that thiazole-based compounds can exhibit potent anticancer activity in the low micromolar range. The 4-methoxy group on the benzothiazole ring of our title intermediate can serve as a key structural element for optimizing these interactions, potentially through hydrogen bonding or by influencing the overall electronic nature of the molecule.

Conclusion

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a highly valuable and versatile intermediate in drug discovery. Its synthesis, while requiring careful planning, provides access to a scaffold that is central to the development of advanced diagnostic tools like novel luciferin analogues and promising therapeutic agents such as tubulin polymerization inhibitors. The protocols and applications detailed in this guide are intended to provide researchers with a solid foundation for leveraging this important building block in their own drug discovery and development programs. The continued exploration of derivatives based on this scaffold holds significant promise for addressing unmet medical needs.

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Application

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 4-Methoxybenzo[d]thiazole-2-carboxylic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential application of novel anticancer agents derived from 4-methoxybenzo[d]thiazole-2-...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential application of novel anticancer agents derived from 4-methoxybenzo[d]thiazole-2-carboxylic acid. The protocols and insights provided herein are synthesized from established methodologies in medicinal chemistry and are intended to serve as a foundational resource for the development of new therapeutic candidates.

Introduction: The Therapeutic Potential of Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] Derivatives of benzothiazole have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization, a critical process in cell division.[3][4] The strategic modification of the benzothiazole core, particularly at the 2-position with carboxamide moieties, has emerged as a promising avenue for the development of potent and selective anticancer agents.[5][6]

This guide focuses on the synthetic derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a key starting material for generating a library of novel carboxamide derivatives. The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, potentially leading to improved pharmacological profiles.

Strategic Approach: Amide Coupling for Structural Diversification

The primary synthetic strategy outlined in this guide is the formation of an amide bond between 4-Methoxybenzo[d]thiazole-2-carboxylic acid and a diverse range of primary or secondary amines. This approach allows for the systematic exploration of the chemical space around the benzothiazole core, enabling the investigation of structure-activity relationships (SAR). The choice of the amine coupling partner is critical for modulating the physicochemical properties and biological activity of the final compounds.

The general synthetic workflow is depicted below:

workflow start 4-Methoxybenzo[d]thiazole- 2-carboxylic acid activation Carboxylic Acid Activation start->activation e.g., SOCl2, EDC/HOBt coupling Amide Bond Formation activation->coupling product Anticancer Agent Candidate coupling->product amine Primary/Secondary Amine amine->coupling purification Purification & Characterization product->purification Chromatography, Spectroscopy bioassay Biological Evaluation purification->bioassay In vitro cytotoxicity, Mechanism of action

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Core Synthetic Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a robust and widely applicable method for the synthesis of amide derivatives from 4-Methoxybenzo[d]thiazole-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This method is favored for its mild reaction conditions and compatibility with a broad range of functional groups.[7][8]

Materials and Reagents
  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • Selected primary or secondary amine (e.g., aniline, benzylamine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxybenzo[d]thiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution at room temperature, add the selected amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Initiation of Coupling: Slowly add EDC (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of the Synthetic Pathway

The synthesis of a representative N-aryl amide derivative is illustrated below.

synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Methoxybenzo[d]thiazole- 2-carboxylic acid C EDC, HOBt, DIPEA DCM or DMF Room Temperature R1->C R2 Ar-NH2 (Aromatic Amine) R2->C P N-Aryl-4-methoxybenzo[d]thiazole- 2-carboxamide C->P

Caption: Amide synthesis from 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Anticipated Biological Activity and Data Presentation

Based on extensive research on related benzothiazole and thiazole derivatives, the newly synthesized N-substituted-4-methoxybenzo[d]thiazole-2-carboxamides are anticipated to exhibit significant anticancer activity, particularly against solid tumors such as prostate, breast, and colon cancers.[9] The primary mechanism of action is expected to be the inhibition of tubulin polymerization.[3][4]

The following table summarizes representative cytotoxic data for structurally related benzothiazole and thiazole carboxamide derivatives, providing a benchmark for the expected potency of the newly synthesized compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-Arylthiazolidine-4-carboxamidesProstate (PC-3)low µM rangeNot specified[10]
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)Melanoma, Prostate0.021 - 0.071Tubulin Polymerization Inhibition[9]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesProstate (PC-3)< 0.075hGC-ALP Inhibition[1]
Tertiary Amide BenzothiazolesGastric (MGC-803)0.035Tubulin Polymerization Inhibition[4]

Conclusion and Future Directions

The synthetic protocols and scientific rationale presented in these application notes provide a solid foundation for the development of novel anticancer agents based on the 4-methoxybenzo[d]thiazole-2-carboxylic acid scaffold. The straightforward and versatile amide coupling chemistry allows for the generation of a large and diverse library of compounds for biological screening. Future work should focus on a systematic SAR study to identify key structural features that enhance potency and selectivity. Promising lead compounds should be advanced to more comprehensive preclinical evaluations, including in vivo efficacy studies and detailed mechanistic investigations.

References

  • Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711. [Link]

  • PubMed. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. [Link]

  • Thirunavukkarasu, C., et al. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry, 92, 103171. [Link]

  • Khatun, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(4), 1879–1887. [Link]

  • El-Abd, Y. S., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1189673. [Link]

  • ResearchGate. (2019). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. [Link]

  • ResearchGate. (2023). Synthesis of Amide Derivatives as Tubulin Polymerization Inhibiting Antiproliferative Agents. [Link]

  • ResearchGate. (2020). Structures of anticancer compounds with benzo[d]thiazole moiety reported in recent years. [Link]

  • Li, Y., et al. (2020). Discovery of tertiary amide derivatives incorporating benzothiazole moiety as anti-gastric cancer agents in vitro via inhibiting tubulin polymerization and activating the Hippo signaling pathway. European Journal of Medicinal Chemistry, 203, 112618. [Link]

  • Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(13), 7051–7061. [Link]

  • PubMed Central. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. [Link]

  • Douthwaite, J. L., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. [Link]

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584–2588. [Link]

  • Bhat, M., et al. (2016). Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents. Medicinal Chemistry Research, 25(3), 370-381. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. [Link]

  • Yüksek, H., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 468–477. [Link]

  • ResearchGate. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Cernak, T., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]

Sources

Method

"derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid for biological screening"

Application Note & Protocols Topic: Derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid for Biological Screening Document ID: AN-BTZ-4M2C-001 Version: 1.0 Abstract The benzothiazole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid for Biological Screening

Document ID: AN-BTZ-4M2C-001

Version: 1.0

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This application note provides a comprehensive guide for the strategic derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a versatile starting material for generating diverse chemical libraries. We present detailed protocols for robust amide bond formation, including the rationale behind reagent selection, step-by-step experimental procedures, and methods for structural characterization. The objective is to equip researchers in drug discovery with the necessary tools to efficiently synthesize novel benzothiazole derivatives for subsequent biological evaluation and structure-activity relationship (SAR) studies.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazoles are heterocyclic compounds that have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The structural rigidity of the fused ring system, combined with its unique electronic properties, allows it to interact with a variety of biological targets with high affinity.

The specific starting material, 4-Methoxybenzo[d]thiazole-2-carboxylic acid, offers three key points for diversification: the benzothiazole core, the methoxy group at the 4-position, and, most importantly, the carboxylic acid at the 2-position. The carboxylic acid function is an exceptionally versatile chemical handle, readily converted into amides, esters, and other functional groups, making it an ideal anchor point for library synthesis.

This guide focuses on leveraging this carboxylic acid moiety to build a library of amide derivatives, a common and highly effective strategy for exploring chemical space and optimizing lead compounds.

Rationale for Derivatization: Exploring Chemical Space for SAR

The primary goal of derivatization is to systematically modify a parent molecule to understand how structural changes affect its biological activity—a process known as Structure-Activity Relationship (SAR) analysis. By creating a library of analogs with varied substituents, researchers can probe the molecular interactions between the compound and its biological target.

Key objectives of derivatizing 4-Methoxybenzo[d]thiazole-2-carboxylic acid include:

  • Modulating Potency and Selectivity: Introducing different functional groups can enhance binding affinity to the target protein or enzyme and improve selectivity over off-targets.

  • Improving Physicochemical Properties: Modifications can alter properties like solubility, lipophilicity (logP), and metabolic stability.

  • Enhancing Pharmacokinetic Profiles (ADME): Derivatization can improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its in vivo efficacy.

  • Exploring Novel Interactions: Introducing hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties can lead to new, beneficial interactions within the target's binding pocket.

The workflow for this process is outlined in the diagram below.

G SM Starting Material 4-Methoxybenzo[d]thiazole- 2-carboxylic acid React Parallel Amide Coupling Reactions SM->React Lib Diverse Amine Building Blocks Lib->React Crude Crude Product Library React->Crude Workup Purify Purification (e.g., Prep-HPLC) Crude->Purify Pure Purified Compound Library Purify->Pure Char QC & Characterization (LC-MS, NMR) Pure->Char Validation Screen Biological Screening (HTS) Char->Screen Qualified Hits SAR Data Analysis & SAR Studies Screen->SAR

Figure 1: A workflow diagram illustrating the library synthesis and screening process.

Core Derivatization Strategy: Amide Bond Formation

Amide bonds are stable, prevalent in biomolecules, and their formation is one of the most reliable reactions in organic synthesis. For converting a carboxylic acid into an amide, direct reaction with an amine is generally not feasible and requires the activation of the carboxyl group. This is typically achieved using a "coupling reagent."

Choice of Coupling Reagent: HATU

For robust library synthesis, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • Expertise & Rationale: HATU is a third-generation uronium-based coupling reagent known for its high efficiency, fast reaction rates, and low rate of racemization, which is critical if chiral amines are used. It functions by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The presence of the HOBt-like moiety within the HATU structure itself further accelerates the reaction and suppresses side reactions. An external base, typically a non-nucleophilic amine like N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine salt.

The general mechanism is depicted below.

G RCOOH R-COOH (Benzothiazole Acid) ActiveEster Highly Reactive O-Acylisourea Intermediate RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amide R-CO-NH-R' (Final Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide Byproduct Tetramethylurea + HOBt Byproducts Amide->Byproduct Formation of

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Parallel Synthesis of an Amide Library

This protocol is designed for the synthesis of multiple derivatives in parallel, for instance, in a 24-well plate format.

Reagents & Materials:

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • A diverse set of primary and secondary amines (as free bases or HCl salts)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials or plates with magnetic stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in anhydrous DMF.

    • Prepare a 0.5 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To a reaction vial, add the desired amine (0.12 mmol, 1.2 equivalents). If the amine is an HCl salt, an additional equivalent of DIPEA will be needed.

    • Add 500 µL of the 4-Methoxybenzo[d]thiazole-2-carboxylic acid stock solution (0.1 mmol, 1.0 equivalent).

    • Add 300 µL of the HATU stock solution (0.15 mmol, 1.5 equivalents).

    • Initiate the reaction by adding 350 µL of the DIPEA stock solution (0.35 mmol, 3.5 equivalents). Note: The excess base ensures full deprotonation of all acidic protons.

    • Seal the vials/plate and stir the reactions at room temperature for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a test reaction. The disappearance of the starting carboxylic acid is a key indicator of completion.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate (5 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 5 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified using flash column chromatography on silica gel or, more efficiently for a library, by preparative reverse-phase HPLC (Prep-HPLC).

Protocol 2: Quality Control and Characterization

It is imperative to confirm the identity and purity of each synthesized compound before biological screening to ensure data reliability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the desired product and assess its purity.

    • Method: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Inject onto a C18 column with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid). The mass spectrometer (e.g., ESI source) should be set to scan for the expected mass [M+H]⁺. Purity is determined by the area percentage of the product peak in the chromatogram. A purity of >95% is generally desired for screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the exact chemical structure of the final compound.

    • Method: Dissolve 2-5 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of new signals corresponding to the amine fragment and a new amide N-H proton (if applicable) are diagnostic.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the characteristic amide carbonyl carbon (typically 160-180 ppm).

Data Summary

The following table represents hypothetical data for a small set of synthesized amide derivatives to illustrate how results should be structured.

Entry **Amine Used (R'-NH₂) **Reaction Time (h) Yield (%) Purity (LC-MS, %) Mass [M+H]⁺ (Observed) Mass [M+H]⁺ (Calculated)
1 Benzylamine685>98299.07299.08
2 Morpholine491>99279.07279.08
3 Aniline1272>96285.06285.07
4 (R)-1-Phenylethylamine881>97313.10313.10

Conclusion

This application note provides a robust and reliable framework for the derivatization of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. By employing HATU-mediated amide coupling, researchers can efficiently generate large libraries of novel compounds. The detailed protocols for synthesis, workup, purification, and characterization ensure the production of high-quality molecules ready for biological screening. This systematic approach is fundamental to accelerating the drug discovery process by enabling thorough SAR studies and the identification of promising new therapeutic agents.

References

  • Kaur, R., & Kumar, K. (2022). Benzothiazole: The versatile heterocyclic core in medicinal chemistry. Results in Chemistry, 4, 100323. [Link]

  • Hassan, S. S. M., et al. (2021). Benzothiazole: A privileged scaffold with diverse biological activities. RSC Advances, 11(26), 15726-15747. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Application

"protocols for the amidation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid"

An Application Guide: Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides detailed protocols and insights for the amidation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a key heter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed protocols and insights for the amidation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Benzothiazole amides are prevalent scaffolds in compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The successful synthesis of these amides is a critical step in drug discovery and development. This document outlines two robust, field-proven protocols utilizing common coupling reagents: HATU and EDC/HOBt. It delves into the mechanistic rationale behind each method, offers step-by-step experimental procedures, and provides a comparative analysis and troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of target carboxamides.

Introduction: The Significance of Benzothiazole Amides

The benzothiazole ring system is a privileged scaffold in pharmaceutical sciences, prized for the unique properties conferred by its fused aromatic and heteroaromatic structure.[2] When functionalized with a carboxamide at the 2-position, these molecules gain a crucial hydrogen-bond donating and accepting moiety, enabling potent interactions with biological targets. The 4-methoxy substituent further modulates the electronic and steric properties of the core, making 4-Methoxybenzo[d]thiazole-2-carboxylic acid a valuable starting material for generating libraries of bioactive compounds.[1][4][5]

The formation of an amide bond, while conceptually simple, is often challenging, particularly with heteroaromatic systems.[6][7] The reaction requires the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon sufficiently electrophilic to be attacked by an amine.[8] This guide focuses on modern coupling strategies that are efficient, reproducible, and broadly applicable to a range of amine substrates.

Core Principles of Carboxylic Acid Activation for Amidation

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Modern amidation protocols rely on "coupling reagents" to facilitate the reaction under mild conditions. The general mechanism involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to yield the desired amide and a byproduct derived from the coupling reagent.

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step, and to neutralize any acidic byproducts generated during the reaction.[9]

Key Reagent Classes:
  • Aminium/Uronium Salts (e.g., HATU): These reagents, like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are among the most effective coupling agents available.[9][10] They incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt structure provides anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing side reactions.[11][12]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used.[13] EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is used to trap the O-acylisourea, converting it into a more stable and reactive HOBt-active ester, which then efficiently reacts with the amine.[6][14]

Experimental Protocols

The following protocols are designed for a typical laboratory scale (0.5 mmol) and can be adjusted as needed. It is crucial to use anhydrous solvents and inert atmosphere conditions (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediates.

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for challenging couplings, including sterically hindered amines or when maximum yield and reaction speed are desired. HATU is particularly effective at preventing racemization in chiral substrates.[10][12]

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve 4-Methoxybenzo[d]thiazole- 2-carboxylic acid in anhydrous DMF B Add Amine (1.1 eq) and DIPEA (3.0 eq) A->B C Cool solution to 0 °C (Ice Bath) B->C D Add HATU (1.2 eq) in one portion C->D E Stir at 0 °C for 30 min, then warm to room temperature D->E F Monitor reaction by TLC/LC-MS (Typically 1-4 hours) E->F G Quench with water and extract with Ethyl Acetate F->G H Wash organic layer with aq. LiCl or dilute acid/base G->H I Dry, concentrate, and purify (Silica Gel Chromatography) H->I

Caption: Workflow for HATU-mediated amidation.

Reagent/MaterialM.W.Quantity (0.5 mmol scale)Molar Eq.Notes
4-Methoxybenzo[d]thiazole-2-carboxylic acid209.23104.6 mg1.0Substrate
Amine of choice-0.55 mmol1.1Ensure it is free of moisture.
HATU380.23228.1 mg1.2Store in a desiccator.
DIPEA129.25260 µL3.0Use a freshly opened bottle.
Anhydrous DMF-5 mL-Solvent. Use a dry, polar aprotic solvent.
Ethyl Acetate, Water, LiCl solution (5%)-As needed-For work-up.
Anhydrous Na₂SO₄ or MgSO₄-As needed-For drying organic layer.
Reaction vial, magnetic stirrer, ice bath---
  • Preparation: To a dry reaction vial under an inert atmosphere (N₂), add 4-Methoxybenzo[d]thiazole-2-carboxylic acid (104.6 mg, 0.5 mmol).

  • Solubilization: Add 3 mL of anhydrous DMF and stir until the acid is fully dissolved.

  • Addition of Amine and Base: Add the desired amine (0.55 mmol, 1.1 eq) followed by DIPEA (260 µL, 1.5 mmol, 3.0 eq).

  • Cooling: Place the reaction vial in an ice bath and stir the solution at 0 °C for 5-10 minutes.

  • Activation: Add HATU (228.1 mg, 0.6 mmol, 1.2 eq) to the cooled solution in one portion. A slight color change may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous LiCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL). The LiCl wash helps remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure amide.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This classic method is a reliable and economical choice for routine amide synthesis. The use of HOBt is critical for achieving high yields and minimizing side products.[4][13][15]

EDC_Workflow cluster_prep Pre-activation cluster_reaction Amine Coupling cluster_workup Work-up & Purification A Combine Carboxylic Acid, HOBt (1.2 eq), and EDC.HCl (1.2 eq) in anhydrous DCM or DMF B Add DIPEA (3.0 eq) A->B C Stir at room temperature for 30 minutes B->C D Add Amine (1.1 eq) to the activated mixture C->D E Stir at room temperature D->E F Monitor reaction by TLC/LC-MS (Typically 2-12 hours) E->F G Dilute with DCM and wash with 1M HCl, sat. NaHCO₃, and brine F->G H Dry organic layer over Na₂SO₄ G->H I Concentrate and purify via Silica Gel Chromatography H->I Mechanism General Amidation Mechanism RCOOH R-COOH Carboxylic Acid Carboxylate R-COO⁻ RCOOH->Carboxylate - H⁺ + Base Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActiveIntermediate [Activated Intermediate] e.g., O-Acylisourea CouplingReagent->ActiveIntermediate Additive Additive (e.g., HOAt, HOBt) ActiveEster Active Ester Additive->ActiveEster Amine R'-NH₂ Amine Amide Amide Product Amine->Amide Nucleophilic Attack Carboxylate->ActiveIntermediate ActiveIntermediate->ActiveEster ActiveEster->Amide

Sources

Method

Application Notes and Protocols: 4-Methoxybenzo[d]thiazole-2-carboxylic Acid in Medicinal Chemistry

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities.[1][2][3] This heterocyclic system, characterized by a fusion of benzene and thiazole rings, offers a unique three-dimensional architecture that facilitates interactions with various biological targets. Its derivatives have been extensively explored and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The versatility of the benzothiazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. The introduction of a carboxylic acid at the 2-position and a methoxy group at the 4-position, as in 4-Methoxybenzo[d]thiazole-2-carboxylic acid, presents a unique combination of functional groups that can be exploited for targeted drug design. The carboxylic acid moiety can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, while the methoxy group can influence lipophilicity and metabolic stability, and participate in specific interactions within a binding pocket.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 4-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives in medicinal chemistry. The protocols provided are based on established methodologies for analogous benzothiazole compounds and are intended to be adapted and optimized for the specific compound of interest.

Potential Therapeutic Applications and Underlying Mechanisms

While specific data on 4-Methoxybenzo[d]thiazole-2-carboxylic acid is emerging, the extensive research on structurally similar compounds provides a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research highlights the potent antiproliferative activity of benzothiazole derivatives against various cancer cell lines.[2][6] One of the key mechanisms of action for a class of methoxybenzoyl-aryl-thiazoles is the inhibition of tubulin polymerization.[6][7] These compounds bind to the colchicine-binding site of tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The structural similarity of 4-Methoxybenzo[d]thiazole-2-carboxylic acid to these known tubulin inhibitors suggests its potential as a novel anticancer agent.

Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A Compound Synthesis & Characterization B Antiproliferative Assay (MTT/SRB) A->B Test on Cancer Cell Lines C Cell Cycle Analysis (Flow Cytometry) B->C Determine Effect on Cell Cycle E Tubulin Polymerization Assay B->E Investigate Microtubule Disruption D Apoptosis Assay (Annexin V/PI Staining) C->D Confirm Apoptotic Induction G Western Blotting (Apoptotic & Cell Cycle Markers) D->G Analyze Protein Expression F Immunofluorescence Microscopy E->F Visualize Microtubule Network H Molecular Docking Studies E->H Predict Binding Mode

Caption: Workflow for anticancer evaluation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Antimicrobial Activity: Inhibition of Dihydropteroate Synthase (DHPS)

Benzothiazole derivatives have demonstrated significant promise as antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][8] A validated target for some of these compounds is the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate biosynthesis in bacteria.[1][8] By inhibiting DHPS, these compounds disrupt the bacterial folic acid pathway, leading to a bacteriostatic or bactericidal effect. The core structure of 4-Methoxybenzo[d]thiazole-2-carboxylic acid can be explored for its potential to fit into the active site of DHPS.

Enzyme Inhibition: A Versatile Scaffold for Targeting Diverse Enzymes

The benzothiazole scaffold has been successfully employed to develop inhibitors for a range of enzymes implicated in various diseases.

  • Metallo-β-lactamases (MBLs): Certain 2-substituted dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[9][10] The carboxylic acid at the 2-position is a key feature for potential zinc-binding in the active site of these enzymes.

  • Xanthine Oxidase (XO): Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in the pathogenesis of gout.[11] This suggests that the benzothiazole-2-carboxylic acid moiety could be a valuable starting point for designing novel XO inhibitors.

Experimental Protocols

The following protocols are generalized methodologies that should be adapted and optimized for the specific investigation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Protocol 1: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

This protocol is a plausible synthetic route based on established methods for analogous compounds.[2][12]

Materials:

  • 2-Amino-3-methoxythiophenol

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Acylation. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-methoxythiophenol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the solution.

  • In a separate flask, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the cooled solution of 2-amino-3-methoxythiophenol over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.

  • Step 2: Cyclization. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 3: Purification. Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

  • Step 4: Characterization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Pathway

G cluster_reaction reactant1 2-Amino-3-methoxythiophenol product 4-Methoxybenzo[d]thiazole-2-carboxylic acid step1 reactant2 Oxalyl Chloride reagents TEA, DCM, 0°C to rt plus + step1->product Cyclization

Caption: Proposed synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid (dissolved in DMSO to a stock concentration of 10 mM)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in complete growth medium from the 10 mM stock. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a representative enzyme inhibition assay to evaluate the antimicrobial potential of the compound.

Materials:

  • Recombinant DHPS enzyme

  • Para-aminobenzoic acid (PABA)

  • Dihydropterin pyrophosphate (DHPP)

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of various concentrations of 4-Methoxybenzo[d]thiazole-2-carboxylic acid (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 1%). Include a positive control inhibitor (e.g., sulfamethoxazole) and a no-inhibitor control.

  • Add 10 µL of the DHPS enzyme solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a 30 µL mixture of PABA and DHPP to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of inorganic pyrophosphate produced using a malachite green-based colorimetric method.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific IC₅₀ values for 4-Methoxybenzo[d]thiazole-2-carboxylic acid are not yet published, data from analogous compounds can provide a valuable reference point for expected potency.

Table 1: Antiproliferative Activity of Related Benzothiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-thiazolidine-4-carboxylic acid amidesProstate Cancer0.7 - 1.0[6]
2-Aryl-thiazolidine-4-carboxylic acid amidesMelanoma1.8 - 2.6[6]
4-Substituted methoxybenzoyl-aryl-thiazolesMelanoma & Prostate Cancer0.021 - 0.071[6]

Table 2: Enzyme Inhibitory Activity of Related Benzothiazole Derivatives

Compound ClassEnzyme TargetIC₅₀ (µg/mL)Reference
Benzothiazole-pyrazolone hybridsDHPS7.85 - 11.17[1]
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsMetallo-β-lactamase (IMP-1)5.5[9]
2-Benzamido-4-methylthiazole-5-carboxylic acid derivativesXanthine Oxidase0.57 - 0.91 (µM)[11]

SAR Insights:

  • The presence of a methoxy group on the benzoyl ring of aryl-thiazoles has been shown to significantly enhance antiproliferative activity.[6]

  • The carboxylic acid at the 2-position of the thiazole ring is a key feature for interaction with the active site of metallo-enzymes like MBLs.[9]

  • For DHPS inhibition, the overall electronic and steric properties of the benzothiazole scaffold play a crucial role in mimicking the natural substrate PABA.[1][8]

Conclusion and Future Directions

4-Methoxybenzo[d]thiazole-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related benzothiazole derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and enzyme inhibitory activities. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis, biological evaluation, and mechanistic studies of this intriguing molecule. Future work should focus on the systematic evaluation of its biological activities, elucidation of its precise mechanisms of action, and exploration of its structure-activity relationships through the synthesis of a focused library of derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of the 4-methoxybenzothiazole-2-carboxylic acid scaffold.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • 6-Methoxybenzothiazole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025). Omsk University Courier. Retrieved January 17, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-Methoxy-2-aminobenzothiazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols: The Role of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid in Tubulin Polymerization Inhibition

Introduction: Targeting the Cytoskeleton's Dynamic Core Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, representing a cornerstone of the eukaryotic cytoskeleton. Their constant state of flux,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Cytoskeleton's Dynamic Core

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, representing a cornerstone of the eukaryotic cytoskeleton. Their constant state of flux, cycling between periods of polymerization and depolymerization, is fundamental to a host of critical cellular functions, including the segregation of chromosomes during mitosis, intracellular transport, and the maintenance of cell architecture. This dynamic instability makes the tubulin-microtubule system a prime and clinically validated target for anticancer drug development. Small molecules that interfere with tubulin dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death.

A significant class of these agents are the tubulin polymerization inhibitors. Among these, compounds featuring a thiazole or benzothiazole scaffold have demonstrated considerable promise.[1][2] This guide focuses on 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a compound belonging to a class of molecules that are recognized for their potent anti-proliferative activities, which are exerted through the inhibition of tubulin polymerization.[1] These application notes will elucidate the mechanistic underpinnings of this inhibition and provide detailed protocols for its characterization.

Mechanism of Action: A Colchicine Site Inhibitor

While direct quantitative data for 4-Methoxybenzo[d]thiazole-2-carboxylic acid is emerging, extensive research on structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) and other benzothiazole derivatives strongly indicates that its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2]

The colchicine binding site is a critical pocket located at the interface between the α- and β-tubulin subunits.[3] Compounds that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule lattice.[4] This interaction destabilizes the microtubule structure, shifting the equilibrium towards depolymerization and leading to a net loss of microtubule polymers. The consequences of this disruption are profound, leading to the collapse of the mitotic spindle, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis.[4]

The methoxy group and the carboxylic acid moiety on the benzothiazole ring are critical pharmacophoric features that likely contribute to the binding affinity and specificity for the colchicine site through various non-covalent interactions.

cluster_0 Cellular Environment cluster_1 Inhibitory Action Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Free Tubulin Dimers->G2/M Arrest Inhibition of Polymerization Microtubule->Free Tubulin Dimers Depolymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibitor 4-Methoxybenzo[d]thiazole- 2-carboxylic acid Inhibitor->Free Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data Summary

The inhibitory potential of thiazole-based compounds on tubulin polymerization is typically quantified by their IC50 value (the concentration required to inhibit 50% of the polymerization activity). The table below presents IC50 values for several representative thiazole derivatives that act as tubulin polymerization inhibitors, providing a comparative context for the expected potency of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Compound Class/NameTubulin Polymerization IC50 (µM)Reference
Thiazole-naphthalene derivative (5b)3.3[5]
2,4-disubstituted thiazole (IV)2.00 ± 0.12[4]
Thiazole-chalcone/sulfonamide hybrid (7)2.72[6]
Combretastatin A-4 (Reference)~2-5[4][7]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a high-throughput method to directly measure the effect of 4-Methoxybenzo[d]thiazole-2-carboxylic acid on the polymerization of purified tubulin.

Principle: This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. An inhibitor of polymerization will prevent or reduce this increase.

Materials:

  • Purified bovine tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI)

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid (test compound)

  • Nocodazole or Colchicine (positive control inhibitor)

  • Paclitaxel (positive control enhancer)

  • DMSO (vehicle)

  • Black, clear-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in General Tubulin Buffer to generate 10x working stocks.

    • Prepare 10x working stocks of positive controls (e.g., 100 µM Nocodazole and 100 µM Paclitaxel) in General Tubulin Buffer.

    • On ice, prepare the Tubulin Reaction Mix: Dilute purified tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (concentration as per manufacturer's recommendation). Keep on ice until use.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control (DMSO in buffer) to the appropriate wells.

    • To initiate the polymerization reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Mix gently by pipetting.

    • Immediately place the plate in the pre-warmed plate reader.

  • Data Acquisition:

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.

Data Analysis and Interpretation:

  • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

  • The vehicle control should show a sigmoidal curve representing the nucleation, growth, and steady-state phases of polymerization.

  • The positive inhibitor control (Nocodazole) should show a flat line with minimal fluorescence increase.

  • Calculate the rate of polymerization and the maximum polymer mass (Vmax).

  • Determine the IC50 value by plotting the percent inhibition (relative to the vehicle control) against the log concentration of the test compound and fitting the data to a dose-response curve.

Start Start Prep Reagents Prepare Reagents (Tubulin, GTP, Compound) Start->Prep Reagents Setup Plate Add 5µL of 10x Compound/Control to pre-warmed 96-well plate Prep Reagents->Setup Plate Initiate Reaction Add 45µL of ice-cold Tubulin Reaction Mix Setup Plate->Initiate Reaction Measure Fluorescence Read Fluorescence at 37°C (every 60s for 90 min) Initiate Reaction->Measure Fluorescence Analyze Data Plot Curves & Calculate IC50 Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: In Vitro Tubulin Polymerization Assay Workflow.

Protocol 2: Cell-Based Assay for Mitotic Arrest

This protocol assesses the downstream cellular effect of tubulin polymerization inhibition by quantifying cell cycle arrest.

Principle: Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. This arrest can be quantified using flow cytometry to measure the DNA content of the cell population.

Materials:

  • HeLa or other rapidly dividing cancer cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • Nocodazole (positive control)

  • DMSO (vehicle)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound, a positive control (e.g., 200 nM Nocodazole), and a vehicle control (DMSO) for 18-24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis and Interpretation:

  • Generate DNA content histograms for each treatment condition.

  • Untreated or vehicle-treated cells will show a prominent G1 peak and a smaller G2/M peak.

  • Cells treated with an effective tubulin polymerization inhibitor will show a significant increase in the population of cells in the G2/M phase.

  • Quantify the percentage of cells in the G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit).

  • A dose-dependent increase in the G2/M population confirms the antimitotic activity of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

References

  • Li, W., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]

  • Miller, D. D., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed, 19243174. [Link]

  • Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

  • El-Abd, H., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1388399. [Link]

  • Hashem, H. E., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1421458. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]

  • Hashem, H. E., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(1), 238. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Developing 'SMART' Compounds Using the 4-Methoxybenzo[d]thiazole-2-carboxylic Acid Scaffold

An Application Note for Drug Development Professionals Abstract The paradigm of drug delivery is shifting from systemic administration towards targeted, stimuli-responsive systems, often termed 'SMART' therapeutics, whic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The paradigm of drug delivery is shifting from systemic administration towards targeted, stimuli-responsive systems, often termed 'SMART' therapeutics, which offer enhanced efficacy and minimized off-target toxicity.[1] This guide provides a comprehensive framework for the design, synthesis, and evaluation of 'SMART' compounds built upon the versatile 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold. Benzothiazoles are a privileged scaffold in medicinal chemistry, with derivatives showing potent anti-tumor activity.[2][3] This document outlines detailed protocols for scaffold synthesis, conjugation to stimuli-responsive linkers and targeting moieties, and robust methodologies for in vitro characterization and activity assessment. The strategic inclusion of the carboxylic acid handle allows for straightforward chemical modification, making this scaffold an ideal starting point for developing next-generation precision therapeutics.

Foundational Concepts: The Rationale for 'SMART' Benzothiazoles

The Imperative for 'SMART' Drug Delivery

Conventional drug delivery is often hampered by a lack of specificity, leading to systemic toxicity and suboptimal therapeutic indices.[4] 'SMART' drug delivery systems (DDS) are engineered to overcome these limitations by releasing their therapeutic payload in response to specific triggers found in the target microenvironment.[5][6] These triggers can be endogenous (e.g., pH, redox potential, enzyme concentrations) or exogenous (e.g., light, temperature, ultrasound).[4][7][8] By leveraging pathological signatures—such as the acidic microenvironment of tumors or the high intracellular concentration of glutathione (GSH) in cancer cells—these systems can achieve site-specific drug release, thereby maximizing therapeutic impact while sparing healthy tissue.[9][10]

The Benzothiazole Scaffold: A Privileged Structure in Oncology

The benzothiazole nucleus is a cornerstone of many biologically active compounds, demonstrating a wide spectrum of activities, including potent antitumor properties.[2][3] For instance, certain 2-aryl-benzothiazole derivatives have shown nanomolar inhibitory activity against a range of human cancer cell lines, including breast, ovarian, and colon cancers.[2] A series of compounds termed "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazoles) were developed from a 2-arylthiazolidine lead and demonstrated potent antiproliferative activity through mechanisms like tubulin polymerization inhibition.[11][12] This history of potent biological activity makes the benzothiazole core an excellent foundation for developing novel oncology agents.

4-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Versatile Starting Point

We have selected 4-Methoxybenzo[d]thiazole-2-carboxylic acid as the core building block for several strategic reasons:

  • Proven Bioactivity: The substituted benzothiazole core is associated with potent anticancer effects.[11]

  • Carboxylic Acid Handle: The C2-carboxylic acid is a crucial functional group that serves as a versatile anchor for chemical modification. It allows for the straightforward attachment of therapeutic payloads, stimuli-responsive linkers, or targeting ligands via robust and well-established amide coupling chemistry.

  • Methoxy Group: The methoxy substituent can be used to modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability. It can also serve as a synthetic handle for further derivatization if needed.

Design and Synthesis of 'SMART' Benzothiazole Conjugates

Conceptual Design

A 'SMART' drug conjugate based on our scaffold typically consists of three key components: the core scaffold, a stimuli-responsive linker, and a targeting moiety to ensure selective accumulation in diseased tissue.

SMART_Compound_Concept cluster_0 SMART Benzothiazole Conjugate Core 4-Methoxybenzo[d]thiazole -2-carboxylic Acid Scaffold Linker Stimuli-Responsive Linker (e.g., Disulfide, Hydrazone) Core->Linker Amide Bond Targeting Targeting Moiety (e.g., Peptide, Antibody) Core->Targeting Bioconjugation Payload Therapeutic Payload (e.g., Cytotoxic Drug) Linker->Payload Cleavable Bond

Caption: Conceptual design of a 'SMART' benzothiazole conjugate.

Protocol: Synthesis of the Core Scaffold

This protocol details a common method for synthesizing 2-substituted benzothiazoles via the condensation of an o-aminothiophenol with a corresponding aldehyde, followed by oxidation.

Materials:

  • 2-amino-3-methoxybenzenethiol

  • Glyoxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methoxybenzenethiol (1 equivalent) in DMSO.

  • Addition of Aldehyde: Add glyoxylic acid (1.1 equivalents) to the solution. The carboxylic acid group will ultimately reside at the C2 position of the benzothiazole.

  • Reaction: Heat the mixture to 80-100 °C. DMSO serves as both the solvent and the oxidant in this reaction, facilitating the cyclization and subsequent aromatization to the benzothiazole ring. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Protocol: Incorporating a Redox-Responsive Linker and Payload

This protocol describes the attachment of a payload via a disulfide linker, which is designed to be cleaved in the reducing environment of the cell.[10]

Materials:

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid (Core Scaffold)

  • Cysteamine

  • Doxorubicin-maleimide (or other thiol-reactive payload)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Amide Coupling: Dissolve the Core Scaffold (1 eq.), EDCI (1.5 eq.), and HOBt (1.5 eq.) in anhydrous DMF. Stir for 30 minutes at room temperature.

  • Linker Attachment: Add cysteamine (1.2 eq.) and DIPEA (3 eq.) to the mixture. Cysteamine contains a primary amine that will react with the activated carboxylic acid and a thiol group that presents a disulfide bond upon dimerization or can react with a maleimide.

  • Purification: Monitor the reaction by TLC/LC-MS. Upon completion, purify the intermediate product (Scaffold-Cysteamine) by HPLC.

  • Payload Conjugation: Dissolve the purified Scaffold-Cysteamine intermediate in a suitable buffer (e.g., phosphate buffer, pH 7.0). Add the Doxorubicin-maleimide payload (1.1 eq.). The thiol on the cysteamine linker will react with the maleimide on the payload to form a stable thioether bond, creating the final redox-responsive conjugate.

  • Final Purification: Purify the final 'SMART' compound conjugate by preparative HPLC to ensure high purity.

Synthesis_Workflow Start Core Scaffold: 4-Methoxybenzo[d]thiazole -2-carboxylic acid Step1 Amide Coupling (EDCI/HOBt) Start->Step1 Intermediate Scaffold-Linker (e.g., Scaffold-Cysteamine) Step1->Intermediate Step2 Thiol-Maleimide Conjugation Intermediate->Step2 Final Final 'SMART' Conjugate (Scaffold-Linker-Payload) Step2->Final

Caption: General workflow for the synthesis of a 'SMART' conjugate.

Characterization and In Vitro Evaluation Protocols

Protocol: Stimuli-Responsive Release Assay

Objective: To confirm that the therapeutic payload is released from the 'SMART' conjugate under conditions mimicking the intracellular reducing environment.

Materials:

  • 'SMART' conjugate with a disulfide linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • HPLC system with a UV or fluorescence detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the 'SMART' conjugate in DMSO. Prepare PBS (pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 mM to mimic intracellular levels).[10] A control with no GSH is critical.

  • Incubation: Add the 'SMART' conjugate stock solution to the PBS buffers (with and without GSH) to a final concentration of ~10-20 µM. Incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.

  • Analysis: Immediately analyze the aliquots by reverse-phase HPLC. Monitor the disappearance of the parent conjugate peak and the appearance of the free payload peak.

  • Quantification: Calculate the percentage of drug release at each time point by integrating the peak areas. The rationale is that in the presence of GSH, the disulfide linker will be cleaved, releasing the free drug, a process that should be minimal in the control buffer.

Protocol: Cellular Activity and Cytotoxicity Assay

Objective: To evaluate the cytotoxic potency of the 'SMART' conjugate against a target cancer cell line and compare it to the free drug.

Materials:

  • Target cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 'SMART' conjugate, free payload, and unconjugated scaffold

  • MTT or MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 'SMART' conjugate, the free payload, and the core scaffold (as a control for scaffold-induced toxicity). Treat the cells with these compounds over a wide concentration range (e.g., from 0.01 nM to 100 µM). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a CO2 incubator.

  • Viability Assay: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. This measures the metabolic activity of viable cells.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized for clear comparison. The expected result is that the 'SMART' conjugate will have an IC50 value comparable to the free drug, while the core scaffold alone will be significantly less potent, demonstrating that the conjugate's activity is due to the released payload.

Compound IDDescriptionLinker TypeIC50 vs. MCF-7 (nM)
BTZ-Core 4-Methoxybenzo[d]thiazole-2-carboxylic acidN/A> 50,000
Free-Dox Doxorubicin (Free Payload)N/A85 ± 12
SMART-Dox-SS BTZ-Core conjugated to DoxorubicinRedox (Disulfide)110 ± 20
SMART-Dox-pH BTZ-Core conjugated to DoxorubicinpH (Hydrazone)150 ± 25

Table 1: Example of comparative cytotoxicity data for 'SMART' compound evaluation. Data are hypothetical.

Conclusion and Future Perspectives

The 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold represents a powerful and versatile platform for the development of sophisticated, stimuli-responsive drug delivery systems. The protocols outlined in this guide provide a clear pathway from rational design and synthesis to robust in vitro validation. Future work should focus on integrating dual-responsive linkers (e.g., sensitive to both pH and redox potential), conjugating novel therapeutic payloads, and attaching highly specific targeting moieties to further enhance therapeutic precision.[10] The ultimate goal is the preclinical and clinical translation of these 'SMART' compounds to improve outcomes in oncology and other disease areas.

References

  • Bisht, T., et al. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Vertex AI Search.
  • Wikipedia. (n.d.). Stimuli-responsive drug delivery systems.
  • MDPI. (2023).
  • MDPI. (2024).
  • ACS Publications. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers.
  • MDPI. (2019). Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release.
  • AVESİS. (n.d.). Stimuli-Responsive Sequential Release Systems for Drug and Gene Delivery.
  • BOC Sciences. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
  • PubMed. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • BOC Sciences. (n.d.).
  • NIH. (n.d.).
  • RSC Publishing. (n.d.). Design of smart targeted and responsive drug delivery systems with enhanced antibacterial properties.
  • NIH. (n.d.). The Smart Drug Delivery System and Its Clinical Potential.
  • PMC - NIH. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Design, Development and Evaluation of Smart Drug Delivery System: Integrating Nanotechnology, Targeted Therapies and Responsive Material for Enhanced Therapeutic Efficacy and Precision Medicine.
  • Exploration. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PMC - NIH. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • YouTube. (2023). types of assays used in early drug discovery.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.

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Application

Application Notes and Protocols for Amide Coupling Reactions with 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Methoxybenzo[d]thiazole-2-carboxamides The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxybenzo[d]thiazole-2-carboxamides

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The derivatization of this core structure, particularly through the formation of amide bonds at the 2-position, allows for the systematic exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a key starting material in this endeavor, providing a versatile handle for the introduction of diverse molecular fragments through robust and efficient amide coupling reactions.

This guide provides a detailed examination of the experimental procedures for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxamides. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles that govern these transformations, thereby empowering researchers to adapt and troubleshoot these reactions effectively.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents in amide synthesis.

Two of the most widely employed and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Mechanism of EDC/HOBt Mediated Coupling

The combination of EDC with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate this, HOBt is added to intercept the intermediate, forming a more stable and less reactive HOBt active ester.[1]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide and the release of HOBt.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the HOBt that is released and to scavenge any protons generated during the reaction, driving the equilibrium towards product formation.

EDC_HOBt_Mechanism RCOOH 4-Methoxybenzo[d]thiazole- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (highly reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea byproduct O_Acylisourea->Urea Side reaction HOBt HOBt Amide 4-Methoxybenzo[d]thiazole- 2-carboxamide HOBt_Ester->Amide + Amine Released_HOBt HOBt (regenerated) HOBt_Ester->Released_HOBt Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Mechanism of HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines. Its mechanism involves the formation of a highly reactive O-acylisouronium salt. The presence of the 7-azabenzotriazole (HOAt) moiety in HATU is crucial for its high reactivity and its ability to suppress racemization.[2]

  • Formation of the Active Ester: The carboxylate anion, formed by deprotonation of the carboxylic acid by a base like DIPEA, attacks HATU to form a highly reactive O-acylisouronium salt. This rapidly rearranges to the HOAt active ester.

  • Nucleophilic Attack: The amine attacks the activated ester to form the amide bond. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step through a base-catalysis-like mechanism.

HATU_Mechanism RCOOH 4-Methoxybenzo[d]thiazole- 2-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester HOAt Active Ester (highly reactive) Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide 4-Methoxybenzo[d]thiazole- 2-carboxamide Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 4-Methoxybenzo[d]thiazole-2-carboxylic acid with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely applicable method for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxamides.

Materials:

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methoxybenzo[d]thiazole-2-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-Methoxybenzo[d]thiazole-2-carboxamide.

Protocol 2: HATU Mediated Coupling

This protocol is particularly useful for challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines.

Materials:

  • 4-Methoxybenzo[d]thiazole-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methoxybenzo[d]thiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF (approximately 0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate or another suitable organic solvent (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-Methoxybenzo[d]thiazole-2-carboxamide.

Experimental_Workflow Start Start Dissolve_Acid Dissolve 4-Methoxybenzo[d]thiazole- 2-carboxylic acid in anhydrous solvent Start->Dissolve_Acid Add_Reagents Add Amine, Coupling Reagent (EDC/HOBt or HATU), and Base (DIPEA) Dissolve_Acid->Add_Reagents Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagents->Reaction Workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) Reaction->Workup Dry_Concentrate Dry (Na2SO4/MgSO4) and Concentrate Workup->Dry_Concentrate Purification Purify by Column Chromatography or Recrystallization Dry_Concentrate->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide coupling.

Data Presentation: Key Reaction Parameters

The choice of reaction parameters can significantly impact the yield and purity of the final product. The following table summarizes typical starting conditions for the coupling of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.1-1.2 eq1.1-1.2 eqA slight excess ensures complete consumption of the carboxylic acid.
Coupling Reagent EDC·HCl (1.2-1.5 eq), HOBt (1.2-1.5 eq)HATU (1.1-1.2 eq)Excess coupling reagent drives the reaction to completion.
Base DIPEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)Neutralizes acidic byproducts and facilitates the reaction.
Solvent Anhydrous DCM or DMFAnhydrous DMFPolar aprotic solvents are generally preferred.
Temperature 0 °C to Room Temp.Room Temp.Initial cooling for EDC/HOBt can minimize side reactions.
Reaction Time 12-24 hours1-4 hoursHATU reactions are typically much faster.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Wet solvent or reagents.- Sterically hindered or electron-poor amine.- Use fresh, high-quality coupling reagents.- Ensure all glassware, solvents, and reagents are anhydrous.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase reaction time and/or temperature.
Formation of N-acylurea byproduct (with EDC) - The O-acylisourea intermediate is rearranging before being intercepted by the amine or HOBt.- Ensure HOBt is added before or concurrently with EDC.- Run the reaction at a lower temperature (0 °C).
Racemization (if amine or carboxylic acid is chiral) - The activated intermediate is prone to epimerization.- Use an additive known to suppress racemization, such as HOBt or HOAt (present in HATU).- Use a less aggressive base or lower the reaction temperature.
Difficult Purification - Excess coupling reagent byproducts.- Unreacted starting materials.- Perform a thorough aqueous workup to remove water-soluble byproducts.- Optimize stoichiometry to minimize excess reagents.- Employ careful column chromatography with an appropriate solvent system.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Medically Useful Polymers. In Biopolymers (Vol. 35, Issue 1, pp. 1-19). John Wiley & Sons, Inc. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Methoxybenzo[d]thiazole-2-carboxylic Acid as a Versatile Scaffold for Novel Inhibitor Discovery

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry The benzothiazole ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous natural and synthetic molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, integral to numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent anchor for engaging with biological targets.[3] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The 2-carboxylic acid substitution on this scaffold provides a crucial chemical handle for diversification, allowing for the generation of extensive compound libraries through straightforward chemical modifications. This document outlines the utility of a specific derivative, 4-Methoxybenzo[d]thiazole-2-carboxylic acid, as a foundational scaffold for the development of novel inhibitors for various therapeutic targets.

The strategic placement of a methoxy group at the 4-position of the benzo ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This electron-donating group can alter the electronic distribution of the ring system, potentially enhancing binding affinity to target proteins and improving metabolic stability. This guide provides a comprehensive overview of the synthesis of the core scaffold, protocols for its derivatization, and methodologies for biological evaluation, aimed at researchers in drug discovery and development.

Section 1: Synthesis of the Core Scaffold

The synthesis of the 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be proposed based on established methods for synthesizing related benzothiazole derivatives. A common and effective method involves the cyclocondensation of a substituted 2-aminothiophenol with a suitable reactant to form the thiazole ring.

A proposed synthetic pathway is a two-step process starting from 2-amino-3-methoxythiophenol.

G cluster_0 Proposed Synthesis of Core Scaffold Start 2-Amino-3-methoxythiophenol + Ethyl 2-chloro-2-oxoacetate Step1 Cyclocondensation Start->Step1 Intermediate Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH) Intermediate->Step2 Product 4-Methoxybenzo[d]thiazole-2-carboxylic acid Step2->Product

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate

This protocol describes the initial cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methoxythiophenol (1 equivalent) in a suitable aprotic solvent such as ethanol or toluene.

  • Reagent Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Cyclization: Slowly add ethyl 2-chloro-2-oxoacetate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Protocol 2: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

This protocol details the final hydrolysis step to obtain the target carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 4-methoxybenzo[d]thiazole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. The carboxylic acid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold.

Section 2: Derivatization via Amide Coupling

The 2-carboxylic acid group is an ideal point for diversification. Amide bond formation is one of the most robust and frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical moieties.[4] Standard peptide coupling reagents can be employed for this purpose.

G cluster_1 Library Synthesis via Amide Coupling Scaffold 4-Methoxybenzo[d]thiazole- 2-carboxylic acid Activation Activation with Coupling Reagents (EDC, HOBt, DMAP) Scaffold->Activation Coupling Amide Bond Formation Activation->Coupling Amine Diverse Primary/Secondary Amine Building Blocks (R-NH2) Amine->Coupling Library Library of Novel Amide Derivatives Coupling->Library

Caption: General workflow for creating a library of inhibitors.

Protocol 3: General Procedure for Amide Coupling

This protocol provides a reliable method for synthesizing a library of amide derivatives from the core scaffold.[5]

  • Reaction Setup: To a stirred solution of 4-Methoxybenzo[d]thiazole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents), 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 equivalent), and 4-Dimethylaminopyridine (DMAP) (1.2 equivalents).[5]

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or preparative HPLC to obtain the final amide derivative.

Section 3: Potential Therapeutic Applications and Biological Evaluation

Derivatives of the benzothiazole scaffold have shown efficacy against a variety of biological targets. The strategic design of the R-group in the amide derivatization can be used to target specific protein families.

Potential Targets and Therapeutic Areas:

  • Oncology: Benzothiazole derivatives have been identified as inhibitors of tubulin polymerization and crucial oncogenic transcription factors like FOXM1.[6][7][8] They also show promise in inhibiting tumor-associated carbonic anhydrase isoforms, which are involved in pH regulation in hypoxic tumors.[9]

  • Inflammation: The scaffold can be adapted to target cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[10]

  • Infectious Diseases: Benzothiazole-based compounds have been developed as inhibitors of bacterial enzymes such as dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[3]

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Kinase Inhibition

This table presents hypothetical data for a series of derivatives targeting a generic kinase, illustrating how data should be structured.

Compound IDR-Group (from Amine)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
Scaffold-01 4-Fluorobenzylamine1502.5
Scaffold-02 3-Methoxybenzylamine851.2
Scaffold-03 Cyclohexylamine>1000>50
Scaffold-04 Morpholine4508.7
Scaffold-05 Piperidine-4-carboxamide650.9

Interpretation of Hypothetical SAR:

  • Aromatic vs. Aliphatic: Aromatic R-groups (Scaffold-01, -02) appear more potent than aliphatic ones (Scaffold-03), suggesting a key π-π stacking or hydrophobic interaction in the binding pocket.

  • Substitution on Phenyl Ring: The methoxy substitution at the meta-position (Scaffold-02) shows improved activity over the fluoro substitution at the para-position (Scaffold-01), indicating a specific electronic or steric requirement.

  • Polar Groups: The introduction of a polar carboxamide group on a cyclic aliphatic amine (Scaffold-05) significantly enhances potency, likely by forming a critical hydrogen bond with a residue in the active site.

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase.

  • Reagents and Materials: Kinase enzyme, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Procedure: a. Add 5 µL of assay buffer to each well. b. Add 1 µL of the serially diluted test compound or DMSO (as a control). c. Add 2 µL of the kinase/substrate mixture and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2 µL of ATP solution. e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5: Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Section 4: Conclusion and Future Perspectives

The 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel inhibitors targeting a range of diseases. Its synthetic tractability, coupled with the proven biological relevance of the benzothiazole core, makes it an attractive platform for generating diverse chemical libraries. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold. Future work should focus on synthesizing a broad library of derivatives and screening them against diverse biological targets to uncover novel structure-activity relationships and identify potent lead compounds for further preclinical development.

References

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Gouda, M. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Available at: [Link]

  • Gouda, M. A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health. Available at: [Link]

  • Acar Çevik, U., et al. (2018). Structure–activity relationship of compound 4. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2008). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Keri, R. S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Adluri, N., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Nocentini, A., et al. (2021). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Kamal, A., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a key structural motif found in compounds with diverse biological activities, making its efficient synthesis crucial for pharmaceutical research.[1][2] However, like many heterocyclic syntheses, the process can be fraught with challenges, from low yields to difficult purifications. This guide is structured to address the most common problems encountered via the principal synthetic pathways.

Core Synthetic Strategies & Troubleshooting

There are two primary and logically distinct pathways to the target molecule. Each presents a unique set of challenges that require specific troubleshooting approaches.

Diagram: Overview of Synthetic Pathways

cluster_0 Synthetic Strategies cluster_A Route A Details cluster_B Route B Details Start Target: 4-Methoxybenzo[d]thiazole- 2-carboxylic acid RouteA Route A: Cyclocondensation Start->RouteA RouteB Route B: Oxidation of Precursor Start->RouteB A_Start 2-Amino-3-methoxythiophenol + C2 Synthon RouteA->A_Start B_Start 4-Methoxy-2-methyl- benzothiazole RouteB->B_Start A_Process Oxidative Cyclization A_Start->A_Process A_End Final Product A_Process->A_End B_Process Oxidation (e.g., KMnO₄) B_Start->B_Process B_End Final Product B_Process->B_End

Caption: Primary synthetic routes to the target compound.

Route A: Oxidative Cyclocondensation

This "bottom-up" approach involves constructing the benzothiazole ring from a substituted 2-aminothiophenol. It is a versatile and common method for synthesizing a wide range of benzothiazoles.[3][4]

Troubleshooting Guide (Q&A Format)

Question 1: My reaction yield is very low, and TLC analysis shows a complex mixture with a significant non-polar spot near the solvent front. What is happening?

Answer: This is a classic problem indicative of starting material degradation. The primary culprit is the oxidative dimerization of your 2-amino-3-methoxythiophenol starting material into its corresponding disulfide. Thiophenols are notoriously susceptible to oxidation by atmospheric oxygen.

  • Causality: The thiol (-SH) group is easily oxidized to form a disulfide (S-S) bond, rendering it incapable of cyclizing. This disulfide is much less polar than the aminothiophenol and will appear near the solvent front on a TLC plate.

  • Troubleshooting Steps:

    • Use Fresh Starting Material: Ensure your 2-amino-3-methoxythiophenol is pure and has been stored under an inert atmosphere (Argon or Nitrogen).

    • Inert Atmosphere: Run the reaction under a blanket of Argon or Nitrogen from the start to exclude oxygen.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

Question 2: The reaction stalls, with both starting material and some product visible, but it won't go to completion. What's the issue?

Answer: This often points to an issue with the oxidant or the reaction conditions. The cyclization of the intermediate hemiaminal to the final benzothiazole requires an oxidative step to form the aromatic ring.

  • Causality: If the oxidant is too weak, consumed by side reactions, or added improperly, the reaction will not proceed to completion. Many modern procedures use molecular oxygen, iodine, or other mild oxidants.[4][5]

  • Troubleshooting Steps:

    • Choice of Oxidant: Evaluate your choice of oxidant. For many modern syntheses, simply bubbling air or oxygen through the reaction mixture is sufficient if the right catalytic system is used.[5] Potassium permanganate (KMnO₄) can also be used, but it is aggressive and can lead to over-oxidation.[6][7]

    • Stoichiometry: Ensure the correct stoichiometry of your oxidant is used. If using a solid oxidant, add it in portions to maintain an effective concentration without causing runaway side reactions.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. Try running the reaction at a moderate, controlled temperature (e.g., 50-80 °C) before resorting to high heat.

Route B: Oxidation of 4-Methoxy-2-methylbenzothiazole

This "post-modification" approach is often more direct if the starting material is readily available. The primary challenge here is controlling the oxidation of the 2-methyl group to a carboxylic acid without affecting other parts of the molecule.[6][7]

Troubleshooting Guide (Q&A Format)

Question 1: My oxidation with KMnO₄ is incomplete. How can I drive the reaction to completion?

Answer: Incomplete conversion is the most common issue with this method and is typically related to reaction kinetics or solubility.

  • Causality: Potassium permanganate is a heterogeneous oxidant in many organic solvents, and the reaction rate can be limited by its solubility and the temperature. The starting material itself may also have limited solubility in the aqueous systems often used for KMnO₄ oxidations.

  • Troubleshooting Steps:

    • Increase Oxidant Equivalents: The stoichiometry is critical. Gradually increase the molar equivalents of KMnO₄ (e.g., from 3 eq. to 4 eq.) and monitor by TLC.

    • Increase Temperature: Gently increase the reflux temperature. The reaction is often run in an aqueous solution of a base like sodium carbonate, and reflux is necessary to achieve a reasonable rate.[7]

    • Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the organic-soluble substrate and the water-soluble oxidant.

Question 2: During workup, I lose a significant amount of my product, and my final yield is poor despite TLC showing good conversion.

Answer: This problem often points to two potential issues: either the product is decarboxylating, or it is being lost during the isolation phase due to its properties. Benzothiazole-2-carboxylic acids are known to be somewhat unstable and can decarboxylate under harsh conditions (especially heat and strong acid/base).[8]

  • Causality:

    • Decarboxylation: Heating the acidic product for prolonged periods can cause the loss of CO₂, especially if residual strong acid or base is present.

    • Workup Losses: The product is an acid. During a basic workup to remove MnO₂ (a byproduct of KMnO₄), the product will be in the form of its water-soluble carboxylate salt. If the subsequent acidification is not done carefully, or if the product has some water solubility even in its acidic form, yields will suffer.

  • Troubleshooting Steps:

    • Mild Workup: After the reaction, cool the mixture to room temperature before beginning the workup.

    • MnO₂ Removal: To remove the manganese dioxide sludge, add a reducing agent like sodium metabisulfite until the solution is clear. This converts the insoluble MnO₂ to soluble Mn²⁺ salts.[6]

    • Controlled Precipitation: Cool the clear, filtered solution in an ice bath before acidifying to precipitate the product. Add acid (e.g., HCl) slowly until the pH is around 2-3. This minimizes decarboxylation and maximizes precipitation.

    • Avoid Overheating: When drying the final product, do so under vacuum at a low temperature (e.g., <50 °C).

Question 3: I am seeing byproducts that suggest cleavage of the 4-methoxy group. Why is this happening and how can I prevent it?

Answer: The methoxy group, while generally stable, is an ether and can be cleaved under strongly acidic conditions, especially at elevated temperatures.

  • Causality: If the workup involves a strong acid and is performed at a high temperature, you risk hydrolyzing the methyl ether to a phenol. This is a known side reaction for aryl methyl ethers.[9]

  • Troubleshooting Steps:

    • Temperature Control: Perform all acidic steps of the workup at low temperatures (0-5 °C).

    • Use Appropriate Acid: Use an acid like HCl for precipitation. Avoid acids like H₂SO₄ which can be more aggressive and cause dehydration or charring if not handled carefully.[7]

    • Minimize Contact Time: Do not leave the product in a strongly acidic solution for an extended period. Filter the precipitated solid promptly.

Diagram: Troubleshooting Workflow for Low Yield

Start Problem: Low Product Yield TLC Analyze reaction mixture by TLC Start->TLC SM_Present High amount of Starting Material (SM) remains? TLC->SM_Present Examine TLC Action_Degradation Issue: SM Degradation - Use fresh/pure SM - Run under inert atmosphere - Degas solvents TLC->Action_Degradation SM spot is gone, but new non-polar spot appeared early Side_Products Multiple new spots (side products) visible? SM_Present->Side_Products No Action_Kinetics Issue: Incomplete Reaction - Increase temperature gradually - Increase oxidant/reagent stoichiometry - Check catalyst activity SM_Present->Action_Kinetics Yes Action_Conditions Issue: Harsh Conditions - Lower reaction temperature - Use milder oxidant/reagent - Reduce reaction time Side_Products->Action_Conditions Yes Action_Workup Issue: Workup/Purification Loss - Check for decarboxylation (heat/pH) - Optimize precipitation pH & temp - Review extraction/chromatography Side_Products->Action_Workup No (Clean conversion but poor isolated yield)

Caption: A decision tree for diagnosing low yield issues.

General FAQs

Q: Which synthetic route is generally preferred? A: The choice depends on the availability of starting materials. If 4-methoxy-2-methylbenzothiazole is commercially available and affordable, Route B (oxidation) is often more direct and involves fewer steps. However, if you need to synthesize various analogs, Route A (cyclocondensation) offers more flexibility, as you can vary both the aminothiophenol and the C2 synthon.

Q: How can I effectively purify the final product? A:

  • Recrystallization: This is often the best method for obtaining high-purity material. Common solvents include ethanol, methanol, or mixtures of ethanol/water or dioxane/water.

  • Acid-Base Extraction: This is an excellent technique for removing neutral impurities. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The aqueous layer, containing the product as a salt, can be washed with fresh organic solvent. Then, carefully re-acidify the aqueous layer at low temperature to precipitate the pure product.[6]

  • Column Chromatography: This can be challenging due to the acidic nature of the product, which can cause streaking on silica gel. If this method is necessary, it is advisable to add a small amount of acetic acid (~0.5-1%) to the eluent to improve the peak shape.

Q: What are the primary safety concerns? A:

  • Thiophenols: These compounds are toxic and have a very strong, unpleasant odor. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Permanganate: This is a strong oxidant. Do not mix it directly with concentrated organic materials, as this can cause a fire. Always add it portion-wise as a solution or solid to the reaction mixture.

Experimental Protocol: Synthesis via Oxidation (Route B)

This protocol describes the oxidation of 4-methoxy-2-methylbenzothiazole using potassium permanganate.

Materials:

  • 4-methoxy-2-methylbenzothiazole

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-methylbenzothiazole (1.0 eq) and sodium carbonate (1.2 eq).

  • Add deionized water to form a stirrable suspension (approx. 20 mL per gram of starting material).

  • Heat the mixture to a gentle reflux (approx. 100 °C).

  • In a separate beaker, prepare a solution of potassium permanganate (3.5 eq) in deionized water.

  • Slowly add the KMnO₄ solution to the refluxing mixture over 1-2 hours. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, or until a TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature in a water bath.

  • Workup: a. Filter the reaction mixture through a pad of celite to remove the bulk of the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. b. To the combined filtrate, slowly add solid sodium metabisulfite in small portions with stirring until the brown color disappears and the solution becomes clear. This step reduces residual MnO₂ to soluble Mn²⁺. c. Cool the clear solution in an ice bath (0-5 °C). d. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is 2-3. A white precipitate of 4-Methoxybenzo[d]thiazole-2-carboxylic acid should form. e. Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with a generous amount of cold deionized water to remove inorganic salts. c. Dry the product under vacuum at 40-50 °C to a constant weight.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Available at: [Link]

  • Scope of 2‐aminothiophenols towards the synthesis of benzothiazoles using C−H insertion approach. (2024). ResearchGate. Available at: [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Padilla-Martínez, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PubMed Central. Available at: [Link]

  • Synthesis of benzothiazole derivatives 215 using 2‐aminothiophenol 214,... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2012). PubMed Central. Available at: [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2013). ResearchGate. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2021). PubMed Central. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

  • (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. (2006). PubMed. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1987). Zenodo. Available at: [Link]

  • Preparation method of benzothiazole-2-carboxylic acid. (2017). Google Patents.
  • Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. (1991). PubMed. Available at: [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI. Available at: [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2015). National Institutes of Health. Available at: [Link]

  • Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. (1969). RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

I. Synthetic Strategy Overview

The synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic pathway involves two key stages:

  • Formation of the Benzothiazole Core: Cyclocondensation of 2-amino-3-methoxythiophenol with an appropriate electrophile to introduce a precursor to the carboxylic acid at the 2-position. A common strategy is to use an oxalate derivative to form an intermediate ester, ethyl 4-methoxybenzo[d]thiazole-2-carboxylate.

  • Hydrolysis: Saponification of the ester intermediate to yield the final carboxylic acid product.

This guide will address potential issues in each of these stages, as well as the preparation of the critical starting material, 2-amino-3-methoxythiophenol.

II. Troubleshooting Guide: A Mechanistic Approach

Low yields in heterocyclic synthesis can often be traced back to a few common culprits: suboptimal reaction conditions, purity of reagents, and product degradation.[1] This section provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_reagents Reagent Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues cluster_stability Product Stability Issues start Low Yield Observed reagent_purity Assess Reagent & Solvent Purity start->reagent_purity reaction_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->reaction_conditions workup Review Workup & Purification Procedure start->workup product_stability Check for Product Degradation (TLC/LC-MS) start->product_stability reagent_purity_ok Purity OK reagent_purity->reagent_purity_ok reagent_purity_impure Impure reagent_purity->reagent_purity_impure Impure conditions_ok Conditions OK reaction_conditions->conditions_ok conditions_incorrect Incorrect reaction_conditions->conditions_incorrect Suboptimal workup_ok Workup OK workup->workup_ok workup_losses Losses Detected workup->workup_losses Inefficient product_stable Product Stable product_stability->product_stable product_degrades Degradation Observed product_stability->product_degrades Unstable purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity_impure->purify_reagents end_node Improved Yield purify_reagents->end_node adjust_conditions Systematically Optimize (Temp/Time/Conc.) conditions_incorrect->adjust_conditions adjust_conditions->end_node modify_workup Modify Extraction/ Purification Method workup_losses->modify_workup modify_workup->end_node modify_conditions Use Milder Conditions/ Quench Earlier product_degrades->modify_conditions modify_conditions->end_node

Caption: A systematic workflow for troubleshooting low product yields.

Scenario 1: Low Yield in the Cyclocondensation Step (Formation of Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate)

Question: My cyclocondensation reaction between 2-amino-3-methoxythiophenol and diethyl oxalate is giving a very low yield of the desired ester. What could be the issue?

Answer: This is a common bottleneck. The cyclocondensation to form the benzothiazole ring is sensitive to several factors.[2] Let's break down the potential causes:

  • Purity of 2-amino-3-methoxythiophenol: The starting aminothiophenol is highly susceptible to oxidation.[3] The thiol group (-SH) can readily oxidize to form a disulfide bridge between two molecules. This disulfide impurity will not participate in the cyclization, thus directly reducing your theoretical yield.

    • Troubleshooting:

      • Visual Inspection: The aminothiophenol should be a colorless or pale yellow oil/solid.[4] A darker color may indicate oxidation.

      • Inert Atmosphere: Always handle 2-amino-3-methoxythiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1]

      • Freshness: Use freshly prepared or recently purified starting material for best results.

  • Reaction Conditions:

    • Temperature: While heating is necessary to drive the condensation and subsequent cyclization, excessive temperatures can lead to decomposition of the starting material or product.

    • Solvent: The choice of solvent is crucial. A high-boiling point solvent like toluene or xylene is often used to facilitate the removal of water and ethanol formed during the reaction via a Dean-Stark apparatus.[2]

    • Catalyst: This reaction is typically acid-catalyzed. Insufficient catalyst can lead to a sluggish reaction, while too much can cause side reactions.

    • Troubleshooting:

      • Temperature Optimization: Start with a moderate temperature (e.g., refluxing toluene, ~110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Azeotropic Removal of Byproducts: Ensure your Dean-Stark trap is functioning correctly to remove water and ethanol, driving the equilibrium towards the product.

  • Side Reactions:

    • Incomplete Cyclization: The initial condensation may form an intermediate amide which fails to cyclize. This can be due to insufficient heating or catalyst.

    • Troubleshooting:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of starting materials and the appearance of the product. If you see an intermediate building up, you may need to increase the reaction time or temperature.

Scenario 2: Low Yield or No Product in the Hydrolysis Step

Question: I am having trouble hydrolyzing my ethyl 4-methoxybenzo[d]thiazole-2-carboxylate to the carboxylic acid. What are the best conditions?

Answer: The hydrolysis of the ester to the carboxylic acid is generally straightforward, but there are potential pitfalls, especially concerning product stability.

  • Hydrolysis Conditions:

    • Base Strength: A common method is saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., ethanol, methanol, or THF) to ensure solubility.[5] Using an excess of a strong base is typical.

    • Temperature: Gentle heating (e.g., 50-60°C) is usually sufficient to drive the reaction to completion within a few hours.

  • Product Instability and Decarboxylation: Benzothiazole-2-carboxylic acids can be unstable and prone to decarboxylation (loss of CO2), especially under harsh acidic or thermal conditions.[6]

    • Troubleshooting:

      • Workup: During the acidic workup to protonate the carboxylate and precipitate the product, avoid using strong acids or high temperatures. Use a dilute acid (e.g., 1M HCl) and perform the acidification at a low temperature (e.g., in an ice bath).

      • Isolation: Collect the precipitated product quickly by filtration and dry it under vacuum at a low temperature.

  • Incomplete Reaction:

    • Troubleshooting:

      • Monitoring: Monitor the reaction by TLC or LC-MS. The product, being a carboxylic acid, will have a different retention factor (Rf) than the starting ester. If the reaction is stalled, you can try adding more base or increasing the reaction time.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low Yield in Cyclocondensation Oxidation of 2-amino-3-methoxythiophenolHandle starting material under inert atmosphere; use freshly prepared material.
Suboptimal reaction temperatureOptimize temperature by monitoring reaction progress (TLC/LC-MS).
Inefficient removal of water/ethanolUse a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).
Low Yield in Hydrolysis Incomplete reactionIncrease reaction time, temperature, or equivalents of base. Monitor by TLC.
Product decarboxylation during workupAcidify carefully with dilute acid at low temperature. Avoid excessive heating.
Impure Product Unreacted starting materialsOptimize reaction time and stoichiometry. Purify via recrystallization or chromatography.
Side-products from oxidationEnsure an inert atmosphere is maintained throughout the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 4-Methoxybenzo[d]thiazole-2-carboxylic acid?

A1: Recrystallization is often the most effective method for purifying the final carboxylic acid.[7] A suitable solvent system, such as ethanol/water or methanol/water, should be determined experimentally. Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of your product, can be washed with fresh ethyl acetate to remove neutral impurities. Subsequently, carefully acidify the aqueous layer with cold, dilute HCl to precipitate the purified product, which is then collected by filtration.[7]

Q2: Can I use a different method to form the benzothiazole ring?

A2: Yes, various methods exist for synthesizing the benzothiazole core.[8] For instance, you can react 2-amino-3-methoxythiophenol with a 2-ketoacid or its ester. Microwave-assisted synthesis has also been shown to be effective for similar cyclizations, often leading to higher yields and shorter reaction times.[9][10]

Q3: My 2-amino-3-methoxythiophenol starting material is a dark oil. Can I still use it?

A3: A dark color is a strong indication of oxidation to the disulfide. Using this material will likely result in a significantly lower yield. It is highly recommended to purify the aminothiophenol before use, for example, by vacuum distillation, or to synthesize a fresh batch.

Q4: I am seeing multiple spots on my TLC plate after the cyclocondensation reaction. What are they likely to be?

A4: Besides your desired product and unreacted starting materials, you might be seeing the disulfide of the starting aminothiophenol or an uncyclized amide intermediate. Using a co-spot (a lane on the TLC plate where you spot both your reaction mixture and the starting material) can help you identify the starting material spot.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate

This protocol is a representative procedure based on established methods for benzothiazole synthesis.[11][12]

Diagram: Synthesis of the Ester Intermediate

ester_synthesis reactant1 2-amino-3-methoxythiophenol reaction Toluene, cat. p-TsOH Reflux (Dean-Stark) reactant2 Diethyl oxalate product Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate plus + reaction->product Cyclocondensation

Caption: Reaction scheme for the formation of the benzothiazole ester.

Materials:

  • 2-amino-3-methoxythiophenol (1.0 eq)

  • Diethyl oxalate (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 2-amino-3-methoxythiophenol, toluene, diethyl oxalate, and p-TsOH.

  • Heat the mixture to reflux and collect the water/ethanol azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aminothiophenol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.

Protocol 2: Hydrolysis to 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Materials:

  • Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate (1.0 eq)

  • Sodium hydroxide (3.0 eq)

  • Ethanol

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide and stir the mixture at 50-60°C.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the pH is ~2-3. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum at low temperature to yield 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

V. References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Semantic Scholar. (2007). Efficient Synthesis of Substituted 2‐Amino‐3‐carbethoxythiophenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1979). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from

  • ResearchGate. (n.d.). Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from

  • RSC Publishing. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860901B - Preparation method of benzothiazole-2-carboxylic acid. Retrieved from

  • MDPI. (2019). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • PubMed. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Retrieved from [Link]

  • ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Welcome to the technical support center for the purification of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your work.

I. Foundational Concepts: Understanding the Molecule

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core, a methoxy group at the 4-position, and a carboxylic acid at the 2-position. This unique combination of functional groups dictates its physicochemical properties and, consequently, the optimal purification strategies. The acidic nature of the carboxylic acid group and the overall aromaticity of the molecule are key considerations in selecting a purification method.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Cooling too rapidly: This can lead to the crashing out of impurities along with the product. - Supersaturation not achieved: Insufficient dissolution at high temperature.- Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water).[1][2] - Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - Use of a Solvent/Anti-Solvent System: Dissolve the crude product in a good solvent and slowly add an anti-solvent until turbidity is observed, then heat until clear and cool slowly.
Product Streaking on TLC/Column Chromatography - Interaction with silica gel: The acidic proton of the carboxylic acid can strongly interact with the silanol groups of the silica gel, leading to poor separation.[1][3] - Inappropriate eluent polarity: The eluent may be too polar or not polar enough to effectively move the compound along the stationary phase.- Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the silica gel.[1][4] - Use a Different Stationary Phase: Consider using neutral or basic alumina if the compound is sensitive to the acidic nature of silica gel.[3] - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation from impurities.
Low Recovery from Column Chromatography - Irreversible adsorption: The compound may be sticking to the column and not eluting. - Decomposition on silica: Some benzothiazole derivatives can be unstable on silica gel.[3][5]- Acidify the Eluent: As mentioned above, this can help in eluting the compound.[1][4] - Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. - Alternative Purification Method: If decomposition is suspected, consider recrystallization or acid-base extraction as a milder alternative.
Product is an Oil or Gummy Solid - Presence of impurities: Impurities can disrupt the crystal lattice formation. - Residual solvent: Trapped solvent molecules can prevent solidification.- Trituration: Add a small amount of a solvent in which the product is sparingly soluble and the impurities are soluble. Stir or sonicate the mixture to induce crystallization of the product. - High Vacuum Drying: Dry the material under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation or incomplete cyclization), and residual solvents.[3] For instance, if synthesizing from the corresponding 2-methylbenzothiazole via oxidation, you might have unreacted starting material or over-oxidized byproducts.[1]

Q2: How can I effectively remove unreacted starting materials?

A2: This depends on the properties of the starting materials. If the starting materials are not acidic, an acid-base extraction can be highly effective.[1] Dissolve the crude mixture in an organic solvent and extract with an aqueous base (like sodium bicarbonate). Your desired carboxylic acid will move to the aqueous layer as its salt, while neutral or basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.[1]

Q3: Is 4-Methoxybenzo[d]thiazole-2-carboxylic acid prone to decarboxylation?

A3: Some benzothiazole-2-carboxylic acid derivatives are known to be unstable and can undergo decarboxylation, especially at elevated temperatures.[5] It is advisable to use milder purification conditions and avoid prolonged heating where possible.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

IV. Key Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Selection: Empirically determine a suitable solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Good starting points for screening are ethanol, methanol, ethyl acetate, and their mixtures with water.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxybenzo[d]thiazole-2-carboxylic acid and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Maximize Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate. Remember to add 0.1-1% acetic acid to your eluent to prevent streaking.[1][4]

  • Column Packing: Prepare a silica gel slurry in your chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Acid-Base Extraction

This technique is particularly useful for separating acidic compounds from neutral or basic impurities.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. This now contains the sodium salt of your carboxylic acid. The organic layer contains the neutral and basic impurities.

  • Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). Your purified product should precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.

  • Drying: Dry the purified product under vacuum.

V. Decision-Making Workflow for Purification

The choice of purification technique depends on the nature and quantity of impurities. The following diagram illustrates a logical workflow for selecting the appropriate method.

Purification_Workflow cluster_impurities Impurity Characteristics cluster_methods Purification Methods start Crude 4-Methoxybenzo[d]thiazole- 2-carboxylic acid tlc_analysis Analyze by TLC/ ¹H NMR start->tlc_analysis impurity_profile Determine Impurity Profile tlc_analysis->impurity_profile non_acidic Mainly Non-Acidic Impurities impurity_profile->non_acidic Different Acidity polar_impurities Polar Impurities with Similar Acidity impurity_profile->polar_impurities Similar Acidity solid_product Product is a Solid with Minor Impurities impurity_profile->solid_product High Initial Purity acid_base Acid-Base Extraction non_acidic->acid_base column_chrom Column Chromatography (with acidified eluent) polar_impurities->column_chrom recrystallization Recrystallization solid_product->recrystallization end_node Pure Product acid_base->end_node column_chrom->end_node recrystallization->end_node

Caption: Decision workflow for selecting a purification technique.

VI. References

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry. Reddit. Available at: [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at: [Link]

  • thiazole derivative. New Drug Approvals. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzothiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This resource is designed to provide troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on minimizing and avoiding side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of substituted benzothiazoles, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Condensation with Aldehydes

Question: My reaction between 2-aminothiophenol and an aldehyde is resulting in a low yield or no product. What are the possible causes and solutions?

Answer: Low yields in this condensation reaction are a common issue and can stem from several factors:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Some reactions benefit from solvent-free conditions or microwave assistance to reduce reaction times and improve yields.[1] It is crucial to optimize these parameters for each specific substrate.

  • Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.[1][2] Using freshly distilled or purified 2-aminothiophenol is recommended. Ensure the aldehyde is pure and devoid of carboxylic acid impurities.[1]

  • Incomplete Oxidation: The final step in the synthesis is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[1][3] If this step is inefficient, it can lead to a mixture of product and intermediate, thus lowering the yield of the desired benzothiazole.

Troubleshooting Workflow for Low Yields:

LowYieldTroubleshooting start Low or No Product Yield cond Review Reaction Conditions (Solvent, Temp, Catalyst) start->cond start_mat Assess Starting Material Quality (2-Aminothiophenol, Aldehyde) optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst cond->optimize oxid Verify Complete Oxidation of Benzothiazoline Intermediate purify Purify Starting Materials: - Distill 2-Aminothiophenol - Check Aldehyde Purity start_mat->purify oxid_strat Implement Effective Oxidation Strategy: - Use Oxidizing Agent (e.g., H₂O₂/HCl) - Ensure Sufficient Reaction Time oxid->oxid_strat end Improved Yield optimize->end purify->end oxid_strat->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of 2,2'-Dithiobis(aniline) as a Major Byproduct

Question: I am observing a significant amount of an unexpected, less-soluble solid in my reaction mixture. Spectral analysis suggests it is 2,2'-dithiobis(aniline). Why is this forming and how can I prevent it?

Answer: The formation of 2,2'-dithiobis(aniline) is a common side reaction resulting from the oxidative dimerization of the 2-aminothiophenol starting material. This is particularly prevalent under aerobic conditions or in the presence of certain oxidizing agents.

  • Cause: The thiol group (-SH) of 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of a disulfide bond between two molecules.

  • Prevention:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the oxidation of the starting material.

    • Fresh Starting Material: Use freshly purified or commercially available 2-aminothiophenol of high purity.[2] Storing it under an inert atmosphere and in the dark can also help prevent degradation.

    • Controlled Addition of Oxidant: If an oxidant is required for the cyclization step, its addition should be carefully controlled and ideally performed after the initial condensation has occurred to form the benzothiazoline intermediate.

Issue 3: Difficulty in Achieving Cyclization in Condensation with Carboxylic Acids

Question: When reacting 2-aminothiophenol with a carboxylic acid, I am isolating the intermediate amide instead of the desired benzothiazole. How can I promote the cyclization?

Answer: The condensation of 2-aminothiophenol with carboxylic acids typically requires harsh conditions to facilitate the dehydration and cyclization of the intermediate 2-acylaminothiophenol.

  • Promoting Cyclization:

    • Dehydrating Agents: The use of strong dehydrating agents and acid catalysts is often necessary. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, often at elevated temperatures (150-250 °C).[4][5][6]

    • Alternative Catalysts: Other effective catalyst systems include methanesulfonic acid/silica gel and molecular iodine.[2][4]

    • Microwave Irradiation: Microwave-assisted synthesis can often promote cyclization and significantly reduce reaction times.[7]

Reaction Pathway and Key Step:

CarboxylicAcidCondensation reactants 2-Aminothiophenol + Carboxylic Acid intermediate 2-Acylaminothiophenol (Amide Intermediate) reactants->intermediate Amide Formation product 2-Substituted Benzothiazole intermediate->product Cyclization/ Dehydration (Requires Catalyst/Heat)

Caption: Key cyclization step in synthesis from carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted benzothiazoles?

A1: The most prevalent methods involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, acyl chlorides, and esters.[2][8] Alternative approaches include the cyclization of thiobenzanilides (Jacobson-Hugershoff reaction) and reactions involving nitriles.[2][8]

Q2: How does the nature of the substituent on the aldehyde or carboxylic acid affect the reaction?

A2: The electronic nature of the substituent can influence the reaction rate and yield.

  • Aldehydes: Generally, aromatic aldehydes with both electron-donating and electron-withdrawing groups can be used to obtain good yields of 2-arylbenzothiazoles.[9][10] However, some protocols report better yields with electron-withdrawing groups.[9]

  • Carboxylic Acids: The reaction conditions, particularly the strength of the acid catalyst and temperature, are often more critical than the electronic nature of the substituent on the carboxylic acid.[4]

Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Several green chemistry approaches have been developed to minimize the use of hazardous reagents and solvents. These include:

  • Catalyst-free reactions: Some syntheses can be performed in solvents like DMSO in the presence of air as the oxidant, avoiding the need for a metal catalyst.[11]

  • Water as a solvent: The use of catalysts like samarium triflate allows for the reaction to be conducted in an aqueous medium.[11]

  • Microwave-assisted synthesis: This technique can reduce reaction times, often under solvent-free conditions.[7]

  • Biocatalysts: Enzymes have been explored as catalysts for these condensation reactions.[7][10]

Q4: How can I effectively purify my substituted benzothiazole product?

A4: Purification methods depend on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is a common and effective method for solid products. Ethanol is often a suitable solvent for recrystallization.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[9][12]

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent (e.g., water) to remove soluble impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles from Aldehydes using H₂O₂/HCl

This protocol is adapted from a method described by Guo and colleagues.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol.[1]

Protocol 2: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids using PPA

This is a general protocol for the condensation of 2-aminothiophenol with carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and polyphosphoric acid (PPA) (a sufficient amount to ensure stirring).

  • Reaction: Heat the reaction mixture to 150-250 °C for several hours.[4][5] The optimal temperature and time will depend on the specific substrates. Monitor the reaction by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Summary of Reaction Conditions

Reactant TypeCommon Catalysts/ReagentsTypical SolventsTemperatureKey Considerations
AldehydesH₂O₂/HCl[9][10], Iodine[11], None (Air/DMSO)[11]Ethanol, DMF, DMSORoom Temp. to RefluxPurity of starting materials is crucial; oxidation of intermediate is a key step.
Carboxylic AcidsPolyphosphoric Acid (PPA)[4][6], MeSO₃H/SiO₂[4]None (neat PPA)High Temp. (150-250 °C)Requires strong dehydrating conditions to promote cyclization.
Acyl ChloridesNaHSO₄-SiO₂[4], Ionic Liquids[7]Solvent-free, TolueneRoom Temp. to RefluxCan often proceed under milder conditions than carboxylic acids.[4]

References

  • - Benchchem. (URL: )
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. (URL: [Link])

  • A Review on Synthesis of Benzothiazole Derivatives - Bentham Science Publisher. (URL: [Link])

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (URL: [Link])

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Synthesis and various biological activities of benzothiazole derivative: A review. (URL: [Link])

  • Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PubMed Central. (URL: [Link])

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - MDPI. (URL: [Link])

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: [Link])

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate. (URL: [Link])

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur | ACS Omega - ACS Publications. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimization of Benzothiazole Ring Formation

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the formation of the benzothiazole ring.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low or No Product Yield

Question: My reaction yield for benzothiazole synthesis is consistently low or non-existent. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge in organic synthesis and can stem from multiple factors in benzothiazole formation. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solutions
Poor Quality of Starting Materials 2-aminothiophenol is particularly susceptible to oxidation, which can form disulfide byproducts.[1] It's advisable to use a freshly opened bottle or purify it before use. Ensure the purity of the carbonyl compound as well.[2]
Suboptimal Reaction Temperature The ideal temperature is highly dependent on the specific substrates. Some reactions proceed well at room temperature, while others require heating.[2] If the yield is low at ambient temperature, a gradual increase can be beneficial. Conversely, if side reactions are observed at elevated temperatures, lowering the temperature may be necessary.[2]
Inappropriate Catalyst or Lack Thereof Many benzothiazole syntheses benefit from a catalyst to lower the activation energy.[3] The choice is often substrate-dependent, with options ranging from acidic catalysts (e.g., H₂O₂/HCl[4][5], p-toluenesulfonic acid[5]) to metallic catalysts (e.g., Copper[6], Samarium triflate[7]). If you are not using a catalyst, consider adding one. If a catalyst is already in use, it may not be optimal for your specific reactants.[1]
Incomplete Cyclization/Oxidation The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final benzothiazole product. If this intermediate accumulates, it indicates insufficient oxidation. Introducing an oxidant like air (in DMSO), hydrogen peroxide, or sodium hydrosulfite can drive the reaction to completion.[8][9]
Unsuitable Solvent The solvent can significantly influence reaction rates and yields. Solvents like ethanol, DMF, and DMSO are commonly used.[2] In some cases, solvent-free conditions or the use of "green" solvents like water can be highly effective.[6][7] It's worth screening a few different solvent systems to find the optimal one for your reaction.[10]
Substituent Effects The electronic nature of substituents on your starting materials can impact reactivity. Electron-withdrawing groups on an aldehyde, for instance, can sometimes lead to higher yields compared to electron-donating groups.[1][4] Adjusting the catalyst system or reaction conditions may be necessary to accommodate different substituents.
Issue 2: Significant Side Product Formation

Question: My reaction is producing multiple byproducts, complicating purification and reducing my yield. What are these side products and how can I minimize them?

Answer: Side product formation is a common hurdle. Understanding the likely culprits is the first step toward mitigating them.

Common Side Products and Mitigation Strategies

Side ProductCauseMitigation Strategy
Disulfide from 2-aminothiophenol Oxidation of the thiol group in the starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][1]
2,3-Dihydrobenzothiazole (Benzothiazoline) Incomplete oxidation of the cyclized intermediate.Introduce an effective oxidant into the reaction mixture. Common systems include air/DMSO, H₂O₂/HCl, or sodium hydrosulfite.[8] Alternatively, the isolated intermediate can be oxidized in a subsequent step.[8]
Self-Condensation of Aldehyde Certain conditions can promote the self-condensation of the aldehyde starting material.[2]Adjusting the reaction temperature, catalyst, or order of addition of reagents can help suppress this side reaction.[2]
Over-oxidation of Product If using a strong oxidant, it's possible to over-oxidize the desired benzothiazole product.[2]Carefully control the stoichiometry of the oxidizing agent.[2]
Issue 3: Difficulty with Product Purification

Question: I'm struggling to isolate a pure benzothiazole derivative from my crude reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging due to the nature of the product and the presence of impurities.

Purification Troubleshooting

IssueRecommended Solution
Product is an Oil Oily products can be difficult to handle and purify by recrystallization.[1] Column chromatography is often a more effective method for isolating oily compounds.
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2]
Unreacted Starting Materials If the reaction has not gone to completion, starting materials will contaminate the product.
Byproducts with Similar Polarity If side products have similar polarity to the desired product, separation by standard chromatography can be difficult.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about benzothiazole synthesis.

Q1: How can I monitor the progress of my benzothiazole synthesis reaction? A1: Thin-Layer Chromatography (TLC) is a standard and highly effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using a UV lamp or an iodine chamber.[2]

Q2: What are some "green" or environmentally friendly approaches to benzothiazole synthesis? A2: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this often involves the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[6] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times and energy consumption.[3]

Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenol? A3: Yes, 2-aminothiophenol requires careful handling. It is readily oxidized, so working under an inert atmosphere (like nitrogen or argon) is recommended.[2] As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. It is essential to consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Q4: How can I reduce the reaction time for my benzothiazole synthesis? A4: Several factors can be optimized to accelerate the reaction. Microwave irradiation is known to significantly reduce reaction times, often from hours to minutes, due to efficient and rapid heating.[3] The choice of an appropriate catalyst is also crucial, as it provides a lower energy pathway for the reaction.[3] Additionally, optimizing the reaction temperature and solvent system can have a substantial impact on the reaction rate.[3]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles

This protocol provides a general guideline and may require optimization for specific substrates.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[2]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required time (typically 1 to 24 hours).[2]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The resulting residue can be dissolved in an organic solvent such as ethyl acetate and washed with water and brine.[2]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Diagram 1: General Reaction Mechanism

Benzothiazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base / Imine 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline (Cyclized Intermediate) Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-H2)

Caption: Key steps in benzothiazole ring formation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents Pure Success Improved Yield Check_Reagents->Success Impure Reagents (Purify/Replace) Select_Catalyst Screen Different Catalysts Optimize_Temp->Select_Catalyst No Improvement Optimize_Temp->Success Improvement Found Check_Oxidation Ensure Complete Oxidation Select_Catalyst->Check_Oxidation No Improvement Select_Catalyst->Success Effective Catalyst Found Check_Oxidation->Success Add Oxidant

Caption: Systematic approach to resolving low yield issues.

References

  • Benchchem.
  • Benchchem.
  • National Institutes of Health (NIH).
  • ResearchGate. Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a].
  • Benchchem. How to reduce reaction time in benzothiazole synthesis.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Malaysian Journal of Analytical Sciences.
  • Wikipedia. Benzothiazole.
  • Benchchem.
  • MDPI.
  • Journal of Applied Science and Engineering.
  • ResearchGate. The condensation of 2-aminophenols with various aldehydes. Reaction...
  • National Institutes of Health (NIH).
  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • National Institutes of Health (NIH).
  • Synthesis and various biological activities of benzothiazole deriv
  • National Institutes of Health (NIH).
  • Synthesis and various biological activities of benzothiazole deriv
  • ResearchGate.
  • National Institutes of Health (NIH).
  • YouTube. Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • National Institutes of Health (NIH). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • ResearchGate. (PDF)
  • ResearchGate.
  • ResearchGate. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • ResearchGate.
  • National Institutes of Health (NIH).
  • ResearchGate.

Sources

Optimization

Technical Support Center: 4-Methoxybenzo[d]thiazole-2-carboxylic acid

Introduction: Understanding the Molecule Welcome to the technical support guide for 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This molecule is a heterocyclic compound of interest in various research fields, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This molecule is a heterocyclic compound of interest in various research fields, including medicinal chemistry and materials science. Its structure, featuring a benzothiazole core, a carboxylic acid at the 2-position, and a methoxy group on the benzene ring, confers specific biological activities and chemical properties. However, this unique combination of functional groups also presents distinct stability challenges that can impact experimental reproducibility and data interpretation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple handling instructions to explain the causality behind the stability issues, providing you with the knowledge to proactively design robust experiments and troubleshoot problems as they arise.

Core Stability Profile

The stability of 4-Methoxybenzo[d]thiazole-2-carboxylic acid is governed by three primary structural features: the benzothiazole-2-carboxylic acid core, the methoxy substituent, and the overall aromatic system. While comprehensive stability data for this exact molecule is not extensively published, we can infer a reliable stability profile based on well-documented principles for its constituent chemical motifs.

  • Decarboxylation: The most significant liability for this class of compounds is the tendency to undergo decarboxylation (loss of CO₂), particularly when subjected to heat or stored in certain solutions.[1] This reaction converts the parent molecule into 4-methoxybenzothiazole, altering its physicochemical properties and likely its biological activity.

  • pH Sensitivity: The carboxylic acid group is ionizable, making the compound's stability and solubility dependent on the pH of the medium.[2] In strongly acidic or basic conditions, the thiazole ring itself may be susceptible to hydrolytic cleavage.[2]

  • Photosensitivity: Aromatic compounds containing electron-donating groups, such as a methoxy group, can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[3][4][5] This can lead to oxidation of the methoxy group or other structural alterations.

  • Solvent-Mediated Decomposition: While highly soluble in polar aprotic solvents like DMSO, long-term storage in such solvents at room temperature can be problematic.[6][7] Some reactive heterocyclic compounds have been shown to degrade in DMSO over time, a phenomenon that can lead to the emergence of unexpected artifacts in biological screens.[8]

The following sections will address these issues in a practical, problem-solving format.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Question 1: "My analytical data (HPLC, LC-MS) shows a new, less polar peak appearing over time. What is happening?"

Answer: This is a classic sign of decarboxylation. The loss of the polar carboxylic acid group (COOH) results in the formation of 4-methoxybenzothiazole, which is more hydrophobic and will therefore have a longer retention time on a reverse-phase HPLC column.

  • Causality: Benzothiazole-2-carboxylic acids are known to be thermally labile, and decarboxylation can occur slowly even at ambient temperatures in solution.[1] The rate of this degradation is often accelerated by heat.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak by mass spectrometry. The expected mass would be that of the parent compound minus the mass of CO₂ (44.01 Da).

    • Minimize Heat: Avoid heating solutions of the compound. If warming is necessary to achieve dissolution, do so gently and for the shortest time possible. Prepare solutions fresh before use.

    • Re-evaluate Storage: Do not store stock solutions at room temperature for extended periods. Store them at -20°C or -80°C. For powder (solid) form, store desiccated at ≤4°C.

Question 2: "I'm seeing poor reproducibility in my cell-based assays. Could this be a compound stability issue?"

Answer: Absolutely. Inconsistent results are often linked to compound degradation in the assay medium or during storage.

  • Causality: Degradation can occur via multiple pathways:

    • Decarboxylation: As discussed above, this changes the active concentration of your parent compound.

    • Hydrolysis: The thiazole ring can be susceptible to opening under certain pH conditions, which may be relevant in buffered cell culture media (typically pH 7.2-7.4) over long incubation times (24-72 hours).[2]

    • Reaction with Media Components: Complex biological media contain numerous components that could potentially react with your compound.

  • Troubleshooting Workflow:

    • Assess Stock Solution Integrity: First, verify the purity of your DMSO stock solution via HPLC-UV analysis. Compare a freshly prepared solution to the one used in your experiments.

    • Incubation Stability Test: Incubate the compound in your cell culture medium (without cells) under the exact conditions of your assay (e.g., 37°C, 5% CO₂ for 24, 48, 72 hours).

    • Analyze Samples: At each time point, take an aliquot of the medium, perform a protein precipitation/extraction (e.g., with cold acetonitrile), and analyze the supernatant by LC-MS to quantify the remaining parent compound.

    • Decision: If you observe >10-15% degradation over the course of your experiment, you must adjust your protocol. This may involve preparing fresh solutions for each experiment, reducing incubation times, or adding the compound at later time points.

Below is a decision-making workflow for investigating assay inconsistency.

G start Inconsistent Bioassay Results check_stock Analyze DMSO Stock Purity via HPLC start->check_stock stock_ok Stock Purity >95%? check_stock->stock_ok run_incubation Perform Stability Test in Assay Medium (37°C, 0-72h) stock_ok->run_incubation Yes new_stock Prepare Fresh Stock Solution stock_ok->new_stock No analyze_samples Analyze Samples by LC-MS run_incubation->analyze_samples degradation_ok Degradation <15%? analyze_samples->degradation_ok remediate Protocol Remediation: - Use Fresh Stock - Shorten Incubation - Re-evaluate Assay degradation_ok->remediate No problem_elsewhere Problem Likely Not Compound Stability. (Check Assay Biology, Reagents, etc.) degradation_ok->problem_elsewhere Yes G cluster_0 Degradation Pathways Parent 4-Methoxybenzo[d]thiazole- 2-carboxylic acid Decarboxylation 4-Methoxy- benzothiazole Parent->Decarboxylation Heat, Time Photo_Oxidation Oxidized Products (e.g., Sulfoxides, N-oxides) Parent->Photo_Oxidation UV/Light Hydrolysis Ring-Opened Products Parent->Hydrolysis Acid/Base

Sources

Troubleshooting

Technical Support Center: Decarboxylation of Benzothiazole-2-Carboxylic Acids

Welcome to the technical support center for the decarboxylation of benzothiazole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the decarboxylation of benzothiazole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Benzothiazole-2-carboxylic acids are valuable intermediates, but their inherent instability and tendency to decarboxylate can present significant synthetic challenges.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you control this reaction, whether it is a desired synthetic step or an unwanted degradation pathway.[1]

Frequently Asked Questions (FAQs)

Q1: Why is benzothiazole-2-carboxylic acid prone to decarboxylation?

A1: The carboxyl group at the C2 position of the benzothiazole ring is attached to an electron-deficient carbon. The benzothiazole ring system can stabilize the negative charge that develops on the C2 carbon during the transition state of decarboxylation. This stabilization facilitates the loss of carbon dioxide (CO₂), often with gentle heating or even at ambient temperatures in solution.[1] The reaction proceeds through the formation of a resonance-stabilized C2-carbanion intermediate, which is then protonated to yield the 2-unsubstituted benzothiazole.[1]

Q2: What is the primary product of this decarboxylation?

A2: The reaction involves the removal of the carboxylic acid group (-COOH) from the C2 position, releasing carbon dioxide and yielding the corresponding 2-unsubstituted benzothiazole.[1][2] For example, the decarboxylation of 6-hydroxybenzothiazole-2-carboxylic acid produces 6-hydroxybenzothiazole and CO₂.[1]

Q3: Can I store benzothiazole-2-carboxylic acids in solution?

A3: It is generally not recommended for long-term storage. Many benzothiazole-2-carboxylic acids, such as the 6-hydroxy substituted variant, can undergo slow decarboxylation in solution even at room temperature.[1] If you must prepare a solution, use it promptly and store it at a low temperature to minimize degradation. For long-term storage, it is best to keep the compound as a dry solid in a cool, dark place.

Q4: What are the typical conditions required to intentionally decarboxylate these compounds?

A4: Thermal decarboxylation is the most common method. Simply heating the benzothiazole-2-carboxylic acid, either neat or in a high-boiling point solvent, is often sufficient. The optimal temperature can range from 85°C to over 200°C, depending on the specific substrate and the solvent used.[3] Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed.[3][4] In some cases, an acid catalyst can facilitate the reaction at a lower temperature.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the decarboxylation of benzothiazole-2-carboxylic acids.

Problem 1: Incomplete Reaction or Low Yield

You are attempting to decarboxylate your substituted benzothiazole-2-carboxylic acid by heating it in a solvent, but TLC or NMR analysis shows a significant amount of starting material remaining.

start Low Conversion Observed temp Is the reaction temperature high enough? start->temp solvent Is the solvent appropriate? temp->solvent Yes increase_temp Action: Increase temperature incrementally. Monitor by TLC. temp->increase_temp No time Has the reaction run long enough? solvent->time Yes change_solvent Action: Switch to a higher-boiling solvent (e.g., DMSO, Dowtherm A). solvent->change_solvent No catalyst Consider adding a catalyst. time->catalyst Yes increase_time Action: Extend reaction time. Continue monitoring. time->increase_time No add_catalyst Action: Add a catalytic amount of acid (e.g., AcOH, p-TsOH). catalyst->add_catalyst end Reaction Optimized increase_temp->end change_solvent->end increase_time->end add_catalyst->end

Caption: Troubleshooting workflow for low conversion.

Possible Cause Scientific Rationale Recommended Solution
Suboptimal Reaction Temperature The activation energy for the C-C bond cleavage has not been reached. Electron-donating or -withdrawing groups on the benzothiazole ring can affect the stability of the intermediate and thus the required temperature.Gradually increase the reaction temperature in 20°C increments while monitoring the reaction progress by TLC.[5] Be cautious, as excessively high temperatures can lead to side products.
Inappropriate Solvent Choice The solvent may have too low a boiling point to reach the required decarboxylation temperature. Additionally, solvent polarity can influence the stability of the transition state.Switch to a higher-boiling point aprotic polar solvent like DMSO or DMF.[3][4] Some protocols have also reported success under solvent-free conditions, which can simplify workup.[4]
Insufficient Reaction Time Decarboxylation kinetics can be slow, especially at lower temperatures. The reaction may simply need more time to reach completion.Continue heating the reaction and monitor its progress every 1-2 hours using TLC until the starting material spot is no longer visible.
Need for Catalysis For particularly stable substrates, thermal energy alone may be insufficient. Acid catalysis can protonate the carboxyl group, making it a better leaving group, or protonate the ring, which can also facilitate decarboxylation.[6]Add a catalytic amount of an organic acid like acetic acid or p-toluenesulfonic acid.[3] In some cases, inorganic acids are used, but they can be unstable at high temperatures.[3]
Problem 2: Formation of Dark, Tarry Side Products

Upon heating, your reaction mixture turns dark brown or black, and purification yields a complex mixture of products or polymeric material.

Possible Cause Scientific Rationale Recommended Solution
Thermal Decomposition Excessively high temperatures can cause the benzothiazole ring system or substituents to decompose, leading to polymerization or charring. This is especially true for sensitive functional groups.Reduce the reaction temperature. If decarboxylation is too slow at lower temperatures, consider using a vacuum. Applying a vacuum lowers the pressure, which can facilitate the removal of CO₂ gas and drive the reaction forward at a lower temperature.[7]
Air Oxidation At elevated temperatures, functional groups like phenols (e.g., in 6-hydroxybenzothiazole) or the thiophene moiety itself can be susceptible to air oxidation, leading to colored byproducts.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[5] This is particularly important when working with electron-rich benzothiazoles.
Harsh Catalyst Conditions Strong acids, such as polyphosphoric acid (PPA) which is sometimes used in benzothiazole synthesis, can cause degradation and polymerization at the high temperatures required for decarboxylation.[8][9]If using a catalyst, switch to a milder organic acid.[3] Often, no catalyst is needed if the temperature is sufficient. If synthesis and decarboxylation are planned as a one-pot procedure, ensure the initial cyclization catalyst is neutralized or removed before heating to high temperatures.
Problem 3: Difficulty in Product Purification

The reaction appears complete by TLC, but isolating a pure product is challenging due to co-eluting impurities or difficulty with crystallization.

sub Benzothiazole-2-carboxylic Acid ts [Transition State] sub->ts Δ (Heat) int Resonance-Stabilized C2-Carbanion ts->int - CO₂ prod 2-Unsubstituted Benzothiazole int->prod + H⁺ (from solvent/trace water)

Caption: Unimolecular decarboxylation pathway.

Possible Cause Scientific Rationale Recommended Solution
Residual Acidic Starting Material The starting carboxylic acid can streak on silica gel columns and co-elute with the less polar product, making separation difficult.Perform an acid-base extraction during workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated starting material will move to the aqueous layer, while the neutral decarboxylated product remains in the organic layer.[9]
Formation of Neutral Byproducts Side reactions may have produced non-polar impurities with similar polarity to the desired product, making chromatographic separation inefficient.Optimize the reaction conditions (temperature, time) to minimize byproduct formation. If separation is still difficult, consider recrystallization from a suitable solvent system. A solvent screen (e.g., hexanes/ethyl acetate, dichloromethane/methanol) can help identify conditions for selective crystallization.
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[5]Consider using neutral or basic alumina for column chromatography.[5] Alternatively, flash chromatography with a silica gel column that has been pre-treated with a small amount of triethylamine in the eluent can help neutralize active sites and prevent product degradation.

Experimental Protocol: Thermal Decarboxylation in DMSO

This protocol provides a general guideline for the thermal decarboxylation of a substituted benzothiazole-2-carboxylic acid.

Materials:

  • Substituted benzothiazole-2-carboxylic acid (1.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon line (optional, but recommended)

Procedure:

  • Reaction Setup: Add the benzothiazole-2-carboxylic acid (1.0 mmol) and DMSO (5 mL) to the round-bottom flask.

  • Inert Atmosphere (Optional): If your compound is sensitive to oxidation, flush the flask with nitrogen or argon for 5-10 minutes.

  • Heating: Heat the stirred mixture to 120-150°C. The exact temperature should be optimized based on the reactivity of your specific substrate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible and gas evolution (CO₂) has ceased. This may take anywhere from 1 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-unsubstituted benzothiazole.

References

  • BenchChem. (n.d.). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • ResearchGate. (n.d.). The synthesis of 2-unsubstituted benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Retrieved from [Link]

  • BenchChem. (n.d.). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Utah.gov. (2021). wasatch - extraction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide provides in-depth troubleshooting, freq...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for various synthetic routes to this important heterocyclic compound. Our goal is to equip you with the necessary information to navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Methoxybenzo[d]thiazole-2-carboxylic acid?

A1: There are two main convergent strategies for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Cyclocondensation Strategy. This approach involves the construction of the benzothiazole ring by reacting the key intermediate, 2-amino-3-methoxybenzenethiol, with a suitable C2-synthon that already contains the carboxylic acid or a precursor group.

  • Route B: Functional Group Interconversion Strategy. This strategy begins with a pre-formed 4-methoxybenzothiazole core, substituted at the 2-position with a group that can be chemically converted into a carboxylic acid, such as a methyl or cyano group.

Q2: The synthesis of the key intermediate, 2-amino-3-methoxybenzenethiol, seems challenging. What are the recommended methods for its preparation?

A2: The synthesis of 2-amino-3-methoxybenzenethiol is indeed a critical step. Two common methods are the Herz reaction and the hydrolysis of a corresponding 2-aminobenzothiazole.

  • Herz Reaction: This classic method involves the reaction of an aniline (in this case, 2-methoxyaniline) with sulfur monochloride to form a Herz salt, which is then hydrolyzed to the aminothiophenol.[1] While effective, this reaction can have limitations, such as the potential for chlorination of the aromatic ring if the para-position is unsubstituted.[1]

  • Hydrolysis of 2-Amino-4-methoxybenzothiazole: This is often a more controlled approach. 2-Amino-4-methoxybenzothiazole can be synthesized from 3-methoxyaniline and then hydrolyzed under basic conditions to yield 2-amino-3-methoxybenzenethiol.[1][2]

Q3: How do I best purify the final product, 4-Methoxybenzo[d]thiazole-2-carboxylic acid?

A3: As a carboxylic acid, the final product can be challenging to purify. The most effective methods are recrystallization and acid-base extraction.[3]

  • Recrystallization: Suitable solvents include ethanol, methanol, or aqueous mixtures of these alcohols. The ideal solvent system will need to be determined empirically.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and extracted with a mild aqueous base like sodium bicarbonate. The aqueous layer, containing the sodium salt of the carboxylic acid, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[3]

Alternative Synthetic Routes: A Comparative Guide

This section details two distinct and viable pathways for the synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. Each route is presented with its own set of advantages and challenges.

Route A: Cyclocondensation of 2-Amino-3-methoxybenzenethiol

This route offers a direct approach to the target molecule by forming the benzothiazole ring with the carboxylic acid functionality already in place or as a readily hydrolyzable ester.

Workflow Diagram:

Route A cluster_0 Intermediate Synthesis cluster_1 Final Product Formation 2-Methoxyaniline 2-Methoxyaniline Herz_Salt Herz_Salt 2-Methoxyaniline->Herz_Salt S2Cl2 2-Amino-3-methoxybenzenethiol 2-Amino-3-methoxybenzenethiol Herz_Salt->2-Amino-3-methoxybenzenethiol Hydrolysis Target_Molecule 4-Methoxybenzo[d]thiazole- 2-carboxylic acid 2-Amino-3-methoxybenzenethiol->Target_Molecule Cyclocondensation (e.g., with ethyl chlorooxoacetate)

Caption: Synthetic workflow for Route A.

Experimental Protocol: Synthesis of Ethyl 4-Methoxybenzo[d]thiazole-2-carboxylate via Cyclocondensation

  • Synthesis of 2-Amino-3-methoxybenzenethiol:

    • Via Hydrolysis of 2-Amino-4-methoxybenzothiazole: To a stirred solution of 8N potassium hydroxide, add 2-amino-4-methoxybenzothiazole. Reflux the mixture overnight.[2] Cool the solution and neutralize to pH 8.0 with concentrated HCl, then adjust to pH 6.0 with acetic acid. Filter the precipitate and wash with water to obtain 2-amino-3-methoxybenzenethiol, which should be used immediately.[2]

  • Cyclocondensation:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-3-methoxybenzenethiol in a suitable anhydrous solvent such as THF or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equimolar amount of ethyl chlorooxoacetate dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude ethyl ester can be purified by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Troubleshooting Guide for Route A

Issue Possible Cause Troubleshooting Steps
Low yield of 2-amino-3-methoxybenzenethiol Incomplete hydrolysis of the Herz salt or 2-aminobenzothiazole.Ensure complete hydrolysis by extending the reaction time or using a higher concentration of base.[1]
Oxidation of the aminothiophenol during workup.Work up the reaction quickly and under an inert atmosphere if possible. Use the intermediate immediately in the next step.[1]
Incomplete cyclocondensation Low reactivity of starting materials.Consider using a more reactive C2-synthon like oxalyl chloride followed by esterification. The use of a non-nucleophilic base can also promote the reaction.
Formation of side products Self-condensation or polymerization of the aminothiophenol.Maintain a low reaction temperature during the addition of the electrophile.
Difficult hydrolysis of the ester Steric hindrance or electronic effects of the benzothiazole ring.Use stronger basic conditions (e.g., higher concentration of NaOH) or a co-solvent like THF to improve solubility.
Route B: Oxidation of 4-Methoxy-2-methylbenzothiazole

This route involves the synthesis of a 2-methyl substituted benzothiazole, which is then oxidized to the desired carboxylic acid. This approach can be advantageous if 2-amino-3-methoxybenzenethiol is difficult to handle or synthesize in high purity.

Workflow Diagram:

Route B cluster_0 Intermediate Synthesis cluster_1 Final Product Formation 2-Amino-3-methoxybenzenethiol 2-Amino-3-methoxybenzenethiol 4-Methoxy-2-methylbenzothiazole 4-Methoxy-2-methylbenzothiazole 2-Amino-3-methoxybenzenethiol->4-Methoxy-2-methylbenzothiazole Acetic Anhydride Target_Molecule 4-Methoxybenzo[d]thiazole- 2-carboxylic acid 4-Methoxy-2-methylbenzothiazole->Target_Molecule Oxidation (e.g., KMnO4)

Caption: Synthetic workflow for Route B.

Experimental Protocol: Oxidation of 4-Methoxy-2-methylbenzothiazole

  • Synthesis of 4-Methoxy-2-methylbenzothiazole:

    • React 2-amino-3-methoxybenzenethiol with acetic anhydride. The reaction is typically exothermic and may require cooling. After the initial reaction, heating may be necessary to drive the cyclization to completion.

  • Oxidation with Potassium Permanganate (KMnO₄):

    • In a round-bottom flask, dissolve 4-methoxy-2-methylbenzothiazole in a mixture of pyridine and water.[4]

    • Heat the mixture to 80-90 °C.

    • Slowly add a solution of potassium permanganate in water to the refluxing mixture over 1-2 hours.[3] The purple color of the permanganate should disappear as it is consumed.

    • After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

    • To the filtrate, add sodium metabisulfite to reduce any remaining MnO₂ to soluble Mn²⁺ salts.[3]

    • Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[3]

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • Further purification can be achieved by recrystallization or acid-base extraction as described in the FAQs.[3]

Troubleshooting Guide for Route B

Issue Possible Cause Troubleshooting Steps
Low conversion of the methyl group Insufficient oxidant.Increase the molar equivalents of KMnO₄ incrementally.[3]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.[3]
Formation of over-oxidized byproducts Reaction conditions are too harsh.Decrease the reaction temperature or shorten the reaction time. Consider a milder oxidizing agent.[3]
Difficult product isolation The product is soluble in the reaction mixture.Ensure the mixture is sufficiently acidified to precipitate the carboxylic acid.[3]
Presence of manganese dioxide.Ensure complete reduction of MnO₂ with sodium metabisulfite before acidification.[3]
Incomplete formation of 4-methoxy-2-methylbenzothiazole Incomplete cyclization of the intermediate amide.Ensure sufficient heating after the initial acylation to promote cyclodehydration.

References

  • The Journal of Physical Chemistry A. (2025). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • Molecules. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • Molecules. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • ResearchGate. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Sci-Hub. (1984). SYNTHESIS OF 2‐AMINO‐3‐ETHOXYBENZENETHIOL AND ITS CONVERSION INTO 4H‐1,4‐BENZOTHIAZINES. [Link]

  • R Discovery. (2025). Experimental andTheoretical Investigation of 2-MethylbenzothiazoleOxidation by OH in Air and the Role of O2 and NO. [Link]

  • IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. [Link]

  • G. Evano. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. [Link]

  • Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-ones as analg. [Link]

  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Google Patents. (n.d.). Preparation method of benzothiazole-2-carboxylic acid.
  • National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • National Center for Biotechnology Information. (2018). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]

  • PubChem. (n.d.). 4-Methoxy-2-aminobenzothiazole. [Link]

  • Pharmatutor. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • PubMed Central. (2022). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]

  • PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. [Link]

  • PubMed. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • ResearchGate. (n.d.). Cyclocondensation of o‐Phenylenediamines with 2‐Oxo‐ethanimidothioates: A Novel Synthesis of 2‐Amino‐3‐(het)aryl‐quinoxalines. [Link]

  • ResearchGate. (n.d.). “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. [Link]

  • PrepChem.com. (n.d.). Step 2: Preparation of 2-amino-5-methoxythiophenol. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. [Link]

  • New Journal of Chemistry. (n.d.). Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group. [Link]

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Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxybenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block.

Introduction

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a key intermediate in the development of various pharmacologically active compounds. While its synthesis may appear straightforward on a small scale, scaling up production often introduces challenges related to reaction control, impurity profiles, and product stability. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust and scalable synthetic process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic stage.

Synthetic Strategy Overview

The most common and scalable route to 4-methoxybenzo[d]thiazole-2-carboxylic acid involves a two-step process: the formation of the benzothiazole ring system, followed by the introduction or unmasking of the carboxylic acid functionality.

G cluster_0 Route A: Cyclocondensation & Hydrolysis cluster_1 Route B: Direct Cyclocondensation A1 2-Amino-3-methoxybenzenethiol A3 Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate A1->A3 Cyclocondensation A2 Oxalic Acid Derivative (e.g., Diethyl Oxalate) A2->A3 A4 4-Methoxybenzo[d]thiazole-2-carboxylic acid A3->A4 Alkaline Hydrolysis B1 2-Amino-3-methoxybenzenethiol B3 4-Methoxybenzo[d]thiazole-2-carboxylic acid B1->B3 Direct Cyclocondensation B2 Oxalyl Chloride B2->B3 caption Figure 1. Common synthetic routes.

Figure 1. Common synthetic routes.
Issue 1: Low Yield in the Cyclocondensation Step (Route A)

Question: I am attempting to synthesize ethyl 4-methoxybenzo[d]thiazole-2-carboxylate from 2-amino-3-methoxybenzenethiol and diethyl oxalate, but the yield is consistently low on a larger scale. What are the likely causes and solutions?

Answer: Low yields in this cyclocondensation reaction during scale-up are often traced back to several key factors:

  • Purity of 2-Amino-3-methoxybenzenethiol: The starting aminothiophenol is highly susceptible to oxidation. On a larger scale, exposure to air during handling and reaction setup can lead to the formation of the corresponding disulfide, which will not participate in the desired reaction.

    • Troubleshooting:

      • Ensure the aminothiophenol is stored under an inert atmosphere (nitrogen or argon).

      • Use freshly prepared or purified starting material.

      • Degas all solvents prior to use.

      • Consider an in-situ reduction of the disulfide impurity if it is present in the starting material.

  • Reaction Conditions: Traditional methods for benzothiazole synthesis often employ harsh conditions like high temperatures with polyphosphoric acid (PPA).[1][2] While effective, PPA can be difficult to handle and stir on a large scale, leading to localized overheating and side product formation.

    • Troubleshooting:

      • Catalyst Selection: Explore milder, heterogeneous acid catalysts that are more suitable for scale-up, such as silica-supported methanesulfonic acid.[3]

      • Solvent Choice: High-boiling point solvents like toluene or xylene can facilitate the removal of water formed during the reaction via a Dean-Stark apparatus, driving the equilibrium towards the product.

      • Temperature Control: Ensure uniform heating of the reaction vessel. For large batches, a jacketed reactor with controlled heating and stirring is essential.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or inadequate temperature.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or GC). Do not rely solely on reaction time, especially during scale-up where heating and mixing profiles may differ.

      • Extended Reaction Time: If the reaction has stalled, consider extending the reaction time.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Stirring Magnetic stirrerOverhead mechanical stirrer
Heating Heating mantleJacketed reactor with thermal fluid
Atmosphere Nitrogen balloonNitrogen purge/blanket
Water Removal Dean-Stark trapRecirculating Dean-Stark trap or vacuum distillation

Table 1. Scale-Up Considerations for Cyclocondensation.

Issue 2: Incomplete Hydrolysis and Impurity Formation (Route A)

Question: During the alkaline hydrolysis of ethyl 4-methoxybenzo[d]thiazole-2-carboxylate, I am observing residual starting material and an unknown amide impurity in my final product. How can I improve the conversion and avoid this side product?

Answer: Incomplete hydrolysis and the formation of amide impurities are common challenges when scaling up this reaction.

  • Incomplete Hydrolysis:

    • Cause: Insufficient base, inadequate reaction time, or poor solubility of the ester can lead to incomplete reaction.

    • Troubleshooting:

      • Base Equivalents: Ensure at least stoichiometric, and often a slight excess (1.1-1.5 equivalents), of the base (e.g., NaOH or KOH) is used.

      • Solvent System: A co-solvent system, such as ethanol/water or THF/water, can improve the solubility of the ester starting material, facilitating its interaction with the aqueous base.

      • Temperature: Increasing the reaction temperature (e.g., refluxing) will accelerate the rate of hydrolysis.

      • Reaction Monitoring: Use HPLC to monitor the disappearance of the starting material to ensure the reaction goes to completion.

  • Amide Impurity Formation:

    • Cause: If ammonia is present as a contaminant or is generated under certain conditions, it can react with the ester to form the corresponding amide. This is particularly a risk if using ammonium hydroxide for pH adjustment at an intermediate stage.

    • Troubleshooting:

      • Use high-purity reagents and solvents.

      • Avoid the use of ammonia or ammonium salts in any preceding or concurrent steps where the ester is present.

Issue 3: Product Instability and Decarboxylation

Question: My final product, 4-methoxybenzo[d]thiazole-2-carboxylic acid, appears to be degrading over time, even during purification and storage. I suspect decarboxylation. How can I mitigate this?

Answer: This is a critical and well-documented issue. Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation, which can be accelerated by heat and certain solution conditions.[4][5]

G cluster_0 Decarboxylation Pathway start 4-Methoxybenzo[d]thiazole-2-carboxylic acid product 4-Methoxybenzo[d]thiazole start->product Δ (Heat) or Protic Solvent co2 CO₂ start->co2 + caption Figure 2. Decarboxylation degradation pathway.

Figure 2. Decarboxylation degradation pathway.
  • Cause: The electron-rich benzothiazole ring system can stabilize the intermediate formed upon loss of carbon dioxide. This process is often facilitated in protic solvents and at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Temperature Control: Keep all processing steps, including work-up, purification, and drying, at the lowest possible temperature. Avoid prolonged heating.

    • pH Control: During work-up, avoid strongly acidic or basic conditions for extended periods. Isolate the product by adjusting the pH to its isoelectric point (typically pH 2-4) to precipitate it from the solution, then filter it promptly.

    • Solvent Choice: For recrystallization, use solvents that allow for crystallization at lower temperatures. Avoid high-boiling point solvents if possible.

    • Drying: Dry the final product under vacuum at a mild temperature (e.g., < 40°C).

    • Storage: Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production?

A1: Route A (Cyclocondensation followed by hydrolysis) is generally preferred for scale-up. While Route B (direct cyclocondensation with oxalyl chloride) appears more atom-economical, the use of oxalyl chloride on a large scale presents significant safety and handling challenges due to its high reactivity and toxicity. Route A utilizes more manageable reagents and allows for the isolation and purification of a stable intermediate (the ester), which can be beneficial for overall purity control.

Q2: How can I purify the final product on a multi-kilogram scale?

A2: The most effective method for purifying 4-methoxybenzo[d]thiazole-2-carboxylic acid at scale is through acid-base extraction followed by recrystallization.[6]

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base, such as sodium bicarbonate solution. The carboxylic acid will move into the aqueous layer as its sodium salt.

    • Wash the aqueous layer with the same organic solvent to remove any neutral, organic-soluble impurities.

    • Slowly acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH of 2-3. The purified carboxylic acid will precipitate out.

  • Recrystallization:

    • The precipitated solid can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Q3: What are the key safety considerations for this synthesis?

A3:

  • 2-Aminothiophenols: These compounds are often toxic and have a strong, unpleasant odor. They are also prone to oxidation. Always handle them in a well-ventilated fume hood under an inert atmosphere.

  • Benzothiazoles: The parent compound, benzothiazole, is toxic if swallowed or in contact with skin and causes serious eye irritation. Assume similar toxicity for its derivatives and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reagents: Be aware of the specific hazards of all reagents used, particularly strong acids, bases, and reactive compounds like oxalyl chloride.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methoxybenzo[d]thiazole-2-carboxylate (Route A, Step 1)

This protocol is a generalized procedure and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-amino-3-methoxybenzenethiol (1.0 eq) and toluene (10 volumes).

  • Addition: Add diethyl oxalate (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 8-12 hours, or until reaction completion is confirmed by HPLC. Water will be collected in the Dean-Stark trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hydrolysis to 4-Methoxybenzo[d]thiazole-2-carboxylic acid (Route A, Step 2)
  • Reactor Setup: Charge a clean, jacketed reactor with the ethyl 4-methoxybenzo[d]thiazole-2-carboxylate (1.0 eq), ethanol (5 volumes), and water (5 volumes).

  • Base Addition: Add sodium hydroxide (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours, or until the starting material is consumed as monitored by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted ester or neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add 3M HCl with vigorous stirring until the pH reaches 2-3.

    • A precipitate will form. Stir the slurry for 30 minutes in the ice bath.

  • Filtration and Drying:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Dry the product under vacuum at < 40°C to a constant weight.

References

  • BenchChem Technical Support Team. (2025). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. BenchChem.
  • Sigma-Aldrich. (2025).
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  • Rufa'i, A., et al. (2025). Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. Journal of Heterocyclic Chemistry.
  • Sharma, P., & Kumar, A. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.
  • Reyes-Márquez, L., et al. (2021).
  • Gupta, R. R., & Kumar, R. (1984). ChemInform Abstract: SYNTHESIS OF 2‐AMINO‐3‐ETHOXYBENZENETHIOL AND ITS CONVERSION INTO 4H‐1,4‐BENZOTHIAZINES.
  • Request PDF. (2025). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Activity of Methoxy-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class of compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class of compounds, methoxy-substituted derivatives have garnered significant attention for their potent and often selective anticancer properties. This guide provides an in-depth, objective comparison of the anticancer performance of various methoxy-substituted benzothiazoles, supported by experimental data. We will delve into their structure-activity relationships, mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to advance the development of this promising class of therapeutic agents.

The Significance of Methoxy Substitution in Benzothiazole Anticancer Activity

The introduction of methoxy (-OCH3) groups to the benzothiazole core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These alterations, in turn, can enhance the compound's interaction with biological targets, leading to improved anticancer efficacy. The position and number of methoxy substituents are critical determinants of activity, a recurring theme in the structure-activity relationship (SAR) studies of these compounds. For instance, the presence of a methoxy group on the 2-phenyl ring or the benzothiazole nucleus itself has been shown to modulate cytotoxicity against various cancer cell lines.[1]

Featured Methoxy-Substituted Benzothiazole Derivatives

For the purpose of this comparative guide, we will focus on a selection of well-characterized methoxy-substituted benzothiazoles that exemplify the therapeutic potential of this chemical class.

  • 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole (YL-109): A potent derivative that has demonstrated significant activity against breast cancer cells.[2]

  • Substituted Methoxybenzamide Benzothiazole (Compound 41): A benzamide-containing derivative with broad-spectrum anticancer activity.[3]

  • N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide (Compound 49): A propanamide derivative with notable cytotoxic effects.[3]

  • 6-Methoxy-benzothiazol-2-amine Derivatives: A class of compounds where the methoxy group is on the benzothiazole ring system.[4]

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of our featured methoxy-substituted benzothiazoles and a selection of other derivatives against a panel of human cancer cell lines. This data highlights the impact of methoxy substitution on anticancer potency.

DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) MCF-7 (Breast)0.0858[2]
MDA-MB-231 (Breast)4.02[2]
Substituted Methoxybenzamide Benzothiazole (Compound 41) A549, HCT-116, SW620, MDA-MB-468, HeLa, SKOV-3, PC-3, etc.1.1 - 8.8[3][5]
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide (Compound 49) Various human cancer cell linesData available[3][6]
6-Methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine HeLa, MCF7, U87MG0.017 - 0.025[7]
N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide T47D (Breast)19.7 ± 3.1[5]
Hydroxamic acid containing methoxy benzothiazole scaffold (Compound 64) VariousAverage: 1.28 µg/mL[3][6]

Mechanisms of Anticancer Action

Methoxy-substituted benzothiazoles exert their anticancer effects through a variety of mechanisms, often involving the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways that are dysregulated in cancer.

Induction of Apoptosis

A common mechanism of action for these compounds is the initiation of the apoptotic cascade. This is often characterized by:

  • Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction.[8]

  • Caspase Activation: The disruption of mitochondrial integrity triggers the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9, caspase-3), the executioner enzymes of apoptosis.[8]

Inhibition of Key Signaling Pathways

Many methoxy-substituted benzothiazoles have been shown to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[9]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several benzothiazole derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as Akt, leading to decreased cancer cell viability.[10][11][12]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical signaling route involved in cell proliferation. Downregulation of this pathway has been observed upon treatment with certain benzothiazole derivatives.[5]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: The compound YL-109 has been shown to activate AhR signaling, leading to the increased expression of the ubiquitin ligase CHIP, which in turn suppresses the tumorigenic and metastatic potential of breast cancer cells.[2]

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate a generalized experimental workflow for evaluating anticancer activity and the key signaling pathways targeted by methoxy-substituted benzothiazoles.

experimental_workflow cluster_invitro In Vitro Evaluation cell_culture Cancer Cell Culture compound_treatment Treatment with Methoxy-Substituted Benzothiazoles cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50 Determination) compound_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis compound_treatment->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis compound_treatment->cell_cycle_analysis western_blot Western Blot for Protein Expression compound_treatment->western_blot

Caption: A generalized experimental workflow for the in vitro evaluation of anticancer compounds.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation benzothiazole_pi3k Methoxy-Substituted Benzothiazoles benzothiazole_pi3k->akt inhibits bcl2 Bcl-2 (anti-apoptotic) mito Mitochondrion bcl2->mito inhibits bax Bax (pro-apoptotic) bax->mito cyto_c Cytochrome c mito->cyto_c releases caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis benzothiazole_apoptosis Methoxy-Substituted Benzothiazoles benzothiazole_apoptosis->bcl2 inhibits benzothiazole_apoptosis->bax promotes

Caption: Key signaling pathways modulated by methoxy-substituted benzothiazoles.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the methoxy-substituted benzothiazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the desired concentrations of the benzothiazole compounds for the desired time.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Fixation:

    • Harvest and wash the treated and control cells with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Methoxy-substituted benzothiazoles represent a highly promising class of anticancer agents. The data presented in this guide demonstrates that the strategic placement of methoxy groups can significantly enhance cytotoxic activity against a range of cancer cell lines. The multifaceted mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, underscore their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating novel analogues to further refine the structure-activity relationship and improve potency and selectivity.

  • In Vivo Studies: Progressing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of methoxy-substituted benzothiazoles with existing chemotherapeutic agents to overcome drug resistance and enhance treatment outcomes.

The comprehensive data and detailed protocols provided herein serve as a valuable resource for the scientific community to accelerate the development of this important class of anticancer compounds.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid Analogs as Potential Therapeutic Agents

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Methoxybenzo[d]thiazole-2-carboxylic acid analogs. While direct, comprehensive comparative studies on this specific sca...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-Methoxybenzo[d]thiazole-2-carboxylic acid analogs. While direct, comprehensive comparative studies on this specific scaffold are emerging, this document synthesizes findings from closely related benzothiazole series to establish a predictive SAR framework. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic core.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of a multitude of biologically active agents.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]

The focus of this guide, the 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold, incorporates two key features that are often associated with enhanced biological activity. The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, while the carboxylic acid at the 2-position provides a crucial handle for forming derivatives such as esters and amides, allowing for fine-tuning of physicochemical properties and target engagement.[4][5] Understanding the interplay between these structural components is paramount for the rational design of potent and selective therapeutic agents.

Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid and Its Analogs

The synthesis of the 4-Methoxybenzo[d]thiazole-2-carboxylic acid core and its primary derivatives (esters and amides) typically follows a well-established synthetic pathway. The general approach involves the condensation of a substituted o-aminothiophenol with a suitable reagent to form the benzothiazole ring.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Synthesis 2-amino-3-methoxythiophenol 2-Amino-3-methoxythiophenol Condensation Cyclocondensation 2-amino-3-methoxythiophenol->Condensation Oxalic_acid_derivative Oxalic acid derivative (e.g., ethyl oxalyl chloride) Oxalic_acid_derivative->Condensation Core_scaffold 4-Methoxybenzo[d]thiazole-2-carboxylic acid/ester Condensation->Core_scaffold Hydrolysis Ester Hydrolysis Core_scaffold->Hydrolysis if ester Amidation Amide Coupling Hydrolysis->Amidation Amide_analog Amide Analogs Amidation->Amide_analog Amine R-NH2 Amine->Amidation

Caption: General synthetic workflow for 4-Methoxybenzo[d]thiazole-2-carboxylic acid analogs.

Experimental Protocol: Synthesis of Ethyl 4-Methoxybenzo[d]thiazole-2-carboxylate

This protocol outlines a representative synthesis of the core scaffold ester.

  • Reaction Setup: To a solution of 2-amino-3-methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol or toluene in a round-bottom flask, add ethyl oxalyl chloride (1.1 eq) dropwise at 0 °C with stirring.

  • Cyclization: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-methoxybenzo[d]thiazole-2-carboxylate.

Experimental Protocol: Synthesis of 4-Methoxybenzo[d]thiazole-2-carboxamides

This protocol describes the conversion of the carboxylic acid to its amide derivatives.

  • Acid Formation: The ethyl 4-methoxybenzo[d]thiazole-2-carboxylate is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

  • Amide Coupling: The resulting carboxylic acid (1.0 eq) is dissolved in a solvent like dimethylformamide (DMF). A coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added, and the mixture is stirred for 15 minutes. The desired amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude amide is then purified by column chromatography or recrystallization.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 4-Methoxybenzo[d]thiazole-2-carboxylic acid analogs can be systematically evaluated by considering modifications at three key positions: the 4-position methoxy group, the benzothiazole core, and the 2-position carboxylic acid derivatives.

The Role of the 4-Methoxy Group

The presence of a methoxy group on the benzo ring of the benzothiazole scaffold can significantly impact the molecule's pharmacological profile.[5] While direct SAR studies on the 4-methoxy position of this specific scaffold are limited, insights can be drawn from related structures. Methoxy groups are known to be electron-donating, which can influence the electron density of the aromatic system and its interaction with biological targets. Furthermore, the methoxy group can serve as a hydrogen bond acceptor and can influence the molecule's lipophilicity and metabolic stability. In a study of benzimidazole-derived carboxamides, methoxy and hydroxy substituents were found to enhance antioxidant activity.[5]

The Benzothiazole Core

The benzothiazole ring system is a critical pharmacophore. Its rigid, bicyclic nature provides a defined orientation for its substituents to interact with target proteins. Structure-activity relationship studies on various benzothiazole derivatives have consistently shown that the nature of the substituent at the C2 position has a profound effect on the biological activity.[4]

Modifications at the 2-Carboxylic Acid Position: A Comparison of Esters and Amides

The 2-carboxylic acid group is a versatile handle for creating a library of analogs, primarily esters and amides. The conversion of the carboxylic acid to these derivatives alters the molecule's hydrogen bonding capacity, polarity, and overall size, which in turn significantly affects its biological activity.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of 2-substituted benzothiazoles.[2][6][7][8][9] The derivatization of the 2-carboxylic acid to various amides has been a particularly fruitful strategy for enhancing potency.

Compound Series General Structure Key SAR Findings Representative IC50 (µM) Reference
Phenylacetamide BenzothiazolesBenzothiazole-thio-phenylacetamideIntroduction of substituents on the distal phenyl ring of the acetamide modulates cytotoxic activity. Meta-substituted analogs showed promising results.0.5 - 10 (Pancreatic Cancer Cells)[8]
Cinnamic Acid Benzothiazole Amides2-(Cinnamoylamino)benzothiazoleThe nature and position of substituents on the cinnamic acid moiety significantly influence hemostatic activity, with some compounds showing potent thrombin activation.N/A (Hemostatic Activity)[10]
2-Substituted Benzothiazoles2-Aryl/Alkyl-benzothiazoleThese compounds have been shown to inhibit breast cancer cell growth by inducing apoptosis and downregulating key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR.Varies with substitution[6]

From these related studies, a key takeaway is that the amide nitrogen of the 2-carboxamide can act as a crucial hydrogen bond donor, and the substituent on the amide nitrogen can be varied to explore different binding pockets of a target protein.

SAR_Summary cluster_SAR Structure-Activity Relationship Insights Scaffold 4-Methoxy Benzothiazole Core 2-Carboxamide Methoxy_SAR 4-Methoxy Group: - Influences electronic properties - Potential H-bond acceptor - Affects metabolic stability Scaffold:f0->Methoxy_SAR Core_SAR Benzothiazole Core: - Rigid scaffold for substituent orientation - Privileged in medicinal chemistry Scaffold:f1->Core_SAR Amide_SAR 2-Carboxamide Group: - Amide N-H as H-bond donor - R-group for exploring binding pockets - Modulates physicochemical properties Scaffold:f2->Amide_SAR

Caption: Key SAR takeaways for 4-Methoxybenzo[d]thiazole-2-carboxylic acid analogs.

Potential Mechanisms of Action

Based on the activities of related benzothiazole derivatives, analogs of 4-Methoxybenzo[d]thiazole-2-carboxylic acid may exert their therapeutic effects through various mechanisms, including:

  • Enzyme Inhibition: Benzothiazoles are known to inhibit a range of enzymes, including kinases, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).[11][12] The specific target will be highly dependent on the nature of the substituent at the 2-position.

  • Disruption of Protein-Protein Interactions: The rigid benzothiazole scaffold can serve as a platform to present functional groups that interfere with protein-protein interactions crucial for disease progression.

  • Induction of Apoptosis: In the context of cancer, many benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[6]

Conclusion and Future Directions

The 4-Methoxybenzo[d]thiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs, particularly through modification of the 2-carboxylic acid moiety. Based on the analysis of related compound series, it is evident that the conversion of the carboxylic acid to various amides is a highly effective strategy for modulating biological activity.

Future research in this area should focus on a systematic exploration of the SAR of this specific scaffold against a defined biological target. This would involve the synthesis of a focused library of amides with diverse substituents and their evaluation in relevant biological assays to generate quantitative data. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of potent and selective drug candidates based on the 4-Methoxybenzo[d]thiazole-2-carboxylic acid core.

References

  • Chen, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(7), 1887-1903. [Link]

  • Saadeh, H. A., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(11), 2153. [Link]

  • Gududuru, V., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 19(12), 3267-3271. [Link]

  • Demir, D., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Journal of Biochemical and Molecular Toxicology, 37(11), e23533. [Link]

  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23626-23636. [Link]

  • Qin, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(10), 5245-5253. [Link]

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  • Kaur, R., et al. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Heterocyclic Chemistry, 31(4), 363-374. [Link]

  • Yıldırım, S., et al. (2023). Anticancer activity of benzothiazole derivatives. Letters in Drug Design & Discovery, 20(1), 108-116. [Link]

  • Benci, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. [Link]

  • Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-100. [Link]

  • Ferlita, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8382. [Link]

  • Process for the preparation of 4-methyl-2-amino-benzothiazole. (1980).
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  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Saadeh, H. A., et al. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 24(11), 2153. [Link]

  • Omar, S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 36913-36928. [Link]

  • Sharma, S., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(2), 314-323. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

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Validation

A Comparative In Vitro Analysis of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid Derivatives: Methodologies and Performance Benchmarks

This guide provides an in-depth comparative analysis of the in vitro testing methodologies for 4-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro testing methodologies for 4-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons of performance against various biological targets, supported by detailed experimental protocols and data. The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on elucidating the methodologies used to quantify and compare the efficacy of its derivatives, particularly in the realms of oncology and inflammation.

The Therapeutic Landscape: Anticancer and Anti-inflammatory Potential

Derivatives of the 4-Methoxybenzo[d]thiazole-2-carboxylic acid core are primarily investigated for their potent antiproliferative and anti-inflammatory activities.[3][4] Structural modifications aim to enhance target specificity, improve potency, and optimize pharmacokinetic profiles. A notable class of related compounds, 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), evolved from lead compounds designed to inhibit G-protein coupled receptor (GPCR) signaling, which is implicated in cancer cell proliferation.[3] These modifications have significantly improved antiproliferative activity, shifting efficacy from the micromolar to the low nanomolar range in some cases.[3][5]

The nexus between chronic inflammation and cancer development is well-established, making compounds with dual anticancer and anti-inflammatory properties particularly valuable.[4][6] Many benzothiazole derivatives exert their effects by modulating key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling cascade, which in turn regulates the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Comparative Analysis of Anticancer Activity

The primary mechanism of action for many potent benzothiazole derivatives, including the SMART series, is the inhibition of tubulin polymerization.[3][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Performance Data: Antiproliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative methoxybenzoyl-aryl-thiazole derivatives against various cancer cell lines, demonstrating their potent antiproliferative effects.

Compound IDModificationCell Line (Cancer Type)IC₅₀ (µM)Reference
ATCAA-1Lead CompoundLeukemia (CCRF-CEM)0.124[3]
ATCAA-1Lead CompoundProstate Cancer (Average)0.7 - 1.0[3]
ATCAA-1Lead CompoundMelanoma (Average)1.8 - 2.6[3]
SMART DerivativeOptimizedProstate CancerLow nM range[3][5]
SMART DerivativeOptimizedMelanomaLow nM range[3][5]
Benzothiazole-ANitro substituentHepatocellular Carcinoma (HepG2)56.98 (24h)[7]
Benzothiazole-BFluorine substituentHepatocellular Carcinoma (HepG2)59.17 (24h)[7]
Experimental Workflow for Anticancer Screening

The logical flow for screening and characterizing novel anticancer compounds involves a multi-step process from initial cytotoxicity assessment to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Validation cluster_2 Outcome start Compound Library seed Seed Cancer Cell Lines (e.g., A549, MCF-7, HepG2) start->seed mtt MTT Proliferation Assay seed->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Potent Compounds tubulin Tubulin Polymerization Assay ic50->tubulin western Western Blot (e.g., for cell cycle proteins) ic50->western lead Lead Compound Identification apoptosis->lead tubulin->lead western->lead

Caption: Workflow for in vitro anticancer evaluation.

Key Experimental Protocols: Anticancer

1. Antiproliferative MTT Assay This assay quantitatively assesses the effect of compounds on cell viability by measuring the metabolic activity of mitochondria.[7][8]

  • Expertise & Experience: The choice of cell seeding density is critical; it must allow for logarithmic growth throughout the experiment without reaching confluence, which could confound results.

  • Protocol:

    • Seed cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[7][8]

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compounds (e.g., 10 to 100 µM) and a vehicle control (e.g., DMSO).[7] Incubate for 24 to 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

2. Apoptosis Assessment by Annexin V/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death.[7]

  • Trustworthiness: Including positive (e.g., staurosporine) and negative controls is essential for validating the gating strategy in flow cytometry and ensuring the observed apoptosis is compound-specific.

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is often linked to their ability to suppress key mediators in the inflammatory cascade.[7]

Proposed Mechanism: NF-κB Pathway Inhibition

Many anti-inflammatory agents function by inhibiting the NF-κB pathway. Upon stimulation by factors like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including COX-2 and iNOS. Benzothiazole derivatives can intervene at multiple points in this pathway.

G cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Compound Benzothiazole Derivative Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation NFkB_nuc->Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Key Experimental Protocols: Anti-inflammatory

1. In Vitro Anti-denaturation Assay This simple spectrophotometric method serves as a preliminary screening tool. The ability of a compound to prevent heat-induced protein (albumin) denaturation correlates with its anti-inflammatory activity.[9]

  • Expertise & Experience: The pH of the phosphate buffer is maintained at 7.4 to mimic physiological conditions, ensuring the observed effects are not due to pH-induced protein instability.[9]

  • Protocol:

    • Prepare a test solution (4 mL) containing the compound at various concentrations in 0.2 M, pH 7.4 phosphate buffer. The final concentration of the solvent (e.g., DMF) should be less than 2.5%.[9]

    • Add 1 mL of a 1mM albumin solution to the test solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

    • Use a standard drug like diclofenac sodium for comparison.

    • Calculate the percentage inhibition of denaturation.

2. COX-2 and iNOS Level Determination by ELISA This immunoassay allows for the precise quantification of key inflammatory enzymes produced by cells (e.g., RAW 264.7 macrophages) upon stimulation.[4][7]

  • Trustworthiness: A standard curve using recombinant COX-2 or iNOS protein must be run with every assay. This is non-negotiable for converting absorbance values into absolute protein concentrations, ensuring accuracy and reproducibility.

  • Protocol:

    • Culture RAW 264.7 cells and stimulate them with an inflammatory agent like LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

    • Collect the cell lysates or culture supernatants.

    • Coat a 96-well ELISA plate with a capture antibody specific for COX-2 or iNOS and incubate overnight.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Add the cell lysates and standards to the wells and incubate for 2 hours.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Quantify the protein concentration by interpolating from the standard curve.

3. NF-κB Expression by Western Blot This technique is used to measure the levels of key proteins in a signaling pathway, such as the p65 subunit of NF-κB, to confirm the mechanism of action.[7]

  • Protocol:

    • Treat cells as described for the ELISA protocol.

    • Prepare nuclear and cytoplasmic protein extracts using a specialized extraction kit.

    • Determine the protein concentration of the extracts using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., Lamin B1 for nuclear extracts) to ensure equal protein loading.

Concluding Remarks

The in vitro evaluation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid derivatives requires a systematic, multi-assay approach. Initial high-throughput screening using methods like the MTT assay can identify potent antiproliferative candidates. Subsequent, more complex assays are crucial to elucidate the specific mechanism of action, whether it be tubulin polymerization inhibition, apoptosis induction, or modulation of inflammatory pathways like NF-κB. The protocols and comparative data presented in this guide provide a robust framework for researchers to effectively screen, characterize, and compare these promising therapeutic agents.

References

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R. 2nd, Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 52(6), 1701–1711. [Link]

  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Asif, M. (2021). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]

  • Çevik, Ö., Şanlıtürk, G., & Koca, İ. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. [Link]

  • Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-11. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Liu, Y., Wang, Y., ... & Zhang, J. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1358911. [Link]

  • Kaur, R., et al. (2018). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1535-1554. [Link]

  • Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. [Link]

  • Reddy, M. B., et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]

  • Unsal-Tan, O., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(11), 1983. [Link]

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Comparative

A Comparative Guide to the Cytotoxic Potential of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid on Cancer Cell Lines

This guide provides a comparative analysis of the cytotoxic potential of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a novel compound within the broader class of benzothiazole derivatives, which are recognized for their...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic potential of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, a novel compound within the broader class of benzothiazole derivatives, which are recognized for their significant anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new oncology therapeutics.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anti-tumor effects against various cancer cell lines.[1][4] The versatility of the benzothiazole nucleus allows for extensive structural modifications, which can fine-tune its cytotoxic potency and selectivity.[2][3] While direct experimental data on 4-Methoxybenzo[d]thiazole-2-carboxylic acid is emerging, this guide will extrapolate its potential based on the well-documented structure-activity relationships of analogous compounds and provide a framework for its experimental validation.

Comparative Cytotoxicity of Benzothiazole Derivatives

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.[2] The following table summarizes the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, offering a clear comparison of their cytotoxic efficacy.[1][2][5] This comparative data provides a benchmark against which to evaluate the performance of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[2]
4dC6 (Rat Brain Glioma)0.03[2]
Benzothiazole-2-thiol Derivatives7eSKRB-3 (Breast Cancer)0.0012[2]
7eSW620 (Colon Adenocarcinoma)0.0043[2]
7eA549 (Lung Adenocarcinoma)0.044[2]
7eHepG2 (Hepatocellular Carcinoma)0.048[2]
Pyridine-based Derivatives31ME-180 (Cervical Cancer)4.01[1]
Nitrobenzylidene-thiazolidine Derivatives54MCF-7 (Breast Cancer)0.036[1]
54HepG2 (Hepatocellular Carcinoma)0.048[1]
Indole-based Derivatives55HT-29 (Colon Cancer)0.024[1]
55H460 (Lung Cancer)0.29[1]
Methoxy-substituted Derivatives49--
50--
2-Substituted Benzothiazoles4aPANC-1 (Pancreatic Cancer)27[6]
4bPANC-1 (Pancreatic Cancer)35[6]

Note: The methoxy group in derivatives 49 and 50 was noted to be important for their anticancer activities, though specific IC50 values were not provided in the source.[1]

Proposed Mechanism of Action: Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[2][3][7] A primary mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.[7] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.

G cluster_cell Cancer Cell Benzothiazole_Derivative 4-Methoxybenzo[d]thiazole- 2-carboxylic acid Mitochondrion Mitochondrion Benzothiazole_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

Experimental Protocol: Determination of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2] This protocol outlines the key steps for determining the cytotoxic effects of 4-Methoxybenzo[d]thiazole-2-carboxylic acid on cancer cell lines.

G Cell_Seeding 1. Cell Seeding: Seed cancer cells in a 96-well plate at optimal density (e.g., 5,000-10,000 cells/well). Compound_Treatment 2. Compound Treatment: Add varying concentrations of the benzothiazole derivative to the wells. Cell_Seeding->Compound_Treatment Incubation 3. Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation. Incubation->MTT_Addition Solubilization 5. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. MTT_Addition->Solubilization Absorbance_Measurement 6. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Solubilization->Absorbance_Measurement Data_Analysis 7. Data Analysis: Calculate cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:
  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[2]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Methoxybenzo[d]thiazole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.[2]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[2]

Concluding Remarks

The extensive body of research on benzothiazole derivatives strongly suggests that 4-Methoxybenzo[d]thiazole-2-carboxylic acid is a promising candidate for further investigation as an anticancer agent.[1][3][4] Its structural features, particularly the methoxy group, are associated with enhanced cytotoxic activity in related compounds.[1] The provided experimental framework offers a robust methodology for validating its efficacy and elucidating its mechanism of action. Future studies should focus on in vivo models to assess its therapeutic potential and toxicity profile.

References

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 56(11), 2939-2960. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Medicinal Chemistry Research, 27(4), 1145-1156. [Link]

  • Singh, P., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics, 13(1), 1-15. [Link]

  • Yilmaz, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1404-1412. [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1388-1403. [Link]

  • Singh, P., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics, 13(1), 1-15. [Link]

  • Gürsoy, E. A., et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 22(10), 1693. [Link]

  • Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link]

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Validation

Validating 4-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Comparative Guide to Drug Lead Potential

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privilege...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[5][6] This guide focuses on a specific, yet under-validated derivative: 4-Methoxybenzo[d]thiazole-2-carboxylic acid . While direct, extensive biological data for this exact molecule is not yet prevalent in public literature, its structural features, when compared to well-characterized analogs, point toward significant potential as a drug lead.

This document serves as a comparative guide and a validation proposal, drawing upon established structure-activity relationships (SAR) to hypothesize primary mechanisms of action and outlining a rigorous, multi-faceted experimental plan to ascertain its therapeutic promise. We will compare its potential profile against established clinical agents, providing a clear roadmap for its investigation.

Hypothesized Mechanisms of Action: An Evidence-Based Postulation

Based on extensive analysis of the benzothiazole pharmacophore, two primary, plausible mechanisms of action for 4-Methoxybenzo[d]thiazole-2-carboxylic acid are proposed: inhibition of tubulin polymerization and inhibition of carbonic anhydrase .

Tubulin Polymerization Inhibition

A compelling body of evidence points to the potential of 2-substituted benzothiazoles to act as inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy. Structurally similar compounds, such as the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), have shown potent antiproliferative activity in the nanomolar range by disrupting microtubule dynamics.[7][8][9] The 3,4,5-trimethoxyphenyl moiety, in particular, is a well-known feature of potent tubulin inhibitors that bind to the colchicine site.[10]

The structural similarity of 4-Methoxybenzo[d]thiazole-2-carboxylic acid to these known tubulin inhibitors makes this a primary avenue for investigation. The methoxy group on the benzo ring and the carboxylic acid at the 2-position are key functionalities that warrant detailed study for their influence on binding affinity and cellular activity.[1][2]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP dependent Cell Division\n(Mitosis) Cell Division (Mitosis) Microtubule Polymerization->Cell Division\n(Mitosis) Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Cell Proliferation Cell Proliferation Cell Division\n(Mitosis)->Cell Proliferation 4-MBCA 4-Methoxybenzo[d]thiazole -2-carboxylic acid 4-MBCA->Microtubule Polymerization Inhibition Taxanes Paclitaxel, etc. Taxanes->Microtubule Depolymerization Inhibition Vinca Alkaloids Vincristine, etc. Vinca Alkaloids->Microtubule Polymerization Inhibition

Caption: Proposed mechanism of 4-MBCA as a tubulin polymerization inhibitor.

Carbonic Anhydrase Inhibition

Benzothiazole derivatives, particularly those bearing sulfonamide groups, are well-documented inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play a crucial role in pH regulation.[11][12][13] Several CA isoforms, notably CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[11][12] While our lead compound possesses a carboxylic acid instead of a sulfonamide, the benzothiazole core itself is a key pharmacophore for CA inhibition. The carboxylic acid moiety can also participate in coordinating with the zinc ion in the active site, making this a viable secondary hypothesis.

A Phased Experimental Validation Workflow

To rigorously assess the potential of 4-Methoxybenzo[d]thiazole-2-carboxylic acid as a drug lead, a systematic, multi-stage validation process is essential. This workflow is designed to first confirm the hypothesized biological activity and then to characterize its drug-like properties.

Experimental Workflow for Lead Validation

G cluster_0 Phase 1: Target Engagement & In Vitro Efficacy cluster_1 Phase 2: Selectivity & Early ADME Profiling cluster_2 Phase 3: In Vivo Proof-of-Concept A Biochemical Assays (Tubulin Polymerization & CA Inhibition) B Cell-Based Antiproliferative Assays (e.g., MTT, SRB) A->B C Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) B->C D Selectivity Profiling (CA Isoform Panel, Kinase Panel) C->D E In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) D->E F Early Toxicity Screening (e.g., hERG, Cytotoxicity in Normal Cells) E->F G Pharmacokinetic (PK) Studies in Rodents F->G H Xenograft Tumor Models G->H

Caption: A three-phased approach to validate 4-MBCA as a drug lead.

Phase 1: Target Engagement and In Vitro Efficacy

The initial phase focuses on confirming the biological activity of 4-Methoxybenzo[d]thiazole-2-carboxylic acid and determining its potency.

A. Tubulin Polymerization Assay:

  • Objective: To determine the in vitro effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Reconstitute lyophilized bovine brain tubulin in a glutamate-based buffer.

    • In a 96-well plate, add varying concentrations of 4-Methoxybenzo[d]thiazole-2-carboxylic acid (typically from 0.01 to 100 µM). Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a plate reader.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Carbonic Anhydrase Inhibition Assay:

  • Objective: To measure the inhibitory activity of the compound against various carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

  • Methodology:

    • Utilize a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

    • In a 96-well plate, pre-incubate the desired CA isoform with a range of concentrations of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. Use acetazolamide as a positive control.

    • Initiate the reaction by adding the p-NPA substrate.

    • Measure the formation of the yellow product, p-nitrophenol, by monitoring the absorbance at 400 nm in kinetic mode.

    • Determine the IC50 and/or Ki values for each isoform to assess potency and selectivity.

C. Cell-Based Antiproliferative Assays:

  • Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-Methoxybenzo[d]thiazole-2-carboxylic acid for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: Selectivity and Early ADME Profiling

This phase aims to assess the compound's specificity for its intended target and to evaluate its fundamental drug-like properties.

A. In Vitro ADME Assays:

  • Aqueous Solubility: Determine the solubility of the compound in phosphate-buffered saline (PBS) at different pH values (e.g., 6.5 and 7.4) using HPLC-UV.

  • Permeability (PAMPA): Assess the passive permeability of the compound across an artificial membrane in a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS to determine its intrinsic clearance.

Comparative Analysis: Benchmarking Against Established Drugs

The ultimate validation of a drug lead comes from its performance relative to existing therapies. The following table provides a framework for comparing the potential data for 4-Methoxybenzo[d]thiazole-2-carboxylic acid against established drugs for its hypothesized targets.

Parameter4-Methoxybenzo[d]thiazole-2-carboxylic acid (Hypothetical Data)Paclitaxel (Taxol®)Acetazolamide (Diamox®)
Primary Mechanism Tubulin Polymerization Inhibitor / Carbonic Anhydrase InhibitorTubulin Polymerization StabilizerCarbonic Anhydrase Inhibitor
Potency (IC50/Ki) Target: < 1 µMTarget: Low nMTarget: Low to mid nM
Cellular Potency (GI50) Target: 10 nM - 1 µMTarget: Low nMNot typically used as a cytotoxic agent
Selectivity To be determinedHigh for tubulinBroad CA inhibitor
Aqueous Solubility Moderate to Low (predicted)LowModerate
Oral Bioavailability To be determinedVery LowGood

Conclusion: A Promising Scaffold Warranting Further Investigation

While definitive biological data for 4-Methoxybenzo[d]thiazole-2-carboxylic acid is yet to be established, a comprehensive analysis of its structure and the broader benzothiazole class provides a strong rationale for its investigation as a novel drug lead. The dual potential for inhibiting tubulin polymerization and carbonic anhydrase activity makes it a particularly intriguing candidate for anticancer drug development.

The experimental workflow detailed in this guide provides a clear and robust path forward for its validation. By systematically assessing its target engagement, cellular efficacy, selectivity, and ADME properties, researchers can effectively determine the therapeutic potential of this promising molecule. The insights gained from such studies will not only clarify the future of 4-Methoxybenzo[d]thiazole-2-carboxylic acid but also contribute to the broader understanding of the benzothiazole scaffold in medicinal chemistry.

References

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzothiazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2919-2943.
  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)benzothiazoles: novel agents with potent and selective antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 1(4), 275-284.
  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
  • Kumbhare, R. M., & Dadmal, T. L. (2016). Benzothiazole: The molecule of diverse biological activities. International Journal of Pharmaceutical Sciences and Research, 7(5), 1845.
  • Li, C. M., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711.
  • Patil, S. A., et al. (2015). Benzothiazole: a new profile of biological activities. Mini reviews in medicinal chemistry, 15(1), 59-78.
  • Saeed, A., et al. (2010). Benzothiazoles: a new class of compounds with broad-spectrum biological activities. Mini reviews in medicinal chemistry, 10(9), 800-811.
  • Sharma, V., et al. (2010). Benzothiazole: a biologically active scaffold. Medicinal Chemistry Research, 19(6), 557-581.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2823-2831.
  • Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo [d] thiazole-5-and 6-sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1148-1154.
  • Ghorab, M. M., et al. (2016). Synthesis and carbonic anhydrase inhibitory activity of some novel benzothiazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 110-117.
  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isoforms I and II and transmembrane isoform IX with benzothiazole-2-thiol and benzothiazole-2-sulfonamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4563-4567.
  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-substituted thiazoles as a new class of antitubulin agents. Journal of medicinal chemistry, 56(22), 9150-9160.
  • El-Abd, M. A., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Molecules, 27(21), 7268.
  • Hassan, G. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5873.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step plan to ensure safe handling and regulatory compliance. Our commitment to scientific integrity and laboratory safety aims to build deep trust and provide value beyond the product itself.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. 4-Methoxybenzo[d]thiazole-2-carboxylic acid, based on data from analogous compounds, is classified as a hazardous substance.[1]

Key Hazards:

  • Skin Irritant: Causes skin irritation upon contact.[1]

  • Eye Irritant: Causes serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[1]

In addition to these immediate health hazards, improper disposal can lead to environmental contamination. Therefore, this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][3]

Hazard Summary Table:
Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritationCauses redness, itching, or inflammation of the skin.P280: Wear protective gloves/protective clothing.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses redness, pain, or blurred vision.P280: Wear eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause coughing, sneezing, or shortness of breath.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
IncompatibilityReacts with strong oxidizing agents.Keep away from oxidizing agents.[1]
Hazardous DecompositionThermal decomposition can release toxic gases.Products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is the first line of defense against chemical exposure. All handling and disposal procedures for 4-Methoxybenzo[d]thiazole-2-carboxylic acid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic acid must follow a systematic process to ensure safety and compliance. This involves segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Designate a Specific Waste Container: Use a dedicated container for 4-Methoxybenzo[d]thiazole-2-carboxylic acid waste.

  • Avoid Mixing: Do not mix this waste with other chemical streams, especially strong bases or oxidizing agents.[1][7] If dealing with solutions, do not mix with incompatible solvents.

Step 2: Container Management

The integrity of the waste container is essential to prevent leaks and spills.[7]

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[2][5]

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.[7]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[2]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.[8][10]

  • Label Contents: The label must clearly state "Hazardous Waste."[8]

  • Chemical Identification: Identify the contents as "4-Methoxybenzo[d]thiazole-2-carboxylic Acid."

  • Hazard Communication: Include appropriate hazard warnings, such as "Irritant."[8][10]

Step 4: On-Site Neutralization (Optional and for Aqueous Solutions Only)

For dilute aqueous solutions of 4-Methoxybenzo[d]thiazole-2-carboxylic acid, neutralization can be considered to reduce its corrosive properties before disposal. However, this should only be performed by trained personnel in a controlled environment.

  • Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the acidic solution while stirring.[11]

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Be aware that neutralization will produce gas (carbon dioxide if using bicarbonate), so add the base slowly to avoid foaming and splashing.[11]

  • Important Considerations:

    • Solid 4-Methoxybenzo[d]thiazole-2-carboxylic acid should not be neutralized directly. It should be disposed of in its solid form.

    • The neutralized solution is still considered hazardous waste due to the presence of the thiazole compound and must be collected and disposed of according to the procedures outlined in this guide.

Step 5: Final Disposal

The ultimate disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic acid must be handled by a licensed environmental waste management company.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[1]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[1] If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_treatment On-Site Management cluster_disposal Final Disposal Start Start: Generation of Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Form (Solid or Aqueous Solution?) SolidWaste Collect Solid Waste Directly Assess->SolidWaste Solid AqueousWaste Aqueous Solution Assess->AqueousWaste Aqueous FumeHood Work in a Chemical Fume Hood PPE->FumeHood FumeHood->Assess Segregate Segregate Waste Container Select Compatible Container (HDPE) Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name Date Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store SolidWaste->Segregate Neutralize Neutralize with Weak Base (Optional) pH 6-8 AqueousWaste->Neutralize Neutralize->Segregate No CollectNeutralized Collect Neutralized Solution Neutralize->CollectNeutralized Yes CollectNeutralized->Segregate EHS Contact EHS for Pickup Store->EHS End End: Disposal by Licensed Vendor EHS->End

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 4-Methoxybenzo[d]thiazole-2-carboxylic Acid: A Senior Application Scientist's Guide

This guide provides an in-depth, procedural framework for the safe handling of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. As drug development professionals, our commitment to safety is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a causal explanation for each procedural step and personal protective equipment (PPE) recommendation, grounded in established safety protocols and the known hazard profile of similar chemical structures.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Many thiazole-based compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled, necessitating precautions to prevent these routes of exposure.

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is an essential component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the potential routes of exposure. For 4-Methoxybenzo[d]thiazole-2-carboxylic acid, the primary risks are dermal contact, ocular exposure, and inhalation of airborne particulates.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Double Gloving Recommended)Provides a robust barrier against skin contact and potential absorption.[1][2] Double gloving is a best practice when handling potentially hazardous compounds.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide essential protection against splashes, while a face shield offers an additional layer of protection for the entire face.[4][5]
Body Protection Chemical-Resistant Laboratory Coat or GownA long-sleeved, cuffed lab coat or gown prevents contamination of personal clothing and skin.[3]
Respiratory Protection NIOSH-approved N95 Respirator or higherNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]

Step-by-Step Protocols: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct usage. The following protocols for donning (putting on) and doffing (taking off) are designed to minimize the risk of cross-contamination.

Donning PPE Workflow
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully buttoned or tied.

  • Respiratory Protection: If required, don the N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the gown. Don a second pair of gloves over the first.

Doffing PPE Workflow

The doffing procedure is critical to prevent contaminating yourself with any chemical that may be on the exterior of your PPE.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior surface with your bare hands.

  • Gown/Lab Coat: Untie or unbutton the gown and peel it away from your body, turning it inside out as you remove it.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

All handling of 4-Methoxybenzo[d]thiazole-2-carboxylic acid powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the full PPE described above, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal: All contaminated PPE and disposable materials used in the handling of this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical or its contaminated materials in the general trash or down the drain.

Emergency Procedures: First Aid

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid DermalRisk Potential for Skin/Eye Contact? Start->DermalRisk InhalationRisk Potential for Inhalation of Powder? Respiratory Add N95 Respirator or Higher InhalationRisk->Respiratory Yes WorkInHood Work in Fume Hood InhalationRisk->WorkInHood No BasePPE Standard Lab Attire: - Lab Coat - Safety Glasses - Single Gloves DermalRisk->BasePPE No (Unlikely) FullPPE Full Recommended PPE: - Chemical Gown - Double Gloves - Goggles & Face Shield DermalRisk->FullPPE Yes BasePPE->InhalationRisk FullPPE->InhalationRisk Respiratory->WorkInHood Proceed Proceed with Caution WorkInHood->Proceed

Caption: PPE selection workflow for handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of 4-Methyl-thiazole-2-carboxylic acid.
  • Fisher Scientific. (2024, March 7). Safety Data Sheet for 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid.
  • Thermo Fisher Scientific. (2024, March 26).
  • Echemi. (2019, July 15).
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 2,1,3-Benzothiadiazole-4-carboxylic acid.
  • TCI EUROPE N.V. Safety Data Sheet for 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Cayman Chemical Co. (2024, September 18). Safety Data Sheet for 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2025, November 18). Safety Data Sheet for 4-Methylthiazole-5-carboxylic Acid.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • National Institutes of Health.
  • ResearchGate. (2025, August 10). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid | Request PDF.
  • ResearchGate. (2017, January 1). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • BLD Pharm. Benzothiazole-2-carboxylic acid | 3622-04-6.

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